Ethyl acetate-D3
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOWRVHYACXOJ-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Role of Deuterium in Modern Research
An In-depth Technical Guide to the Physical Properties of Ethyl Acetate-D3
In the landscape of scientific research and pharmaceutical development, stable isotope-labeled (SIL) compounds are indispensable tools. Deuterium (²H or D), a stable isotope of hydrogen, offers a subtle yet powerful modification to molecules. By replacing hydrogen atoms with deuterium, researchers can probe reaction mechanisms, trace metabolic pathways, and enhance the analytical sensitivity of mass spectrometry-based assays without altering the fundamental chemical reactivity of the molecule.
This compound (systematic name: ethyl 2,2,2-trideuterioacetate) is a deuterated analog of the common solvent ethyl acetate.[1] In this molecule, the three hydrogen atoms of the acetyl methyl group are replaced with deuterium. This specific labeling pattern makes it an invaluable internal standard in quantitative bioanalysis and a useful solvent in nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of its physical properties, analytical characterization methods, and safe handling protocols, tailored for the practicing scientist.
Core Physicochemical Properties
The substitution of protium with deuterium results in a measurable increase in molecular weight, which is the foundational property for its use in isotope dilution mass spectrometry. While other physical properties such as boiling point and melting point are not significantly altered, slight differences from the unlabeled parent compound can be observed.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₅D₃O₂ / CD₃COOCH₂CH₃ | [2][3] |
| CAS Number | 90691-33-1 | [1][2][3] |
| Molecular Weight | 91.12 g/mol | [1][2][3] |
| Appearance | Colorless Liquid | [4][5] |
| Odor | Sweet, fruity | [4] |
| Melting Point | -83.6 °C / -84 °C | [6][7] |
| Boiling Point | ~77 °C | [4][6][8] |
| Density | ~0.902 g/cm³ (unlabeled) at 20°C | [4][7][9] |
| Refractive Index (n²⁰/D) | ~1.369 (for Ethyl acetate-d8) | [8] |
| Solubility | Soluble in Chloroform, slightly soluble in Methanol. Miscible with ethanol, acetone, diethyl ether. | [5][6] |
| Water Solubility | 80 - 87 g/L at 20-25°C (unlabeled) | [4][6][10] |
| Isotopic Enrichment | Typically ≥99 atom % D | [3] |
Note: Some properties like density and boiling point are listed for the unlabeled (protio) or fully deuterated (d8) analog, as they are not expected to differ significantly for the D3 version and specific data is limited. The most critical distinguishing property is the molecular weight.
Analytical Characterization: Verifying Identity and Purity
For any SIL compound used as an internal standard or in a regulated environment, rigorous verification of its identity, purity, and isotopic enrichment is paramount. The following protocols outline the essential analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the definitive technique for confirming the precise location of isotopic labels. In the ¹H NMR spectrum of this compound, the characteristic singlet of the acetyl (CH₃) protons at ~2.04 ppm should be absent or significantly diminished (to <1% of the ethyl group protons), confirming successful deuteration at the target site.[11] The ¹³C NMR provides complementary information, showing a characteristic multiplet for the deuterated carbon due to C-D coupling.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of ~5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent does not have signals that overlap with the expected ethyl group resonances.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Validation: Integrate the ethyl quartet (~4.12 ppm) and the ethyl triplet (~1.26 ppm).[11] Compare the integration of any residual acetyl proton signal (~2.04 ppm) to confirm isotopic enrichment is within specification (e.g., >99%).
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Ethyl Acetate-D3: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of Ethyl acetate-D3 (acetic-d3 acid, ethyl ester), a deuterated isotopologue of ethyl acetate. We will delve into its fundamental chemical properties, synthesis, and critical applications in modern analytical chemistry, with a particular focus on its role as an internal standard in mass spectrometry and its utility in nuclear magnetic resonance spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction to Deuterated Standards: The Principle of Isotopic Labeling
In the landscape of quantitative analytical chemistry, particularly within regulated environments such as pharmaceutical development, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision.[1] Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (²H or D), are the most common form of SIL-IS.[2]
The fundamental principle behind their efficacy lies in the near-identical physicochemical properties of the deuterated standard and the non-labeled analyte. This chemical equivalence ensures that both compounds behave similarly during sample preparation, chromatography, and ionization in a mass spectrometer.[3] However, the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of the deuterated standard to a sample at the earliest stage of analysis, it can effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of SIL-IS in generating robust and reliable data for pharmacokinetic and toxicological studies.[4][5]
This compound, with three deuterium atoms on the acetyl group, serves as an ideal internal standard for the quantification of ethyl acetate and other similar volatile organic compounds.
Physicochemical Properties and Chemical Structure
This compound shares most of its physical and chemical properties with its non-deuterated counterpart, with slight differences arising from the increased mass of the deuterium atoms.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₄H₅D₃O₂ | [Source: No specific source found for this consolidated table] |
| Molecular Weight | 91.12 g/mol | [Source: No specific source found for this consolidated table] |
| CAS Number | 90691-33-1 | [Source: No specific source found for this consolidated table] |
| Boiling Point | ~77 °C (lit.) | [6] |
| Density | ~0.984 g/mL at 25 °C | [6] |
| Refractive Index | n20/D ~1.369 (lit.) | [6] |
| Isotopic Purity | Typically ≥98 atom % D | [2] |
Synthesis of this compound
The synthesis of this compound typically involves the esterification of a deuterated acetyl precursor with ethanol. A common and effective method is the reaction of silver acetate-d3 with ethyl iodide.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of deuterated esters.
-
Reactant Preparation: In a dry reaction flask, combine silver acetate-d3 (1 equivalent) and ethyl iodide (1.1 equivalents).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture, for example, at 95°C, with stirring. The reaction progress can be monitored by the formation of a silver iodide precipitate.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The crude this compound can be isolated by distillation directly from the reaction mixture.
-
Purification: For higher purity, the distilled product can be washed with a saturated sodium bicarbonate solution to remove any unreacted acidic impurities, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate and redistilled to yield pure this compound.
-
Characterization: The final product should be characterized by NMR and mass spectrometry to confirm its identity and determine the isotopic purity.[7]
Applications in Quantitative Analysis: this compound as an Internal Standard
The primary application of this compound is as an internal standard for the quantification of ethyl acetate and other volatile esters in various matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow for Quantitative Analysis using this compound
Caption: General workflow for quantitative analysis using an internal standard.
Experimental Protocol: Quantification of Volatile Compounds in a Biological Matrix by GC-MS
This protocol provides a general framework for the analysis of a volatile analyte in a biological matrix (e.g., blood, urine) using this compound as an internal standard.
-
Sample Preparation:
-
To a 1 mL aliquot of the biological sample in a sealed vial, add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol).
-
Add 1 mL of a salting-out agent (e.g., saturated sodium chloride solution) to enhance the partitioning of the analyte and internal standard into the headspace.
-
-
Headspace Sampling:
-
Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Inject a known volume of the headspace vapor into the GC-MS system.
-
-
GC-MS Parameters:
-
GC Column: Use a column suitable for volatile organic compounds (e.g., DB-624).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate the compounds.
-
Injector: Use a split/splitless injector in split mode.
-
MS Detector: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the analyte and this compound. For example, for ethyl acetate, monitor m/z 43, 61, and 88, and for this compound, monitor m/z 46, 61, and 91.
-
-
Data Analysis:
-
Integrate the peak areas of the selected ions for both the analyte and this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by analyzing standards with known concentrations of the analyte and a constant concentration of the internal standard.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Applications in NMR Spectroscopy
In ¹H NMR spectroscopy, the substitution of protons with deuterium renders those positions "silent" in the proton spectrum. This property is invaluable for simplifying complex spectra and for use as a non-interfering solvent.
When this compound is the analyte, its ¹H NMR spectrum will be significantly different from that of unlabeled ethyl acetate. The singlet corresponding to the acetyl protons (CH₃) at approximately δ 2.0 ppm will be absent.[8][9] The spectrum will only show the quartet for the methylene protons (-CH₂-) at around δ 4.1 ppm and the triplet for the methyl protons of the ethyl group (-CH₃) at approximately δ 1.2 ppm.[8][9]
This characteristic can be exploited in studies of reaction mechanisms or metabolic pathways where tracking the fate of the ethyl group independently of the acetyl group is desired.
For ²H (deuterium) NMR, this compound will show a signal corresponding to the deuterated methyl group, providing a direct way to observe this part of the molecule.
Conclusion
This compound is a powerful tool for researchers and drug development professionals. Its near-identical chemical behavior to its non-deuterated analog makes it an exceptional internal standard for quantitative mass spectrometry, enabling the acquisition of highly accurate and precise data that meets stringent regulatory standards. Furthermore, its unique spectral properties in NMR provide a valuable resource for structural elucidation and mechanistic studies. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower scientists to leverage this versatile molecule to its full potential in their research and development endeavors.
References
- Armin, G. et al. (2013). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- ResolveMass Laboratories Inc. (2025, November 8).
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- Wang, L. et al. (2020). Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum.
- Benchchem. (n.d.).
- KCAS Bio. (2017, August 30).
- Gas-Chromatographic Analysis of Major Volatile Compounds Found in Traditional Fruit Brandies
- Spectra of ethyl acet
- NMR spectrum of ethyl acetate [Video]. (2021, September 3). YouTube.
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- ethyl acet
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). (n.d.).
- NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl acetate... (n.d.).
- Sigma-Aldrich. (n.d.). Ethyl acetate-d8 D 99.
- Sanou, A. et al. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.
- Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil [PDF]. (2025, August 8).
- Lawal, B. et al. (2013, March 28). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bioactive Components of Ethyl acetate Root Extract of Guiera senegalensis J.F. Gmel. Journal of Applied Pharmaceutical Science.
- Noguera-Gómez, A. et al. (2023, October 4).
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Synthesis and preparation of Ethyl acetate-D3
An In-Depth Technical Guide to the Synthesis and Preparation of Ethyl Acetate-D3
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (acetic-d3 acid ethyl ester). Deuterated solvents and reagents are indispensable tools in modern chemical and pharmaceutical research, primarily for their applications in Nuclear Magnetic Resonance (NMR) spectroscopy, as internal standards in mass spectrometry, and in mechanistic and metabolic studies. This document details the most prevalent and effective synthetic routes for preparing this compound, offering field-proven insights into experimental design, causality behind procedural choices, and robust analytical validation. Protocols are presented as self-validating systems, intended for researchers, chemists, and drug development professionals who require high-purity deuterated compounds.
Introduction: The Significance of Deuterated Isotopologues
Deuterium (²H or D), a stable isotope of hydrogen, serves as a powerful probe in chemical and biological sciences. Replacing hydrogen with deuterium in a molecule creates an isotopologue with nearly identical chemical properties but a distinct mass and unique nuclear magnetic properties. This distinction is leveraged in several advanced analytical techniques:
-
NMR Spectroscopy: Deuterated solvents are used to dissolve analytes without creating interfering signals in ¹H NMR spectra.
-
Quantitative Analysis: Deuterated compounds are ideal internal standards for mass spectrometry-based quantification (e.g., LC-MS) due to their similar ionization efficiency and chromatographic retention times to the non-deuterated analyte, but with a clear mass shift.[1]
-
Mechanistic Elucidation: The kinetic isotope effect (KIE), where C-D bonds are stronger and react slower than C-H bonds, is used to study reaction mechanisms.
-
Metabolic Profiling: Deuterium labeling helps track the metabolic fate of drugs and endogenous compounds within biological systems.
This compound (CD₃COOCH₂CH₃) is a specifically labeled isotopologue where the three hydrogens of the acetyl group are replaced by deuterium. It is a valuable synthetic intermediate and a useful solvent in its own right.[2] This guide focuses on its practical synthesis and preparation.
Synthetic Strategies for this compound
The preparation of this compound can be approached through several established esterification methods. The choice of method often depends on the available starting materials, desired scale, purity requirements, and laboratory capabilities. We will explore three primary, reliable routes.
Method 1: Acid-Catalyzed Fischer Esterification (The Workhorse Method)
The Fischer esterification is a classic, equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[3][4] For the synthesis of this compound, this involves the reaction of deuterated acetic acid with ethanol.
Principle & Mechanism The reaction is typically catalyzed by concentrated sulfuric acid or hydrochloric acid.[4][5] The catalyst protonates the carbonyl oxygen of the acetic acid, increasing the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of ethanol then attacks this carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[6][7]
To drive the equilibrium towards the product side, Le Châtelier's principle is applied, commonly by using an excess of one reactant (typically the less expensive one, in this case, ethanol) or by removing water as it forms.[8]
Experimental Protocol: Fischer Esterification
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 40 mL of absolute ethanol.
-
Reagent Addition: In a fume hood, slowly and carefully add 5 mL of concentrated sulfuric acid to the ethanol while stirring. The mixture will become warm.
-
Addition of Deuterated Acid: Once the ethanol-acid mixture has cooled slightly, add 24 g (0.375 mol, using MW of ~64 g/mol for Acetic Acid-d4, a common commercial starting material) of acetic acid-d4 (CD₃COOD).
-
Reaction: Add a few boiling chips and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours.[6]
-
Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
-
Work-up & Purification:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Slowly add 50 mL of a cold, saturated sodium bicarbonate (NaHCO₃) solution in small portions to neutralize the sulfuric acid and any unreacted acetic acid-d4. Vent the funnel frequently to release CO₂ gas.[6]
-
Allow the layers to separate. The upper organic layer contains the crude this compound. Discard the lower aqueous layer.
-
Wash the organic layer with 30 mL of saturated sodium chloride (brine) solution to help remove residual ethanol and water.[9]
-
Separate the layers and transfer the organic layer to a dry Erlenmeyer flask. .
-
Add anhydrous magnesium sulfate or sodium sulfate to the flask to dry the crude ester.[10] Swirl the flask until the drying agent no longer clumps together.
-
-
Final Distillation:
Method 2: Acylation with Acetyl-d3 Chloride (The Rapid Method)
This method involves the reaction of an alcohol with an acyl chloride. The reaction is highly exothermic, rapid, and essentially irreversible, often leading to higher yields than the Fischer esterification.
Principle Acetyl-d3 chloride (CD₃COCl) is a highly reactive acylating agent. The lone pair of electrons on the ethanol's oxygen atom attacks the electrophilic carbonyl carbon of the acetyl-d3 chloride. The chloride ion is an excellent leaving group, and a proton is subsequently lost from the ethanol moiety, yielding the ester and hydrogen chloride (HCl) gas.[11]
Experimental Protocol: Acylation
-
Reactor Setup: In a fume hood, place 23 g (0.5 mol) of absolute ethanol in a 250 mL flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Reagent Addition: Slowly add 41 g (0.5 mol) of acetyl-d3 chloride dropwise from the dropping funnel to the cooled ethanol with vigorous stirring. A steamy gas (HCl) will be evolved.[11] Note: A weak base like pyridine can be added to scavenge the HCl, but this complicates the work-up.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Work-up & Purification:
-
Final Distillation: Filter and distill the dried product, collecting the fraction boiling at 76-78°C. This method often provides yields greater than 85%.
Method 3: Silver Salt Alkylation (High-Purity, Small-Scale Method)
This less common but effective method is ideal for small-scale syntheses where exceptionally high purity is required, as it generates minimal by-products.[12]
Principle The reaction involves the nucleophilic substitution of a halide (in an ethyl halide) by the carboxylate anion of a silver salt. The reaction CD₃COO⁻Ag⁺ + CH₃CH₂I → CD₃COOCH₂CH₃ + AgI(s) proceeds cleanly, with the insoluble silver iodide precipitating out of the reaction mixture.[12]
Experimental Protocol: Silver Salt Alkylation
-
Preparation: Prepare silver acetate-d3 by reacting acetic acid-d3 with silver carbonate or silver oxide.
-
Reaction: In a small flask protected from light, combine 4.6 g of dried silver acetate-d3 and 4.4 g of ethyl iodide.[12]
-
Heating: Gently warm the mixture under vacuum or an inert atmosphere. The reaction progress can be monitored by the formation of the pale yellow silver iodide precipitate.
-
Isolation: After the reaction is complete (typically a few hours), the volatile this compound is separated from the solid silver iodide by vacuum transfer or careful distillation.[12]
-
Purification: The collected ester can be further purified by treating it with a drying agent like phosphoric anhydride followed by a final distillation. The reported yield for a similar reaction was 75%.[12]
Comparative Analysis of Synthetic Routes
| Feature | Fischer Esterification | Acylation with Acetyl-d3 Chloride | Silver Salt Alkylation |
| Reagents | Acetic acid-d4, Ethanol, H₂SO₄ | Acetyl-d3 chloride, Ethanol | Silver acetate-d3, Ethyl iodide |
| Reaction Type | Equilibrium, Reversible | Irreversible | Nucleophilic Substitution |
| Reaction Speed | Slow (hours of reflux) | Fast (instant, exothermic) | Moderate (hours) |
| Typical Yield | 60-70% | >85% | ~75% |
| By-products | Water | Hydrogen Chloride (HCl) | Silver Iodide (AgI) |
| Scalability | Excellent | Good (heat management required) | Poor (best for small scale) |
| Cost | Generally lowest cost | Moderate (Acetyl-d3 chloride is more expensive) | High (Silver salt is expensive) |
| Safety | Strong acid handling | Corrosive/reactive acyl chloride, HCl gas | Light-sensitive reagents |
Purification and Analytical Characterization
Regardless of the synthetic route, rigorous purification and characterization are essential to validate the identity and purity of the final product.
General Purification Strategy
Common impurities include water, unreacted starting materials (ethanol, acetic acid), and catalyst residues.[9] A standard purification train involves:
-
Neutralizing Wash: Use of a weak base (e.g., NaHCO₃ or Na₂CO₃ solution) to remove acidic components.[9]
-
Aqueous Wash: Use of water or brine to remove water-soluble impurities like ethanol.
-
Drying: Treatment with an anhydrous salt (e.g., MgSO₄, K₂CO₃, CaCl₂) to remove dissolved water.[9]
-
Fractional Distillation: The final step to separate the product from any remaining non-volatile or different-boiling-point impurities.[13]
Analytical Characterization
¹H NMR Spectroscopy This is the primary technique for confirming the isotopic labeling. The ¹H NMR spectrum of standard ethyl acetate shows three signals: a triplet around 1.2 ppm (3H, -OCH₂CH₃ ), a singlet around 2.0 ppm (3H, -C(=O)CH₃ ), and a quartet around 4.1 ppm (2H, -OCH₂ CH₃).[14]
For This compound (CD₃COOCH₂CH₃) , the spectrum will be simplified:
-
δ ~ 1.2 ppm: A triplet integrating to 3H (-OCH₂CH₃ ).
-
δ ~ 4.1 ppm: A quartet integrating to 2H (-OCH₂ CH₃).
-
The singlet at ~2.0 ppm will be absent , confirming the successful deuteration of the acetyl group.
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Standard Ethyl Acetate (C₄H₈O₂): The molecular ion peak [M]⁺ is at m/z 88.[15] A prominent fragment is observed at m/z 43, corresponding to the acylium ion [CH₃CO]⁺.
-
This compound (C₄H₅D₃O₂): The molecular weight is ~91.12 g/mol .[2] The molecular ion peak [M]⁺ is expected at m/z 91 . The key acylium ion fragment [CD₃CO]⁺ will be shifted to m/z 46 .
Safety and Handling
-
All procedures should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate gloves, is mandatory.
-
Sulfuric Acid: Highly corrosive. Handle with extreme care.
-
Acetyl-d3 Chloride: Corrosive and reacts violently with water. Handle under anhydrous conditions.
-
Ethyl Acetate & Ethanol: Highly flammable liquids. Keep away from ignition sources.
Conclusion
The synthesis of this compound can be successfully achieved through several reliable methods. The Fischer esterification is a cost-effective and scalable method suitable for general laboratory use. For higher yields and faster reaction times, acylation with acetyl-d3 chloride is an excellent alternative, provided the cost and handling requirements of the acyl chloride are acceptable. The silver salt alkylation method serves as a niche procedure for obtaining high-purity material on a small scale. Proper work-up, purification by distillation, and characterization by NMR and MS are critical to ensure the final product meets the stringent quality standards required for research and development applications.
References
- SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: VIII. DEUTERIUM SUBSTITUTION PRODUCTS OF ETHYL ACETATE. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v54-150]
- Synthesis of Ethyl Acetate. Alfa Chemistry. [URL: https://www.alfa-chemistry.
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/1032]
- This compound. LookChem. [URL: https://www.lookchem.
- Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI. [URL: https://www.mdpi.com/2227-9717/10/5/979]
- Comprehensive Guide: Production Process of Ethyl Acetate. ChemAnalyst. [URL: https://www.chemanalyst.
- Synthesis of Ethyl Acetate. Hobby Chemistry. [URL: https://hobbychemistry.
- Synthesizing Ethyl Acetate by Fisher Esterification. Vernier. [URL: https://www.vernier.
- Purification of Ethyl acetate. Chempedia - LookChem. [URL: https://www.lookchem.
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A Technical Guide to the Isotopic Purity of Ethyl Acetate-D3: Synthesis, Analysis, and Applications
Introduction: The Significance of Isotopic Purity in Deuterated Compounds
In the realms of pharmaceutical development, metabolic research, and advanced materials science, the use of isotopically labeled compounds is indispensable. Deuterium-labeled molecules, in particular, serve as crucial tools for tracing metabolic pathways, elucidating reaction mechanisms, and enhancing the pharmacokinetic profiles of drug candidates through the kinetic isotope effect. Ethyl acetate-D3 (CH₃COOCD₂CH₃), a deuterated isotopologue of the widely used solvent and synthetic precursor ethyl acetate, is no exception. Its utility is directly proportional to its isotopic purity—a measure of the degree to which the intended deuterium atoms have replaced hydrogen atoms at specific molecular positions.
This technical guide provides a comprehensive overview of the critical aspects of the isotopic purity of this compound. It is designed for researchers, scientists, and drug development professionals who utilize or intend to utilize this deuterated compound in their work. We will delve into the synthetic considerations that influence isotopic purity, present detailed analytical methodologies for its determination, and discuss the implications of isotopic purity on experimental outcomes. The protocols and insights provided herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.
I. Synthetic Pathways and Their Influence on Isotopic Purity
The isotopic purity of this compound is fundamentally determined by its synthetic route and the isotopic enrichment of the starting materials. A common and cost-effective method for the synthesis of this compound involves the esterification of acetic acid with deuterated ethanol (Ethanol-D3 or CD₃CH₂OH is not the correct starting material for this compound, which is deuterated on the ethyl group's methyl). A more likely precursor would be deuterated acetic acid. A plausible synthetic route is the Fischer esterification of deuterated acetic acid (acetic acid-d3, CD₃COOH) with ethanol.
Fischer Esterification for this compound Synthesis:
Caption: Synthetic pathway for this compound via Fischer esterification.
Key Considerations Influencing Isotopic Purity:
-
Isotopic Enrichment of Precursors: The isotopic purity of the final product is directly dependent on the isotopic enrichment of the deuterated starting material, in this case, acetic acid-d3. Commercially available deuterated starting materials typically have isotopic purities of 98-99.9 atom % D.[1]
-
Side Reactions and Isotopic Scrambling: During the synthesis, side reactions or unfavorable equilibrium dynamics can lead to isotopic scrambling, where deuterium atoms migrate to unintended positions or are exchanged with hydrogen atoms from other reagents or solvents. The choice of catalyst and reaction conditions is critical to minimize these effects.
-
Purification Processes: Post-synthesis purification steps, such as distillation, are crucial for removing chemical impurities.[2] However, these processes do not typically separate isotopologues, meaning the isotopic purity is largely set during the reaction.
II. Analytical Methodologies for Isotopic Purity Determination
A combination of spectroscopic techniques is essential for the comprehensive characterization of the isotopic purity of this compound.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods employed for this purpose.[4]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the level of deuteration and identifying the positions of deuterium atoms within a molecule.[5][6]
1. Proton (¹H) NMR Spectroscopy:
¹H NMR is used to quantify the residual, non-deuterated sites. By comparing the integral of the residual proton signal at the deuterated position to the integral of a non-deuterated signal within the same molecule, the isotopic purity can be calculated.
Experimental Protocol for ¹H NMR Analysis of this compound:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a deuterated NMR solvent (e.g., CDCl₃, acetone-d₆) that does not have interfering signals.[7] Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing (0.0 ppm).[7]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution. Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio, especially for the small residual proton signals.
-
Data Analysis:
-
Identify the signals corresponding to the ethyl group protons (CH₂) and the methyl protons of the acetyl group (CH₃). In this compound (CD₃COOCH₂CH₃), the signal for the acetyl group will be significantly diminished.
-
Integrate the residual singlet signal for the CHD₂ group and the quartet for the non-deuterated CH₂ group.
-
The isotopic purity is calculated using the following formula: Isotopic Purity (%) = [1 - (Integral of residual CH₃ / Integral of CH₂)] x 100
-
2. Carbon-13 (¹³C) NMR Spectroscopy:
¹³C NMR provides complementary information. The carbon atom attached to deuterium (CD₃) will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to C-D coupling, and its chemical shift will be slightly different from the corresponding non-deuterated carbon.
B. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a highly sensitive technique for determining the distribution of isotopologues in a sample.[8][9] Electrospray ionization (ESI) is a common ionization technique for this purpose.[8][9]
Experimental Protocol for ESI-HRMS Analysis of this compound:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrument Setup: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving the different isotopologues.[10]
-
Data Acquisition: Infuse the sample directly into the ESI source. Acquire the mass spectrum in the appropriate mass range to observe the molecular ion ([M+H]⁺ or [M+Na]⁺).
-
Data Analysis:
-
Identify the peaks corresponding to the different isotopologues (d₀, d₁, d₂, d₃).
-
The relative abundance of each isotopologue is determined from the peak intensities.
-
The isotopic purity is calculated based on the abundance of the desired d₃ isotopologue relative to the sum of all isotopologues.
-
Caption: Combined analytical workflow for determining isotopic purity.
III. Data Presentation and Interpretation
A clear and concise presentation of isotopic purity data is crucial for reporting and quality control.
Table 1: Typical Isotopic Purity Data for this compound
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥ 99.0 atom % D | ¹H NMR |
| Chemical Purity | ≥ 99.5% | GC-MS |
| Water Content | ≤ 0.05% | Karl Fischer Titration |
| d₃-Isotopologue | > 99% | ESI-HRMS |
| d₂-Isotopologue | < 1% | ESI-HRMS |
| d₁-Isotopologue | < 0.1% | ESI-HRMS |
| d₀-Isotopologue | < 0.05% | ESI-HRMS |
Interpreting the Data:
-
Isotopic Enrichment vs. Species Abundance: It is critical to distinguish between isotopic enrichment and species abundance.[11] Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of the total molecular population that has a specific isotopic composition (e.g., d₃).[11]
-
Common Impurities: Besides isotopologues, chemical impurities can also be present. Common impurities in ethyl acetate include residual ethanol, acetic acid, and water.[12][13][14] These are typically identified and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
IV. Applications in Research and Drug Development
The high isotopic purity of this compound is paramount for its successful application in various fields.
-
Pharmaceutical Manufacturing: Ethyl acetate is a widely used solvent in the synthesis and purification of active pharmaceutical ingredients (APIs).[15][16][17][18][19] Deuterated versions can be used in studies to understand drug metabolism and pharmacokinetics (DMPK).[20]
-
Tracer in Metabolic Studies: In metabolic flux analysis, deuterated compounds are used to trace the flow of atoms through metabolic pathways. High isotopic purity is essential to avoid misinterpretation of the results.
-
NMR Solvent: While less common than other deuterated solvents, Ethyl acetate-d8 is used as an NMR solvent.[21] The principles of purity analysis for this compound are applicable to other deuterated solvents as well.
V. Conclusion: The Imperative of Rigorous Purity Assessment
The isotopic purity of this compound is a critical quality attribute that dictates its suitability for its intended scientific applications. A thorough understanding of the synthetic factors influencing purity, coupled with the rigorous application of validated analytical methods such as NMR and MS, is essential for ensuring the reliability and reproducibility of experimental data. This guide has provided a framework for the comprehensive assessment of the isotopic purity of this compound, empowering researchers and developers to confidently utilize this valuable isotopically labeled compound in their pursuit of scientific advancement. The self-validating nature of combining orthogonal analytical techniques provides the highest level of confidence in the quality of the material.
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An In-depth Technical Guide to Commercial Suppliers and Applications of Ethyl Acetate-D3
For Researchers, Scientists, and Drug Development Professionals
PART 1: CORE DIRECTIVE - A Structured Guide to Ethyl Acetate-D3
This technical guide provides a comprehensive overview of this compound for professionals in research and drug development. The structure is designed to logically guide the user from foundational knowledge to practical application, ensuring a thorough understanding of sourcing, handling, and utilization.
-
Introduction to this compound : This section defines the compound, outlines its key physicochemical properties, and highlights its significance in modern analytical chemistry.
-
Leading Commercial Suppliers : A comparative analysis of reputable suppliers, focusing on critical specifications such as isotopic and chemical purity.
-
Procurement to Application Workflow : A visual representation of the critical path from selecting a supplier to the final application in an experimental setting.
-
Essential Handling and Storage Protocols : Detailed procedures for the safe handling and storage of deuterated solvents to maintain their integrity.
-
Exemplary Application Protocol : A step-by-step guide on using this compound as an internal standard in a quantitative LC-MS/MS assay.
-
References : A curated list of all cited sources for further reading and verification.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Introduction to this compound
This compound is a deuterated form of ethyl acetate, where three hydrogen atoms on the acetyl methyl group are replaced by deuterium atoms. This isotopic labeling results in a molecular weight of 91.12 g/mol , which is distinctly different from the 88.11 g/mol of its non-labeled counterpart.[1] This mass difference is the cornerstone of its utility in quantitative analysis, particularly in mass spectrometry-based techniques.
In the pharmaceutical industry and related research fields, this compound is invaluable as a stable isotope-labeled (SIL) internal standard.[2][3][4] The primary rationale for using a SIL internal standard is to correct for the "matrix effect" in complex biological samples (e.g., plasma, urine).[5] The matrix effect can cause unpredictable suppression or enhancement of the analyte signal during ionization in the mass spectrometer, leading to inaccurate quantification.[5][6] Because this compound has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences the same matrix effects.[5][6] This allows for reliable normalization and highly accurate and precise quantification of the target analyte.[7]
Commercial Suppliers of this compound
The selection of a high-quality commercial supplier is a critical determinant of experimental success. Key considerations include isotopic enrichment, chemical purity, and the availability of comprehensive analytical documentation. Below is a comparative table of prominent suppliers.
| Supplier | Isotopic Purity | Chemical Purity | Notes |
| CDN Isotopes | 99 atom % D[8][9] | Not specified, but stability is noted for three years.[8] | Offers a certificate of analysis and safety data sheet.[8] |
| LGC Standards | 99 atom % D[10] | Min 98%[10] | Provides detailed chemical data and product information.[11][12] |
| Sigma-Aldrich (Merck) | 99.5 atom % D | 99% (CP) | Offers various deuterated solvents with high isotopic enrichment. |
| Cambridge Isotope Laboratories, Inc. (CIL) | Not specified for D3, but 99% for D8[13] | 98%[13] | A leading producer of deuterated NMR solvents and reagents.[14][15] |
| United States Biological | Not specified | Highly Purified[1] | Provides basic product specifications and storage information.[1] |
This table is for informational purposes. Researchers should always verify the latest specifications directly with the supplier.
Procurement to Application Workflow
The journey from identifying the need for this compound to its successful application involves a structured workflow. This process ensures that the procured material meets the stringent requirements of the research and is handled appropriately to maintain its quality.
Caption: A streamlined workflow from procurement to data analysis for this compound.
Essential Handling and Storage Protocols
The integrity of deuterated solvents is paramount for reproducible results. Proper handling and storage are critical to prevent contamination and degradation.
-
Handling in an Inert Atmosphere : All deuterated solvents should be handled under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.[16] Moisture contamination can be a significant issue for deuterated NMR solvents.[16][17]
-
Use of Dry Glassware : To avoid water contamination, all glassware, including NMR tubes and pipettes, should be thoroughly dried, for instance, in an oven overnight, and cooled in a desiccator before use.[17][18]
-
Storage Conditions : Unopened bottles of deuterated solvents like chloroform-d should be refrigerated to maximize shelf life.[14] For many deuterated solvents, storage at room temperature is sufficient if the container is properly sealed.[8] However, some, like deuterated chloroform, are sensitive to light and oxidation and benefit from refrigerated storage in the dark.[16][17]
-
Avoiding Contamination : When preparing samples, it's advisable to use techniques that minimize exposure to the atmosphere, such as working in a glove box or under a nitrogen blanket.[18] Using single-use ampules can also help maintain high product integrity.[18]
Exemplary Application Protocol: Internal Standard for LC-MS/MS
This protocol details the use of this compound as an internal standard for the quantification of a target analyte in a biological matrix, such as plasma.
Objective : To accurately quantify the concentration of a target analyte in plasma samples by correcting for variability in sample preparation and instrument response.
Materials :
-
This compound (as internal standard)
-
Target analyte (for calibration curve)
-
Human plasma (or other biological matrix)
-
Ethyl acetate (for extraction)[19]
-
Acetonitrile and Formic Acid (for mobile phase)
-
LC-MS/MS system
Procedure :
-
Preparation of Stock Solutions :
-
Prepare a 1 mg/mL stock solution of the target analyte in a suitable solvent (e.g., acetonitrile).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Preparation of Calibration Standards and Quality Controls (QCs) :
-
Serially dilute the analyte stock solution with blank plasma to create calibration standards at various concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Extraction :
-
To a 250 µL aliquot of each plasma sample (calibration standards, QCs, and unknowns), add 5 µL of the this compound internal standard working solution.
-
Acidify the sample with 20 µL of concentrated formic acid.[19]
-
Add 1 mL of ethyl acetate and vortex-mix for 1 minute to extract the analyte and internal standard.[19]
-
Centrifuge the mixture to separate the organic and aqueous layers.[19]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[19]
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis :
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation and peak shape for both the analyte and the internal standard.
-
Optimize the mass spectrometer settings to monitor specific precursor-to-product ion transitions for both the analyte and this compound.
-
-
Data Analysis :
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
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An In-Depth Technical Guide to Ethyl Acetate-D3 (CAS Number: 90691-33-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopically Labeled Compounds in Scientific Research
In the landscape of modern scientific inquiry, particularly within drug metabolism, pharmacokinetics (DMPK), and environmental analysis, stable isotope-labeled (SIL) compounds are indispensable tools. Their utility lies in their near-identical chemical and physical properties to their unlabeled counterparts, with the key distinction of a higher atomic mass. This mass difference allows for their precise differentiation and quantification by mass spectrometry, making them ideal internal standards for analytical assays. Ethyl acetate-D3, the deuterated analog of ethyl acetate, serves as a prime example of a versatile SIL compound, offering enhanced accuracy and reliability in quantitative bioanalysis. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical applications in research and development.
Part 1: Core Properties and Identification
Chemical Identity and CAS Number
This compound is chemically known as ethyl 2,2,2-trideuterioacetate.[1] It is an isotopologue of ethyl acetate where the three hydrogen atoms on the acetyl methyl group have been replaced by deuterium atoms.
Key Identifiers:
| Parameter | Value |
| CAS Number | 90691-33-1[1][2][3] |
| Chemical Formula | C₄H₅D₃O₂[2] |
| Molecular Weight | 91.12 g/mol [2][3] |
| Synonyms | Acetic-2,2,2-d3 acid, ethyl ester; Acetic-d3 acid, ethyl ester; Ethyl (2,2,2-D3)acetate[1][2] |
| Unlabeled CAS Number | 141-78-6[1][3] |
Part 2: Synthesis of this compound
The synthesis of this compound typically involves the esterification of deuterated acetic acid with ethanol. A common and effective method is the reaction between a deuterated acetyl source and an ethylating agent. One established method involves the reaction of the silver salt of deuterated acetic acid with ethyl iodide.[2]
Synthetic Scheme:
The synthesis can be represented by the following reaction:
CD₃COOAg + CH₃CH₂I → CD₃COOCH₂CH₃ + AgI
-
CD₃COOAg : Silver (2,2,2-D3)acetate
-
CH₃CH₂I : Ethyl iodide
-
CD₃COOCH₂CH₃ : Ethyl (2,2,2-D3)acetate
-
AgI : Silver iodide
This method is advantageous as it produces the desired deuterated ester in high purity with the formation of a solid silver iodide byproduct that can be easily removed by filtration.[2]
Detailed Synthesis Protocol (Adapted from established methods for deuterated esters):
-
Preparation of Silver (2,2,2-D3)acetate: Deuterated acetic acid (CD₃COOH) is neutralized with a stoichiometric amount of silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃) in an aqueous solution. The resulting silver (2,2,2-D3)acetate is then isolated and thoroughly dried.
-
Esterification Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the dried silver (2,2,2-D3)acetate is suspended in a suitable aprotic solvent, such as acetonitrile or acetone.
-
A stoichiometric equivalent of ethyl iodide is added to the suspension.
-
The reaction mixture is heated to reflux and maintained at that temperature for several hours while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature.
-
The solid silver iodide precipitate is removed by filtration.
-
The filtrate, containing the crude this compound, is then subjected to purification. This typically involves washing with a dilute sodium bicarbonate solution to remove any unreacted deuterated acetic acid, followed by a wash with brine.
-
The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
-
Finally, the pure this compound is obtained by fractional distillation.
Part 3: Analytical Characterization
The purity and identity of this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound will be simpler than that of its unlabeled counterpart. The characteristic singlet of the acetyl methyl group (CH₃) at approximately 2.0 ppm will be absent. The spectrum will show a quartet at around 4.1 ppm corresponding to the methylene protons (-OCH₂-) of the ethyl group, and a triplet at around 1.2 ppm for the methyl protons (-CH₃) of the ethyl group. The integration of these signals will correspond to a 2:3 ratio.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbon, the methylene carbon, and the methyl carbon of the ethyl group. The signal for the deuterated methyl carbon (CD₃) will be a septet due to coupling with deuterium and will be significantly less intense than in the unlabeled compound.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a key technique for confirming the identity and isotopic enrichment of this compound.
-
Molecular Ion Peak: The molecular ion peak (M⁺) will be observed at m/z 91, which is 3 mass units higher than the molecular ion of unlabeled ethyl acetate (m/z 88).
-
Fragmentation Pattern: The fragmentation pattern will be similar to that of ethyl acetate, but with key fragments showing a mass shift of +3. The base peak in the mass spectrum of unlabeled ethyl acetate is often the acetyl cation (CH₃CO⁺) at m/z 43. For this compound, this fragment will be observed at m/z 46 (CD₃CO⁺). Other significant fragments of unlabeled ethyl acetate include m/z 73 ([M-CH₃]⁺) and m/z 29 ([C₂H₅]⁺). For this compound, the corresponding fragments would be observed at m/z 73 ([M-CD₃]⁺, no mass shift) and m/z 29 ([C₂H₅]⁺, no mass shift).
Determination of Isotopic Enrichment
The isotopic enrichment of this compound is a critical parameter and is typically determined by high-resolution mass spectrometry (HRMS) or gas chromatography-mass spectrometry (GC-MS).[4][5][6][7] The relative intensities of the ion clusters corresponding to the deuterated and any remaining unlabeled or partially deuterated species are used to calculate the percentage of isotopic enrichment. It is crucial to use an internal standard with high isotopic purity to avoid interference and ensure accurate quantification.[8]
Part 4: Applications in Drug Development and Research
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[9][10][11]
Internal Standard in Pharmacokinetic Studies
In pharmacokinetic studies, accurate measurement of drug concentrations in biological matrices such as plasma, urine, and tissues is paramount. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard.[12]
Rationale for Use:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound has nearly identical physicochemical properties to any endogenous or co-eluting ethyl acetate, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Variability: The internal standard corrects for variations in sample preparation, extraction efficiency, and instrument response.[11]
Bioanalytical Method Validation Using this compound
A robust bioanalytical method using this compound as an internal standard must be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA).[13][14][15]
Step-by-Step Validation Protocol:
-
Specificity and Selectivity: Analyze blank matrix samples from multiple sources to ensure no endogenous interferences are present at the retention times of the analyte and the internal standard.[13]
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix. A fixed concentration of this compound is added to each standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration to generate a calibration curve.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine the intra- and inter-day accuracy and precision of the method.[16]
-
Recovery: Determine the extraction efficiency of the analyte and the internal standard from the biological matrix by comparing the peak areas of extracted samples to those of unextracted standards.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
-
Stability: Assess the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Conclusion
This compound, with its well-defined chemical properties and accessibility through established synthetic routes, is a vital tool for the modern researcher and drug development professional. Its primary role as an internal standard in mass spectrometry-based bioanalytical assays ensures the accuracy, precision, and robustness of quantitative data. A thorough understanding of its synthesis, analytical characterization, and the principles of its application is essential for its effective implementation in regulated and research environments. This guide serves as a foundational resource for scientists leveraging the power of stable isotope labeling to advance their scientific endeavors.
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The Definitive Guide to Ethyl Acetate-D3: Synthesis, Characterization, and Application in High-Precision Quantitative Analysis
Introduction: The Imperative for Precision in Modern Drug Development
In the landscape of pharmaceutical research and development, the demand for analytical precision is absolute. The journey of a drug candidate from discovery to clinical application is paved with quantitative data, where the accuracy of each measurement can dictate the success or failure of a program. It is in this context that stable isotope-labeled (SIL) compounds have emerged as indispensable tools, ensuring the integrity of bioanalytical data. Among these, ethyl acetate-D3 (ethyl 2,2,2-trideuterioacetate) serves as a critical internal standard, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides an in-depth technical exploration of this compound, from its fundamental properties and synthesis to its practical application as a gold-standard internal standard in drug development workflows.
Core Properties and Molecular Characteristics of this compound
This compound is a deuterated isotopologue of ethyl acetate, where the three hydrogen atoms of the acetyl methyl group are replaced with deuterium. This substitution imparts a crucial mass shift without significantly altering the physicochemical properties of the molecule.
| Property | Ethyl Acetate (Unlabeled) | This compound | Data Source(s) |
| Molecular Formula | C4H8O2 | C4H5D3O2 | [1] |
| Molecular Weight | 88.11 g/mol | 91.12 g/mol | [2] |
| Exact Mass | 88.0524 u | 91.0713 u | [1] |
| CAS Number | 141-78-6 | 90691-33-1 | [1] |
| Synonyms | Acetic acid ethyl ester | Acetic-2,2,2-d3 acid, ethyl ester; Ethyl acet-d3 | [1] |
The key advantage of this isotopic substitution lies in the ability of a mass spectrometer to differentiate between the analyte (unlabeled) and the internal standard (deuterated) based on their mass-to-charge (m/z) ratio.[3] Since their chemical behavior is nearly identical, this compound co-elutes with any endogenous or exogenous ethyl acetate during chromatographic separation and experiences the same effects of sample preparation, extraction efficiency, and ionization suppression or enhancement in the mass spectrometer.[4][5] This co-behavior is the cornerstone of the isotope dilution mass spectrometry technique, which allows for highly accurate and precise quantification.
Synthesis of this compound: A Self-Validating Protocol
The most common and efficient method for synthesizing this compound is through a Fischer-Speier esterification reaction. This involves the acid-catalyzed reaction between acetic acid-D3 and ethanol.
Causality of Reagent and Condition Selection:
-
Acetic Acid-D4 (CD3COOD) or Acetic Acid-D3 (CD3COOH): The choice of deuterated acetic acid as the starting material is the most direct route to introduce the deuterium labels onto the acetyl group. Acetic acid-D4 is often preferred to minimize any potential for H/D exchange at the carboxylic acid position during the reaction.
-
Ethanol (Anhydrous): The use of anhydrous ethanol is critical to drive the reaction equilibrium towards the product side. Water is a byproduct of the esterification, and its presence will shift the equilibrium back towards the reactants, reducing the yield.
-
Acid Catalyst (e.g., Concentrated Sulfuric Acid): A strong acid catalyst is required to protonate the carbonyl oxygen of the acetic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the ethanol.[2]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Workflow: Fischer-Speier Esterification for this compound
Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.
Step-by-Step Synthesis Protocol:
-
Reagent Preparation: In a dry 100 mL round-bottom flask, combine 0.2 moles of acetic acid-D3 (or D4) with 0.4 moles of anhydrous ethanol. The use of excess ethanol helps to shift the reaction equilibrium towards the product.
-
Catalyst Addition: Place the flask in an ice bath. Slowly and with constant stirring, add 3-4 mL of concentrated sulfuric acid. This step is exothermic and should be performed with caution.
-
Reflux: Add a few boiling chips to the flask and equip it with a reflux condenser. Heat the mixture to a gentle reflux for 1-2 hours.
-
Initial Distillation: Allow the reaction mixture to cool to room temperature. Rearrange the apparatus for simple distillation and distill the crude this compound.
-
Neutralization: Transfer the distillate to a separatory funnel and wash it carefully with a saturated solution of sodium bicarbonate until effervescence ceases. This step neutralizes any remaining sulfuric acid and unreacted acetic acid-D3.
-
Washing and Drying: Wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of the water. Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Final Purification: Filter the dried ester into a clean distillation flask and perform a final fractional distillation, collecting the fraction that boils at approximately 77°C.
Analytical Characterization: A Self-Validating System
The identity and isotopic purity of the synthesized this compound must be rigorously confirmed. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides a clear confirmation of the isotopic labeling.
-
Expected Spectrum:
-
~4.1 ppm (quartet, 2H): This signal corresponds to the methylene protons (-O-CH₂-CH₃). The splitting pattern (quartet) is due to coupling with the adjacent methyl protons.
-
~1.2 ppm (triplet, 3H): This signal corresponds to the terminal methyl protons (-O-CH₂-CH₃). The splitting pattern (triplet) is due to coupling with the adjacent methylene protons.
-
-
Validation Point: The most significant feature is the absence of the singlet at ~2.0 ppm , which in unlabeled ethyl acetate corresponds to the acetyl methyl protons (CH₃-C=O).[6] The disappearance of this signal confirms the successful incorporation of deuterium at this position. The integration of any residual signal at this chemical shift can be used to quantify the isotopic purity.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show the expected signals for the four carbon atoms, although the signal for the deuterated carbon will be a multiplet with a lower intensity due to C-D coupling and the absence of the Nuclear Overhauser Effect.
-
Expected Chemical Shifts:
-
~171 ppm: Carbonyl carbon (C=O).
-
~60 ppm: Methylene carbon (-O-CH₂-).
-
~21 ppm: Acetyl carbon (CD₃-). The signal will be split into a multiplet due to coupling with deuterium.
-
~14 ppm: Terminal methyl carbon (-CH₃).
-
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for confirming the molecular weight and investigating the fragmentation pattern of this compound.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed at an m/z of 91 , corresponding to the molecular weight of this compound.[2] This is a clear shift from the m/z of 88 for unlabeled ethyl acetate.[7]
-
Fragmentation Pattern: The fragmentation pattern will also be indicative of the deuteration. Key expected fragments include:
-
m/z 73: Loss of a methyl radical (-CH₃).
-
m/z 46: Loss of the acetyl-D3 radical (-CD₃CO).
-
m/z 43: This prominent peak in unlabeled ethyl acetate, corresponding to the acetyl cation ([CH₃CO]⁺), will be shifted to m/z 46 in this compound ([CD₃CO]⁺). The presence of a peak at m/z 46 and the absence or significant reduction of a peak at m/z 43 is a strong confirmation of the labeling position.
-
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Application in Drug Development: The Gold Standard Internal Standard
The primary application of this compound in drug development is as an internal standard (IS) for quantitative bioanalysis using LC-MS/MS.[4] This is particularly relevant in pharmacokinetic (PK) and drug metabolism studies where accurate concentration measurements of an analyte in complex biological matrices like plasma or urine are required.
The Rationale for Using a Deuterated Internal Standard:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since the deuterated IS has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for a reliable ratiometric correction.[4]
-
Compensation for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the deuterated IS. This ensures that the ratio of analyte to IS remains constant, leading to accurate results even with imperfect sample recovery.[3]
-
Improved Precision and Accuracy: By accounting for various sources of experimental error, the use of a deuterated IS significantly improves the precision, accuracy, and robustness of the bioanalytical method.[8] This is a critical requirement for regulatory submissions to agencies like the FDA and EMA.[4]
Workflow for LC-MS/MS Bioanalysis using this compound as an Internal Standard
Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.
Protocol: Quantification of a Small Molecule Drug in Plasma using a Deuterated Internal Standard
This protocol provides a general framework. Specific parameters such as extraction solvent, LC column, and mobile phase composition must be optimized for the specific analyte of interest.
-
Preparation of Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking known concentrations of the analyte into a blank biological matrix (e.g., human plasma).
-
Sample Spiking: To 100 µL of each standard, QC, and unknown study sample, add 10 µL of the this compound internal standard working solution (at a fixed concentration). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
LC Separation: Use a suitable C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
MS/MS Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the analyte and for this compound.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / IS peak area) for all samples.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the QCs and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is more than just a labeled molecule; it is an enabling tool for generating high-fidelity data in the rigorous environment of drug development. Its synthesis via the well-established Fischer esterification is straightforward, and its successful deuteration is readily confirmed by standard analytical techniques like NMR and MS, creating a self-validating system. When employed as an internal standard in LC-MS based bioanalysis, it provides an unparalleled level of accuracy and precision, correcting for the inherent variabilities of complex matrices and multi-step sample preparation workflows. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated standards like this compound are fundamental to ensuring data integrity and accelerating the path of new therapeutics to the clinic.
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- 7. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Authored by: A Senior Application Scientist
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl Acetate-D3
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the proton (¹H) NMR spectrum of ethyl acetate-d₃ (specifically, ethyl acetate with a deuterated acetyl methyl group: CD₃COOCH₂CH₃). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights. We will conduct a comparative analysis against its non-deuterated counterpart, ethyl acetate, to elucidate the profound impact of isotopic labeling on NMR spectra. This guide includes a detailed experimental protocol, data interpretation, and the causal reasoning behind methodological choices, ensuring a robust and self-validating understanding of the technique.
Introduction: The Role of Deuterium in ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), will align with an external magnetic field and can be excited by radiofrequency pulses. The specific frequency at which a proton resonates—its chemical shift—is exquisitely sensitive to its local electronic environment, providing a fingerprint of its position within a molecule.
In this context, deuterium (²H or D), an isotope of hydrogen containing one proton and one neutron, serves a critical function. While also NMR-active (spin=1), its resonance frequency is vastly different from that of a proton.[1] Consequently, in a standard ¹H NMR experiment, deuterium nuclei are effectively "invisible".[2] This property is exploited in two primary ways:
-
Deuterated Solvents : The use of deuterated solvents (e.g., CDCl₃, DMSO-d₆) is standard practice. Since the analyte is typically present at a much lower concentration than the solvent, using a standard protonated solvent would generate a massive signal that would overwhelm the signals from the sample.[3] Deuterated solvents eliminate this issue, revealing the analyte's spectrum with clarity.[4]
-
Isotopic Labeling : Strategically replacing specific protons in a molecule with deuterium atoms is a powerful technique for spectral simplification and assignment. By "deleting" signals from the ¹H NMR spectrum, one can confirm the location of specific proton environments, simplify complex splitting patterns, and probe reaction mechanisms.[5][6]
This guide focuses on the latter application, using ethyl acetate-d₃ (CD₃COOCH₂CH₃) as a model system to demonstrate the utility of isotopic labeling.
Spectral Analysis: Ethyl Acetate vs. Ethyl Acetate-d₃
To understand the spectrum of ethyl acetate-d₃, it is essential first to analyze the spectrum of its common, non-deuterated isotopologue, ethyl acetate (CH₃COOCH₂CH₃).
The ¹H NMR Spectrum of Ethyl Acetate (CH₃COOCH₂CH₃)
The structure of ethyl acetate presents three distinct proton environments, leading to three unique signals in its ¹H NMR spectrum.[7][8]
-
Hₐ - Acetyl Methyl Protons (CH₃CO-) : These three protons are adjacent to a carbonyl group and have no neighboring protons. According to the n+1 rule (where 'n' is the number of adjacent, non-equivalent protons), the signal for these protons is a singlet (0+1=1). It typically appears around δ 2.0 ppm .[9]
-
Hₑ - Methylene Protons (-OCH₂CH₃) : These two protons are deshielded by the adjacent electronegative oxygen atom. They are adjacent to the three Hբ protons of the methyl group. Therefore, their signal is split into a quartet (3+1=4).[10] This signal is found further downfield, around δ 4.1 ppm .
-
Hբ - Ethyl Methyl Protons (-OCH₂CH₃) : These three protons are adjacent to the two Hₑ methylene protons. Their signal is consequently split into a triplet (2+1=3).[7][10] This signal appears furthest upfield, around δ 1.2-1.3 ppm .
The ¹H NMR Spectrum of Ethyl Acetate-d₃ (CD₃COOCH₂CH₃)
The strategic replacement of the acetyl methyl protons with deuterium atoms (CD₃) dramatically simplifies the resulting ¹H NMR spectrum.
-
Signal Absence : The singlet at ~2.0 ppm, corresponding to the acetyl methyl protons, is absent. As deuterium does not resonate in the proton NMR frequency range, this signal is effectively erased.[2][6]
-
Ethyl Group Signals : The signals for the ethyl fragment (-OCH₂CH₃) remain unchanged. Deuterium on the acetyl group is four bonds away from the methylene protons and does not cause splitting.
-
The methylene protons (Hₑ) still appear as a quartet around δ 4.1 ppm , split by the three adjacent methyl protons (Hբ).
-
The methyl protons (Hբ) still appear as a triplet around δ 1.2-1.3 ppm , split by the two adjacent methylene protons (Hₑ).
-
This direct comparison powerfully illustrates how isotopic labeling can be used to confirm signal assignments and simplify a spectrum. The disappearance of the singlet unequivocally assigns it to the acetyl methyl group.
Data Summary: Comparative ¹H NMR Parameters
The spectral data for both compounds are summarized below for direct comparison.
| Signal Assignment | Molecule | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |
| Acetyl Methyl (-CH₃ CO) | Ethyl Acetate | ~2.0 | Singlet | 3H | N/A |
| Acetyl Methyl (-CD₃ CO) | Ethyl Acetate-d₃ | Absent | N/A | N/A | N/A |
| Methylene (-OCH₂ CH₃) | Ethyl Acetate | ~4.1 | Quartet | 2H | ~7.1 |
| Methylene (-OCH₂ CH₃) | Ethyl Acetate-d₃ | ~4.1 | Quartet | 2H | ~7.1 |
| Ethyl Methyl (-OCH₂CH₃ ) | Ethyl Acetate | ~1.2-1.3 | Triplet | 3H | ~7.1 |
| Ethyl Methyl (-OCH₂CH₃ ) | Ethyl Acetate-d₃ | ~1.2-1.3 | Triplet | 3H | ~7.1 |
Visualization of Molecular Structure and Coupling
Diagrams generated using Graphviz provide a clear visual representation of the molecular structures and the origin of spin-spin coupling.
Caption: Molecular structures of ethyl acetate and its d₃-isotopologue.
Sources
- 1. studymind.co.uk [studymind.co.uk]
- 2. Deuterium NMR - Wikipedia [en.wikipedia.org]
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- 5. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. youtube.com [youtube.com]
An In-Depth Technical Guide to the Mass Spectrum of Ethyl Acetate-D3: Elucidating Fragmentation Pathways through Isotopic Labeling
This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of ethyl acetate-D3 (specifically, ethyl acetate with a deuterated acetyl group: CD₃COOCH₂CH₃). It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and isotopic labeling studies. By contrasting the fragmentation of deuterated ethyl acetate with its unlabeled counterpart, we will demonstrate the power of isotopic labeling in confirming fragmentation mechanisms and interpreting mass spectra.
Introduction: The Role of Isotopic Labeling in Mass Spectrometry
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In drug development and metabolic studies, stable isotope labeling, the substitution of an atom with its heavier, non-radioactive isotope (e.g., deuterium for hydrogen), is an indispensable tool. Deuterium-labeled compounds serve as ideal internal standards for quantitative analysis and are instrumental in elucidating reaction mechanisms and metabolic pathways.[1]
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2][3] While these fragmentation patterns are highly characteristic and serve as a "fingerprint" for a given compound, deciphering the exact origin of each fragment ion can be challenging. By strategically placing deuterium atoms within a molecule, we can track the fate of specific structural units during fragmentation, providing unequivocal evidence for proposed fragmentation pathways.
This guide will first dissect the well-established mass spectrum of unlabeled ethyl acetate. Subsequently, it will present a detailed analysis of the expected mass spectrum of this compound, focusing on how the three deuterium atoms on the acetyl group alter the fragmentation pattern.
The Mass Spectrum of Unlabeled Ethyl Acetate (CH₃COOCH₂CH₃)
The electron ionization mass spectrum of ethyl acetate is characterized by a molecular ion peak (M⁺˙) and several key fragment ions. The molecular weight of ethyl acetate is 88.11 g/mol , and its molecular ion is observed at m/z 88.[4][5][6]
Key Fragmentation Pathways
The primary fragmentation pathways for ethyl acetate under EI conditions are alpha-cleavage and rearrangement reactions, most notably the McLafferty rearrangement.
Alpha (α)-Cleavage: This involves the cleavage of a bond adjacent to the functional group. For ethyl acetate, two principal α-cleavages are observed:
-
Loss of the ethoxy radical (•OCH₂CH₃): This results in the formation of the acetyl cation, [CH₃CO]⁺, which is a very stable acylium ion. This ion is consistently observed as the base peak (the most abundant ion) in the spectrum at m/z 43 .[6]
-
Loss of a methyl radical (•CH₃): Cleavage of the acetyl methyl group leads to the formation of the [M-15]⁺ ion, [COOCH₂CH₃]⁺, at m/z 73 .
McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds possessing a γ-hydrogen. In ethyl acetate, a hydrogen atom from the ethyl group is transferred to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral ethene molecule (C₂H₄) and the formation of a radical cation of acetic acid, [CH₃COOH]⁺˙. This fragment is observed at m/z 60 .
Other notable fragments include the ethoxy cation, [CH₃CH₂O]⁺, at m/z 45 and the ethyl cation, [CH₃CH₂]⁺, at m/z 29 .
The fragmentation process can be visualized as follows:
Caption: Primary fragmentation pathways of unlabeled ethyl acetate.
Predicted Mass Spectrum of this compound (CD₃COOCH₂CH₃)
By replacing the three protons of the acetyl group with deuterium, the mass of the molecular ion and any fragments containing this group will increase by three mass units. This allows for a clear confirmation of the fragmentation mechanisms outlined above. The molecular weight of this compound is 91.13 g/mol .
Predicted Shifts in Key Fragments
-
Molecular Ion (M⁺˙): The molecular ion peak is expected to shift from m/z 88 to m/z 91 .
-
Acylium Ion ([CD₃CO]⁺): The base peak, resulting from the loss of the ethoxy radical, will now contain the deuterated acetyl group. Therefore, this peak is predicted to shift from m/z 43 to m/z 46 . The observation of this shift provides definitive proof that the m/z 43 peak in unlabeled ethyl acetate is indeed the acetyl cation.
-
[M-15]⁺ Fragment: In the unlabeled compound, the m/z 73 fragment is formed by the loss of a methyl radical from the acetyl group. In the deuterated analogue, the loss of the deuterated methyl radical (•CD₃) would lead to a fragment at m/z 73 ([COOCH₂CH₃]⁺), the same as in the unlabeled spectrum, but originating from a different parent ion. This can be a point of interest in high-resolution mass spectrometry.
-
McLafferty Rearrangement Fragment: The McLafferty rearrangement involves the transfer of a hydrogen from the ethyl group and results in the formation of a deuterated acetic acid radical cation, [CD₃COOH]⁺˙. This fragment is expected to shift from m/z 60 to m/z 63 . This confirms that the acetyl group remains intact during this rearrangement.
-
Fragments Not Containing the Acetyl Group: Fragments that do not contain the acetyl group, such as the ethoxy cation ([CH₃CH₂O]⁺, m/z 45) and the ethyl cation ([CH₃CH₂]⁺, m/z 29), are not expected to show a mass shift. Their presence at the same m/z values in both spectra further validates the fragmentation assignments.
The predicted fragmentation of this compound is visualized below:
Caption: Predicted fragmentation pathways of this compound.
Data Summary: A Comparative Analysis
The following table summarizes the expected m/z values for the major ions in the mass spectra of unlabeled ethyl acetate and this compound.
| Ion Structure | Unlabeled Ethyl Acetate (m/z) | This compound (m/z) | Mass Shift (Δm/z) | Fragmentation Origin |
| [C₄H₈O₂]⁺˙ / [C₄H₅D₃O₂]⁺˙ | 88 | 91 | +3 | Molecular Ion |
| [COOCH₂CH₃]⁺ | 73 | 73 | 0 | Loss of •CH₃ / •CD₃ |
| [CH₃COOH]⁺˙ / [CD₃COOH]⁺˙ | 60 | 63 | +3 | McLafferty Rearrangement |
| [OCH₂CH₃]⁺ | 45 | 45 | 0 | Cleavage of acetyl-oxygen bond |
| [CH₃CO]⁺ / [CD₃CO]⁺ | 43 | 46 | +3 | α-cleavage, loss of •OCH₂CH₃ |
| [CH₂CH₃]⁺ | 29 | 29 | 0 | Cleavage of ethoxy group |
Experimental Protocols: GC-MS Analysis
To acquire the mass spectra of ethyl acetate and its deuterated analogue, a standard Gas Chromatography-Mass Spectrometry (GC-MS) system is employed. The following provides a typical, field-proven methodology.
Sample Preparation
-
Prepare 1 mg/mL stock solutions of both unlabeled ethyl acetate and this compound in a volatile solvent such as dichloromethane or methanol.
-
Perform serial dilutions to a final concentration of approximately 1-10 µg/mL for injection.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 15 °C/min.
-
Hold: Maintain 150 °C for 2 minutes.
-
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 20-150.
This protocol ensures good chromatographic separation from the solvent and any potential impurities, allowing for the acquisition of clean mass spectra for both the labeled and unlabeled compounds.
Conclusion
The comparative analysis of the mass spectra of ethyl acetate and this compound serves as a clear and instructive example of the utility of isotopic labeling in structural elucidation. The predictable mass shifts of key fragment ions, such as the acylium ion and the product of the McLafferty rearrangement, provide definitive evidence for their composition and the underlying fragmentation mechanisms. This self-validating approach, where the labeled compound's spectrum confirms the interpretation of the unlabeled spectrum, is a cornerstone of rigorous analytical science. For professionals in drug development and related fields, a thorough understanding of these principles is crucial for the confident identification of metabolites, impurities, and other compounds of interest.
References
-
National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Retrieved from [Link]4][5]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate. Retrieved from [Link]6]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]
-
Wikipedia. (2023, October 29). McLafferty rearrangement. Retrieved from [Link]
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AK Lectures. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
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Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
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Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Use of Deuterium in the Synthesis of Labeled Compounds. Angewandte Chemie International Edition, 46(41), 7744–7765. [Link]1]
-
Paul, A., et al. (2024). Structural rearrangements and fragmentation pathways induced by a low-energy electron attachment to ethyl acetate. The Journal of Chemical Physics, 160(15). [Link]
-
Ibrahim, M. A., et al. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua (Delile). Beni-Suef University Journal of Basic and Applied Sciences, 10(1). [Link]
- Sparkman, O. D., Curtis, M., & Jones, P. R. (2022). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 37(3), 8-15.
- Watson, J. T., & Sparkman, O. D. (2007).
- Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons.
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Understanding Electron Ionization Processes for GC–MS. (2015, April 1). LCGC International, 28(4).[3]
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ethyl Acetate [webbook.nist.gov]
- 5. Ethyl Acetate [webbook.nist.gov]
- 6. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Use of Ethyl acetate-D3 in quantitative NMR (qNMR)
An Application Note and Protocol for Quantitative ¹H NMR Spectroscopy Using Ethyl Acetate-D3 as an Internal Standard
Authored by: Gemini, Senior Application Scientist
Abstract
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity and concentration of chemical compounds.[1] Its accuracy is fundamentally reliant on the use of a well-characterized internal standard.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound (specifically, ethyl 2,2,2-trideuterioacetate) as a robust internal standard for ¹H qNMR. We detail the unique advantages of this standard, provide a validated, step-by-step experimental protocol, and explain the causality behind critical experimental choices to ensure the generation of accurate, reproducible, and trustworthy quantitative data.
Introduction to Quantitative NMR (qNMR)
Unlike chromatographic techniques which often rely on relative response factors, qNMR is a primary ratio method.[3] The core principle of qNMR is that the integrated area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal, provided specific experimental conditions are met.[4] By co-dissolving a known mass of a high-purity internal standard with a known mass of an analyte, the purity or concentration of the analyte can be determined with high precision and accuracy, traceable to the International System of Units (SI).[1]
The fundamental equation for purity determination using an internal standard is:
Purity_analyte (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I : Integral area of the signal for the analyte or standard
-
N : Number of protons giving rise to the selected signal
-
MW : Molecular weight
-
m : Mass
-
P : Purity of the standard
The Critical Role of the Internal Standard
The choice of an internal standard is arguably the most critical decision in designing a qNMR experiment. An ideal standard serves as the bedrock of the measurement, enabling accurate quantification of an unknown analyte's concentration based on signal integration and molar ratios.[2] Its properties directly influence the accuracy, reproducibility, and robustness of the results.[2] Key characteristics include high purity (≥99%), chemical stability, non-reactivity with the analyte or solvent, and possessing NMR signals that are sharp, well-resolved, and do not overlap with analyte signals.[5][6]
This compound: A Superior Standard for qNMR
This compound (ethyl 2,2,2-trideuterioacetate) has emerged as a highly effective internal standard for ¹H qNMR in non-aqueous deuterated solvents. Its unique structure, where the three protons of the acetyl group are replaced by deuterium, confers several significant advantages.
Properties and Advantages
The deuteration at the acetyl position means this part of the molecule is "silent" in the ¹H NMR spectrum. The remaining ethyl group gives two clean, sharp signals: a quartet and a triplet. This provides flexibility in choosing a quantification signal that is free from overlap with analyte peaks.
| Property | Value | Source |
| Chemical Formula | C₄H₅D₃O₂ | [7] |
| Molecular Weight | 91.12 g/mol | [7] |
| Structure | CD₃COOCH₂CH₃ | [8] |
| Appearance | Colorless Liquid | [9] |
| Key ¹H NMR Signals (in CDCl₃) | ~4.12 ppm (quartet, 2H), ~1.26 ppm (triplet, 2H) | [10] |
| Solubility | Soluble in common organic NMR solvents (CDCl₃, Acetone-d₆, DMSO-d₆) | [3] |
Key Advantages:
-
Simplified Spectrum: Provides simple, well-defined signals in uncongested regions of the spectrum.
-
Chemical Inertness: Generally non-reactive with a wide range of organic analytes.
-
Volatility: Its moderate volatility allows for easy removal post-analysis if sample recovery is needed, yet it is not so volatile as to cause significant concentration changes during sample preparation.[6]
-
Signal Flexibility: Offers two distinct signals (quartet and triplet) for quantification, increasing the likelihood of finding a clear, overlap-free region.
Experimental Workflow and Protocol
This section provides a detailed, step-by-step methodology for performing a qNMR purity assessment using this compound as an internal standard. The workflow is designed to minimize experimental error and ensure data integrity.
Detailed Protocol
A. Sample Preparation (The Largest Source of Error)
Accurate weighing is the most critical step for a successful qNMR experiment.[11] All weighings should be performed on a calibrated analytical microbalance in a draft-free environment.
-
Vial Preparation: Place a clean, dry glass vial on the microbalance and tare it.
-
Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of this compound into the vial. Record the exact mass (m_std).
-
Weighing the Analyte: Tare the balance with the vial containing the standard. Accurately add the analyte to the same vial, aiming for a mass that will provide a similar signal-to-noise ratio to the standard.[12] This typically involves aiming for a 1:1 molar ratio. Record the exact mass (m_analyte).
-
Dissolution: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) using a calibrated pipette.[2]
-
Homogenization: Securely cap the vial and ensure complete dissolution of both the analyte and the standard by vortexing or brief sonication. Visually inspect the solution to confirm no solid particles remain.[11]
-
Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer's probe (typically 4-5 cm).
B. NMR Data Acquisition
Acquisition parameters must be optimized to ensure that the signal intensity is directly proportional to the number of nuclei.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).[13] A 90° pulse is recommended for qNMR measurements.[5]
-
Relaxation Delay (D1): This is a critical parameter. To ensure complete relaxation of all protons between scans, the relaxation delay (D1) plus the acquisition time (AQ) must be at least 7 times the longest longitudinal relaxation time (T₁) of any proton being integrated (both analyte and standard).[12] If T₁ values are unknown, a conservative D1 of 30-60 seconds is recommended for initial experiments.
-
Acquisition Parameters: Set the following parameters.
| Parameter | Recommended Value | Rationale |
| Pulse Angle (p1) | 30° - 90° | A 30° pulse allows for shorter D1 times, but a 90° pulse gives maximum signal per scan.[5] |
| Relaxation Delay (D1) | ≥ 7 x T₁ (longest) | Ensures full magnetization recovery for accurate integration.[12] |
| Number of Scans (NS) | 16 - 128 (or more) | Sufficient to achieve a signal-to-noise ratio (S/N) > 250:1 for the signals to be integrated. |
| Acquisition Time (AQ) | ≥ 3 seconds | Provides adequate digital resolution to define the peaks. |
| Receiver Gain (RG) | Set automatically | Should be set to avoid signal clipping of the FID. |
C. Data Processing and Analysis
Careful and consistent processing of the acquired Free Induction Decay (FID) is essential.
-
Fourier Transform: Apply an exponential multiplication with zero line broadening (LB=0) and perform a Fourier Transform.
-
Phasing: Manually phase the spectrum to achieve a pure absorption signal for all peaks.
-
Baseline Correction: Apply a robust baseline correction algorithm to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.
-
Integration:
-
Calibrate the integral of the chosen internal standard signal. For this compound, use either the quartet (~4.12 ppm, N_std=2) or the triplet (~1.26 ppm, N_std=3).
-
Integrate a well-resolved, characteristic signal of the analyte. Ensure the integration limits encompass the entire peak, including any satellite peaks. Record the integral value (I_analyte) and the number of protons it represents (N_analyte).
-
Purity Calculation
The final purity calculation synthesizes the data from the weighing, acquisition, and processing steps.
Using the equation from Section 1, insert the recorded values to determine the weight/weight percent purity of the analyte.
Example Calculation Table:
| Parameter | Analyte | Standard (this compound) |
| Mass (m) | 15.25 mg | 8.55 mg |
| Molecular Weight (MW) | 250.3 g/mol | 91.12 g/mol |
| Signal Integrated | Aromatic singlet | Ethyl quartet (~4.1 ppm) |
| Number of Protons (N) | 2 | 2 |
| Integral Value (I) | 5.88 | 9.10 |
| Purity (P) | To be calculated | 99.8% |
Result: Purity_analyte = (5.88 / 9.10) * (2 / 2) * (250.3 / 91.12) * (8.55 / 15.25) * 99.8% = 99.1%
Method Validation
For use in regulated environments, the qNMR method must be validated according to ICH guidelines.[14] Key validation parameters include:
-
Specificity: Ensured by selecting non-overlapping signals for the analyte and standard.
-
Linearity: Assessed by preparing samples with varying analyte-to-standard mass ratios and confirming a linear relationship between the mass ratio and the integral ratio.
-
Precision: Determined by repeated measurements of the same sample (repeatability) and on different days or by different analysts (intermediate precision). The relative standard deviation (RSD) should typically be less than 2%.[14]
-
Accuracy: Evaluated by analyzing a certified reference material of the analyte or by comparing the qNMR results to an orthogonal method like mass balance.[4][15]
-
Robustness: Tested by making small, deliberate variations in experimental parameters (e.g., D1, temperature) to ensure they do not significantly impact the results.
Conclusion
Properly executed, ¹H qNMR is a powerful and versatile tool for the absolute quantification of compounds, playing a crucial role in pharmaceutical research, drug development, and quality control.[16][17][18] this compound serves as an excellent internal standard for many applications due to its simple spectrum, chemical stability, and favorable physical properties. By following the detailed protocol and understanding the principles outlined in this guide, researchers can achieve highly accurate and reliable purity assessments, ensuring confidence in their chemical materials and final products.
References
-
Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 859-867. Retrieved from [Link]
-
ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of quantitative NMR. Request PDF. Retrieved from [Link]
-
Napolitano, J. G., et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Preprints.org. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]
-
Pauli, G. F., et al. (2012). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Natural Products. Retrieved from [Link]
-
ResearchGate. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Retrieved from [Link]
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Lee, D., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules. Retrieved from [Link]
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Pierens, G. K., et al. (2008). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals. PubMed. Retrieved from [Link]
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Kihlberg, J., et al. (2016). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH. Retrieved from [Link]
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Davalli, S., et al. (2022). NMR IN DRUG DEVELOPMENT: ROLE, CHALLENGES AND PROCESS CHEMISTRY SUSTAINABILITY. MMCE 2022. Retrieved from [Link]
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NIH. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Retrieved from [Link]
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ResearchGate. (2025). What Is the Accuracy of Quantitative Analysis by Low-Field NMR Spectroscopy Using Internal Standard? Retrieved from [Link]
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Application Note: The Strategic Use of Deuterated Solvents in Mass Spectrometry
Abstract
This technical guide offers an in-depth exploration of the role and application of deuterated solvents in mass spectrometry (MS). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the fundamental causality behind experimental choices. We will cover key applications, from enhancing signal-to-noise in quantitative assays to elucidating protein dynamics via hydrogen-deuterium exchange. The protocols provided are designed as self-validating systems, grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and trustworthiness.
The Isotopic Advantage: A Foundational Principle
The utility of deuterated solvents in mass spectrometry stems from a simple yet powerful isotopic substitution: the replacement of protium (¹H) with deuterium (²H or D). This substitution imparts a predictable mass increase (approximately 1.006 Da per deuterium atom) without significantly altering the solvent's chemical properties, such as polarity or solubility.[1] This mass shift is the cornerstone of several advanced analytical strategies. In a typical LC-MS analysis, common background ions are often derived from the mobile phase, such as solvent clusters or adducts. By using a deuterated mobile phase, these background signals are shifted to a higher m/z range, effectively clearing the spectral window for the non-deuterated analyte of interest.[2] This results in a cleaner baseline and improved limits of detection.
Furthermore, the near-identical chemical behavior of deuterated compounds makes them the "gold standard" for use as internal standards in quantitative studies, a principle that extends to the use of deuterated solvents for certain applications.[3][4][5]
Core Applications and Strategic Implementation
The application of deuterated solvents extends across a wide array of MS-based workflows.
-
Signal Enhancement and Background Reduction: In sensitive quantitative analyses, the chemical noise from protic mobile phases can obscure low-level analyte signals. The use of deuterated mobile phases (e.g., deuterated acetonitrile and water) shifts the mass of solvent-related ions, leading to a significant reduction in background noise and an enhanced signal-to-noise ratio.[2]
-
Quantitative Bioanalysis: While deuterated analogues of the analyte are the preferred internal standards, a deuterated mobile phase can help normalize instrument response and mitigate matrix effects, especially when a suitable labeled internal standard is unavailable.[4][6]
-
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): This is a powerful technique for studying protein conformation, dynamics, and interactions.[7] Proteins are exposed to a deuterated solvent (typically D₂O), and the rate at which backbone amide hydrogens exchange for deuterium is measured by MS.[8] The exchange rate is highly dependent on the protein's higher-order structure, providing invaluable insights into solvent accessibility and hydrogen bonding networks.[9]
-
Minimizing Back-Exchange: When analyzing a deuterated analyte (e.g., a deuterated internal standard), using a standard protic mobile phase can lead to in-source "back-exchange," where deuterium atoms on the analyte are replaced by protons from the solvent.[10][11] This can compromise quantitative accuracy. Employing a deuterated mobile phase minimizes this effect, preserving the isotopic integrity of the analyte.
Experimental Design and Methodological Considerations
The successful implementation of deuterated solvents requires careful planning and an understanding of key parameters.
Solvent Selection and Purity
The choice of solvent is dictated by the analyte's solubility and the chromatographic method. The isotopic purity of the solvent is paramount; high enrichment (typically >99.5%) is crucial to minimize residual protic signals.
| Deuterated Solvent | Common Use Case | Key Scientific Considerations |
| Methanol-d₄ (CD₃OD) | Reversed-phase LC-MS, direct infusion ESI | Excellent solubilizing power for a broad range of compounds. Its volatility is beneficial for efficient desolvation in ESI. |
| Acetonitrile-d₃ (CD₃CN) | Reversed-phase LC-MS | A common organic modifier in LC-MS due to its favorable UV transparency and low viscosity. Good for gradient elution. |
| Water-d₂ (D₂O) | HDX-MS, aqueous component of mobile phases | The cornerstone of HDX-MS experiments. Its pD is approximately 0.4 units higher than the measured pH value.[12] |
| Formic Acid-d (DCOOD) | Mobile phase additive | Used to facilitate ionization in ESI. The deuterated form prevents the introduction of exchangeable protons into the system. |
Workflow for Quantitative Analysis using a Deuterated Mobile Phase
This diagram illustrates the logical flow for a typical quantitative bioanalysis workflow designed to leverage the background-reducing properties of a deuterated mobile phase.
Caption: A logical workflow for quantitative analysis using deuterated mobile phases.
Field-Tested Protocols
Protocol 1: Quantitative Analysis of a Small Molecule in Plasma
Objective: To quantify a small molecule drug ("Drug-X") in human plasma using a deuterated mobile phase to improve the signal-to-noise ratio at the lower limit of quantification (LLOQ).
Methodology:
-
Standard and Sample Preparation:
-
Prepare stock solutions of Drug-X and its stable isotope-labeled internal standard (SIL-IS, Drug-X-d₄) in methanol.
-
Spike blank human plasma with Drug-X to create calibration standards (e.g., 0.1 to 100 ng/mL) and quality control (QC) samples.
-
To 50 µL of plasma (standard, QC, or unknown), add 25 µL of SIL-IS working solution (e.g., 10 ng/mL).
-
Precipitate proteins by adding 200 µL of cold protic acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in 100 µL of 95:5 (v/v) protic water:acetonitrile with 0.1% formic acid. Causality Note: Reconstitution in a weak, protic solvent ensures good peak shape upon injection onto the reversed-phase column.
-
-
LC-MS Configuration:
-
LC System: UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid-d (DCOOD) in Deuterium Oxide (D₂O).
-
Mobile Phase B: 0.1% Formic Acid-d (DCOOD) in Acetonitrile-d₃ (CD₃CN).
-
Gradient: 5% to 95% B over 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole MS with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) for both Drug-X and Drug-X-d₄.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the analyte and SIL-IS.
-
Calculate the peak area ratio (Analyte Area / SIL-IS Area).
-
Construct a linear regression calibration curve of peak area ratio versus concentration.
-
Quantify unknown samples using the regression equation.
-
Protocol 2: Bottom-Up Hydrogen/Deuterium Exchange MS
Objective: To map the binding interface of a protein-ligand complex by identifying regions of reduced deuterium uptake upon ligand binding.
Methodology:
-
On-Exchange Reaction:
-
Prepare two sets of samples: Protein alone, and Protein + Ligand (in 10-fold molar excess).
-
Initiate the exchange reaction by diluting each sample 1:20 into a D₂O-based buffer (pD 7.4) at a controlled temperature (e.g., 20°C).[13]
-
Allow the reaction to proceed for various time points (e.g., 15s, 1min, 10min, 60min).
-
-
Quenching and Digestion:
-
At each time point, quench the reaction by adding an equal volume of ice-cold, low-pH quench buffer (e.g., 100 mM phosphate, pH 2.5). Causality Note: Quenching rapidly drops the pH and temperature to slow the back-exchange of deuterium for hydrogen by orders of magnitude.[8][10]
-
Immediately inject the quenched sample onto an online immobilized pepsin column held at ~0°C for rapid digestion into peptides.
-
-
LC-MS Analysis:
-
The digested peptides are trapped and desalted on a C18 trap column.
-
Peptides are then separated on an analytical C18 column using a fast gradient of protic acetonitrile with 0.1% formic acid. Causality Note: The entire process from quench to MS detection must be performed as rapidly as possible at low temperatures to minimize deuterium loss.[11][14]
-
Analyze peptides on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis:
-
Identify peptides from a non-deuterated control run.
-
Use specialized software (e.g., DynamX) to calculate the centroid mass for each peptide at every time point for both the bound and unbound states.[15]
-
Calculate the differential deuterium uptake between the two states for each peptide. Peptides at the binding interface or in allosterically protected regions will show a significant reduction in deuterium uptake.
-
Caption: The logical and sequential stages of an HDX-MS experiment.
References
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Zhang, Z., et al. (2021). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. STAR Protocols. Available at: [Link]
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Longdom Publishing. (n.d.). Basic Principle of Hydrogen/deuterium exchange mass spectrometry. Available at: [Link]
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Chen, X., & Chan, T. W. D. (2019). A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins. Analyst. Available at: [Link]
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Lermyte, F., et al. (2021). Hydrogen−Deuterium Exchange Mass Spectrometry with Integrated Size-Exclusion Chromatography for Analysis of Complex Protein Samples. Analytical Chemistry. Available at: [Link]
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Jones, E. A., et al. (2019). Laser Ablation Electrospray Ionization Hydrogen/Deuterium Exchange Ambient Mass Spectrometry Imaging. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Application Note: High-Throughput Analysis of Ethyl Acetate in Environmental Samples Using Isotope Dilution GC-MS with Ethyl Acetate-d3
Introduction
Ethyl acetate is a widely used industrial solvent in the manufacturing of paints, lacquers, and pharmaceuticals, as well as a common flavorant.[1][2] Its extensive use leads to its release into the environment through industrial emissions, potentially contaminating air, water, and soil.[1][3] As a volatile organic compound (VOC), ethyl acetate contributes to the formation of smog.[1] Accurate and precise quantification of ethyl acetate in environmental matrices is therefore critical for monitoring pollution and ensuring regulatory compliance.
This application note details a robust and sensitive method for the determination of ethyl acetate in environmental samples using gas chromatography-mass spectrometry (GC-MS) coupled with an isotope dilution technique. The use of a stable, isotopically labeled internal standard, ethyl acetate-d3, is central to this methodology. This approach corrects for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and reliability of the results.[4][5][6] The protocols provided are designed for researchers, scientists, and environmental monitoring professionals.
The Principle of Isotope Dilution
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled analog of the analyte to the sample.[4][7] this compound, where three hydrogen atoms on the acetyl group are replaced with deuterium, is an ideal internal standard for ethyl acetate analysis.[8][9][10][11]
Key Advantages of Using this compound:
-
Physicochemical Similarity: this compound has nearly identical chemical and physical properties to its non-labeled counterpart.[6] This ensures that it behaves similarly during sample extraction, concentration, and chromatographic separation.
-
Co-elution: The analyte and the labeled standard co-elute from the GC column, meaning they experience the same matrix effects and potential sources of error during analysis.[6]
-
Mass Spectrometric Discrimination: Despite their similar chromatographic behavior, the analyte and the internal standard are easily distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer.
Physicochemical Properties
A comparative summary of the key physicochemical properties of ethyl acetate and its deuterated analog is presented below.
| Property | Ethyl Acetate | This compound |
| Chemical Formula | C4H8O2[12] | C4D3H5O2[11] |
| Molecular Weight | 88.11 g/mol [3] | 91.12 g/mol [11] |
| Boiling Point | 77.1 °C[13] | ~77 °C |
| CAS Number | 141-78-6[11] | 90691-33-1[10][11] |
Experimental Workflow
The overall analytical workflow is designed to ensure accurate quantification from sample collection to data analysis.
Caption: Workflow for Ethyl Acetate Analysis.
Protocols
Protocol 1: Water Sample Analysis using Purge and Trap GC-MS
This protocol is based on methodologies outlined in EPA Method 1624 and is suitable for the determination of volatile organic compounds in water.[4][7][14][15]
1. Sample Preparation and Spiking:
-
Collect water samples in 40 mL glass vials with zero headspace.
-
If residual chlorine is present, add ~10 mg of sodium thiosulfate.[15]
-
Adjust the pH to ~2 with hydrochloric acid (1+1 HCl).[15]
-
Prior to analysis, allow the samples to come to room temperature.
2. Purge and Trap:
-
Use a purge and trap system for the extraction and concentration of VOCs.[17][18]
-
Transfer a 5 mL aliquot of the spiked sample to the purging vessel.
-
Purge the sample with an inert gas (e.g., helium) at a flow rate of 40-50 mL/min for 10-11 minutes.[17]
-
The volatile analytes are transferred from the aqueous phase to the vapor phase and trapped on a sorbent trap.[4][14]
3. Thermal Desorption and GC-MS Analysis:
-
After purging, the trap is rapidly heated, and the analytes are backflushed with the carrier gas into the GC-MS system.[4][14]
-
GC Conditions:
-
Column: 60 m x 0.32 mm ID, 1 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
-
Oven Program: Hold at 40°C for 2 minutes, ramp at 20°C/min to 207°C, then at 100°C/min to 250°C.[19]
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantification Ions:
-
Ethyl Acetate: m/z 43, 61, 88
-
This compound: m/z 46, 64, 91
-
-
4. Quantification:
-
Calculate the concentration of ethyl acetate using the relative response factor (RRF) determined from the calibration curve.
-
The RRF is calculated as follows: RRF = (Area_analyte * Conc_IS) / (Area_IS * Conc_analyte)
Protocol 2: Soil and Sediment Sample Analysis
For solid matrices, a modified purge and trap procedure is employed, often requiring a higher purge temperature.[14][20]
1. Sample Preparation and Spiking:
-
Weigh approximately 5 grams of the soil or sediment sample into a purging vessel.
-
Add 5 mL of reagent water.
-
Spike the sample with a known amount of this compound internal standard.
2. Purge and Trap:
-
For soil samples, a higher purge temperature of 40°C may be necessary to facilitate the release of VOCs.[14]
-
Follow the purge and trap parameters as described in Protocol 1.
3. GC-MS Analysis and Quantification:
-
The GC-MS conditions and quantification method are the same as described in Protocol 1.
Protocol 3: Air Sample Analysis using Solid Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that is well-suited for the analysis of VOCs in air samples.[21][22][23]
1. Sample Collection and Spiking:
-
Collect air samples in Tedlar bags or evacuated canisters.
-
Introduce a known volume of this compound gas standard into the sample container.
2. SPME:
-
Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the sample container.
-
Allow the fiber to equilibrate with the sample for a predetermined time to adsorb the VOCs.
3. Thermal Desorption and GC-MS Analysis:
-
Insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
The GC-MS conditions and quantification method are similar to those described in Protocol 1.
Method Validation and Quality Control
A robust quality control system is essential for ensuring the reliability of the analytical data.
Caption: Method Validation and Quality Control Framework.
Key QC Parameters:
-
Calibration: A multi-point calibration curve should be generated with a correlation coefficient (r²) of ≥ 0.99.
-
Method Blank: Analyzed with each batch of samples to ensure no contamination is present.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of analytes to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Used to evaluate the effect of the sample matrix on the analytical method.
-
Internal Standard Response: The area of the this compound peak should be monitored to ensure it is within acceptable limits (typically 50-150% of the average response in the calibration standards).
Conclusion
The use of this compound as an internal standard in GC-MS analysis provides a highly accurate and reliable method for the quantification of ethyl acetate in diverse environmental matrices. The protocols detailed in this application note, when combined with a rigorous quality control program, will enable laboratories to generate high-quality data for environmental monitoring and regulatory purposes. The inherent advantages of the isotope dilution technique, including the correction for matrix effects and procedural errors, make it the preferred method for trace-level analysis of volatile organic compounds.
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U.S. Environmental Protection Agency. (1989). Method 1624, Revision B - Volatile Organic Compounds by Isotope Dilution GC/MS. [Link]
-
U.S. Environmental Protection Agency. Method 1624, Revision C. Volatile Organic Compounds by Isotope Dilution GCMS. [Link]
-
Kreider, M. L., Pedit, J. A., Hristova, K., & Characklis, W. G. (2010). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Environmental Science & Technology, 44(23), 8897–8903. [Link]
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U.S. Environmental Protection Agency. NEMI Method Summary for EPA-EAD: 1624B. [Link]
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Alzweiri, M., Al-Nsour, T., & Al-Qudah, M. (2020). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Journal of the American Society for Mass Spectrometry, 31(10), 2135–2141. [Link]
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U.S. Environmental Protection Agency. (1989). Method 1624: Volatile Organic Compounds by Isotope Dilution GCMS. [Link]
-
U.S. Environmental Protection Agency. (1998). Method 1666, Revision A: Volatile Organic Compounds Specific to the Pharmaceutical Manufacturing Industry by Isotope Dilution GC/MS. [Link]
-
Analytice. Determination of ethyl acetate - WATER analysis. [Link]
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Hewitt, A. D. (1999). Effectiveness of Purge-and-Trap for Measurement of Volatile Organic Compounds in Aged Soils. Environmental Science & Technology, 33(4), 657–661. [Link]
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SCION Instruments. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
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Setka, R., & Vorel, J. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3608. [Link]
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Lawson, S. J., Saltzmann, E. S., & Williams, J. (2015). A fully automated purge and trap GC-MS system for quantification of volatile organic compound (VOC) flux. Ocean Science, 11(2), 263–273. [Link]
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Shimadzu Scientific Instruments. Purge and Trap Concentrator Sampler. [Link]
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Chemetrix. Determination of Volatile Organic Compounds in Soil and Sediment by Purge and Trap GC/MS. [Link]
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Souza-Silva, É. A., Gionfriddo, E., & Pawliszyn, J. (2015). A critical review of the state of the art of solid-phase microextraction of complex matrices I. Environmental analysis. TrAC Trends in Analytical Chemistry, 71, 224–235. [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Ethyl acetate. [Link]
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Hinshaw, J. V. (2009). Solid-Phase Microextraction (SPME): A Discussion. LCGC International, 22(10), 539–545. [Link]
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Sahu, J. N., & Mahalik, K. K. (2013). ethyl acetate: properties, production processes and applications - a review. International Journal of Current Research and Review, 5(13), 1. [Link]
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ChemAnalyst. Comprehensive Guide: Production Process of Ethyl Acetate. [Link]
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ChemAnalyst. Understanding the Versatile Applications of Ethyl Acetate. [Link]
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Application Notes and Protocols for Pharmacokinetic Studies Using Deuterated Compounds
Introduction: The Deuterium Switch in Pharmacokinetics
In the landscape of modern drug development, the pursuit of optimized pharmacokinetic (PK) profiles is paramount. A sophisticated and powerful strategy that has gained significant traction is the use of deuterated compounds.[1][2][3] This approach, often termed the "deuterium switch," involves the selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium, at specific positions within a drug molecule. This seemingly subtle modification can have profound effects on a drug's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to improved therapeutic agents.[1][4][5]
The primary mechanism underpinning the utility of deuterated compounds in pharmacokinetics is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present. This is particularly relevant for drug metabolism mediated by cytochrome P450 (CYP) enzymes, a major pathway for the clearance of many drugs.[1][6][7] By attenuating the rate of metabolism, deuteration can lead to a more favorable pharmacokinetic profile, including increased half-life, reduced clearance, and potentially altered metabolite profiles.[2][3] This can translate into significant clinical advantages such as reduced dosing frequency, improved patient compliance, and potentially a better safety profile by minimizing the formation of toxic metabolites.[1][2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles, applications, and protocols for conducting pharmacokinetic studies using deuterated compounds.
Scientific Principles: Leveraging the Kinetic Isotope Effect
The decision to employ a deuteration strategy is rooted in a thorough understanding of a drug's metabolic pathways. Identifying the primary sites of metabolic attack, or "soft spots," is crucial for determining where to strategically place deuterium atoms.
Key Considerations for Deuteration Strategy:
-
Metabolic Hotspots: Pinpoint the specific hydrogen atoms that are most susceptible to enzymatic oxidation. This information is typically obtained from in vitro metabolism studies using liver microsomes or hepatocytes.
-
Rate-Limiting Step: The KIE will only have a significant impact on the overall pharmacokinetics if the C-H bond cleavage is the rate-limiting step in the drug's clearance.[6][8]
-
Metabolic Switching: Be aware of the potential for "metabolic switching," where blocking one metabolic pathway may lead to the upregulation of alternative clearance routes.[8] A comprehensive metabolic profile of the deuterated compound is essential.
-
Stereochemistry: In chiral molecules, deuteration at a stereocenter can sometimes slow down racemization, allowing for the development of a more stable and potentially more active single enantiomer.
The following diagram illustrates the fundamental principle of how deuteration can impact the metabolic pathway of a drug.
Caption: Deuteration slows metabolism due to the Kinetic Isotope Effect.
Experimental Design and Protocols
Pharmacokinetic studies involving deuterated compounds often employ a co-administration or "cassette" dosing approach, where the deuterated and non-deuterated (or "light") versions of the drug are administered simultaneously to the same subject.[9][10][11][12] This powerful technique allows for a direct comparison of the pharmacokinetic profiles of the two compounds within the same biological system, thereby minimizing inter-individual variability.[12]
Protocol 1: In Vivo Pharmacokinetic Study in Rodents (Cassette Dosing)
This protocol outlines a typical cassette dosing study in rats to compare the pharmacokinetics of a deuterated and non-deuterated drug.
1. Materials and Reagents:
-
Test Compounds: Non-deuterated (light) and deuterated (heavy) versions of the drug.
-
Vehicle: Appropriate solvent for drug administration (e.g., saline, corn oil, DMSO/PEG mixture).
-
Animals: Male Sprague-Dawley rats (or other appropriate rodent model), typically 8-10 weeks old.
-
Dosing Equipment: Oral gavage needles or intravenous injection supplies.
-
Blood Collection Supplies: Capillary tubes, EDTA-coated microcentrifuge tubes.
-
Analytical Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[13][14][15]
2. Experimental Workflow:
Caption: Workflow for a cassette dosing pharmacokinetic study.
3. Step-by-Step Methodology:
-
Dose Preparation:
-
Prepare a stock solution of both the light and heavy compounds in a suitable solvent.
-
Create a dosing solution by mixing the light and heavy compounds in a 1:1 molar ratio in the chosen vehicle. The final concentration should be appropriate for the desired dose (e.g., 1-5 mg/kg for each compound).
-
-
Animal Dosing:
-
Acclimatize animals for at least one week prior to the study.
-
Fast animals overnight before dosing (for oral administration).
-
Administer the dosing solution to the animals via the intended route (e.g., oral gavage or intravenous injection).
-
-
Serial Blood Sampling:
-
Collect blood samples (typically 50-100 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood from the tail vein or another appropriate site into EDTA-coated tubes.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
4. Bioanalytical Method: LC-MS/MS Quantification
A robust and sensitive LC-MS/MS method is essential for accurately quantifying the light and heavy compounds in the plasma samples.[13][16]
-
Sample Preparation (Protein Precipitation):
-
To 20 µL of plasma, add 80 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex and centrifuge to precipitate the proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analytes from endogenous matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for the light compound, the heavy compound, and the internal standard. The difference in mass between the light and heavy compounds will allow for their simultaneous and independent quantification.
-
Data Analysis and Interpretation
The plasma concentration-time data for both the light and heavy compounds are used to calculate key pharmacokinetic parameters.
| Pharmacokinetic Parameter | Description | Expected Impact of Deuteration |
| AUC (Area Under the Curve) | Total drug exposure over time | Increase |
| Cmax (Maximum Concentration) | Highest concentration of the drug in plasma | May increase or decrease depending on absorption and clearance changes |
| Tmax (Time to Cmax) | Time at which Cmax is reached | May be delayed |
| t½ (Half-life) | Time required for the drug concentration to decrease by half | Increase |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time | Decrease |
Example Pharmacokinetic Data:
| Compound | AUC (ng*h/mL) | Cmax (ng/mL) | t½ (h) | CL (L/h/kg) |
| Non-Deuterated | 1500 | 350 | 2.5 | 1.2 |
| Deuterated | 4500 | 400 | 7.5 | 0.4 |
The data in the table clearly demonstrates the significant impact of deuteration, with a 3-fold increase in AUC and half-life, and a corresponding decrease in clearance.
Regulatory Considerations
The U.S. Food and Drug Administration (FDA) considers deuterated versions of existing drugs as new chemical entities (NCEs), which can provide market exclusivity.[17][18] For a "deuterium switch" product, developers may be able to leverage nonclinical and clinical data from the non-deuterated counterpart to support the safety and efficacy of the new deuterated compound through a 505(b)(2) regulatory pathway.[17][19][20] This can potentially streamline the drug development process.[19][21]
Conclusion
The strategic use of deuterated compounds represents a sophisticated and valuable tool in drug discovery and development. By leveraging the kinetic isotope effect, researchers can rationally design molecules with improved pharmacokinetic properties, leading to safer and more effective medicines. The protocols and principles outlined in this guide provide a solid foundation for scientists to embark on pharmacokinetic studies using this innovative approach.
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Deuterium in drug discovery: progress, opportunities and challenges - PMC. Available at: [Link]
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Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar. Available at: [Link]
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Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed. Available at: [Link]
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Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed. Available at: [Link]
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Cassette PK (I.V.) - AxisPharm. Available at: [Link]
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GC-MS/MS method for analysis of organic acetates using Ethyl acetate-D3
An Application Note and Protocol for the Quantitative Analysis of Organic Acetates by GC-MS/MS utilizing Ethyl Acetate-D3 Isotope Dilution
Authored by: A Senior Application Scientist
Abstract
The accurate quantification of volatile organic acetates is critical across a spectrum of industries, including pharmaceuticals for residual solvent analysis, food and beverage for flavor profiling, and environmental monitoring for contaminant detection. This application note presents a robust and highly sensitive Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the analysis of various organic acetates. The protocol leverages the power of isotope dilution mass spectrometry (IDMS) by employing this compound as a stable isotope-labeled internal standard. This approach ensures exceptional accuracy and precision by correcting for sample matrix effects and variations during sample preparation and injection. Detailed methodologies for sample preparation via static headspace, instrument configuration, data acquisition using Multiple Reaction Monitoring (MRM), and method validation in accordance with ISO 17025 guidelines are provided.
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
Before delving into the protocol, it is crucial to understand the causality behind selecting a stable isotope-labeled internal standard. Isotope Dilution Mass Spectrometry (IDMS) is a paramount technique for achieving the highest metrological quality in quantitative analysis.[1][2] The core principle involves adding a known amount of an isotopically enriched version of the analyte (in this case, this compound) to the sample at the earliest stage of the analytical process.[2]
This "spike" behaves chemically and physically identically to its non-labeled counterpart (the native analyte) throughout extraction, derivatization, and injection.[3] Any loss of analyte during these steps will be accompanied by a proportional loss of the isotope-labeled standard. The mass spectrometer, however, can differentiate between the native analyte and the heavier labeled standard based on their mass-to-charge (m/z) ratios. Quantification is then based on the measured ratio of the native analyte to the labeled standard.[3][] This method effectively nullifies errors arising from incomplete analyte recovery and matrix-induced signal suppression or enhancement, providing a self-validating system for quantification.[]
Method Development: Rationale and Key Considerations
The development of a robust analytical method requires careful optimization of several parameters. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal tool for analyzing complex mixtures of volatile compounds due to its high sensitivity and specificity.[5]
Sample Preparation: Static Headspace
For volatile organic compounds like acetates, static headspace (HS) analysis is a preferred sample preparation technique.[6][7] It involves placing the sample in a sealed vial and heating it to allow volatile analytes to partition into the gas phase (the "headspace") above the sample.[7] An aliquot of this headspace gas is then injected into the GC-MS system. This technique is advantageous as it is solvent-free, easily automated, and minimizes the introduction of non-volatile matrix components that could contaminate the GC system.[7][8]
Key Optimization Parameters:
-
Equilibration Temperature and Time: These parameters are critical for ensuring that the partitioning of analytes between the sample matrix and the headspace reaches equilibrium. A systematic optimization, for instance, equilibrating at 70°C for 60 minutes, has been shown to yield high extraction efficiency for volatile compounds.[8][9]
-
Matrix Modification: The addition of a salt, such as sodium chloride, to aqueous samples can increase the partitioning of volatile organic compounds into the headspace by reducing their solubility in the liquid phase (the "salting-out" effect).[10]
Gas Chromatography (GC) Parameters
The goal of the chromatographic separation is to resolve the target analytes from each other and from potential interferences.
-
Column Selection: A mid-polar stationary phase column, such as one containing a trifluoropropyl- or cyanopropylphenyl-polysiloxane phase, is often suitable for separating compounds with a range of polarities like organic acetates. A standard column dimension (e.g., 30 m x 0.25 mm x 0.25 µm) provides a good balance between resolution and analysis time.
-
Oven Temperature Program: A temperature gradient is necessary to first elute the highly volatile acetates (e.g., methyl acetate) at a lower temperature and then ramp up the temperature to elute the less volatile ones (e.g., benzyl acetate) in a reasonable time with good peak shape.[11]
Tandem Mass Spectrometry (MS/MS) Parameters: Multiple Reaction Monitoring (MRM)
Tandem mass spectrometry (GC-MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides a significant enhancement in selectivity and sensitivity compared to single quadrupole GC-MS.[11][12]
-
Precursor Ion Selection (Q1): In the first quadrupole (Q1), a specific parent ion (precursor ion) for each analyte is selected.
-
Collision-Induced Dissociation (Q2): The precursor ion is fragmented in the collision cell (Q2) by collision with an inert gas (e.g., Argon).
-
Product Ion Selection (Q3): In the third quadrupole (Q3), a specific fragment ion (product ion) is selected and monitored.
This process of monitoring a specific precursor-to-product ion transition is highly specific to the target analyte, effectively filtering out background noise and co-eluting matrix components.[12] For robust identification, at least two MRM transitions (one for quantification and one for confirmation) are typically monitored for each compound.[11]
Detailed Application Protocol
This protocol is designed for the quantification of five common organic acetates: Methyl Acetate, Ethyl Acetate, Isobutyl Acetate, Isoamyl Acetate, and Benzyl Acetate.
Reagents and Materials
-
Analytes: Methyl acetate (≥99.5%), Ethyl acetate (≥99.5%), Isobutyl acetate (≥99%), Isoamyl acetate (≥99%), Benzyl acetate (≥99%).
-
Internal Standard: this compound (D, 98%).
-
Solvent: Acetonitrile (HPLC grade) or another suitable solvent that provides good separation from volatile acetates.[13]
-
Diluent: A suitable matrix blank, such as deionized water or dimethyl sulfoxide (DMSO), depending on the sample type.
-
Reagents: Sodium Chloride (NaCl, analytical grade).
-
Vials: 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Autosampler Vials: 2 mL glass vials with inserts and caps.
Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Analyte Stock Solution (1000 µg/mL): Prepare a mixed stock solution by accurately weighing approximately 25 mg of each target organic acetate into a single 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Internal Standard (IS) Solution (50 µg/mL): Dilute the IS Stock Solution with the chosen diluent.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Analyte Stock Solution into headspace vials containing the diluent. For example, to create a range of 20-2500 ng/mL for methyl acetate and 80-10000 ng/mL for ethyl acetate.[13]
-
Spiking: To each calibration standard and sample vial, add a fixed volume of the Working IS Solution (e.g., 100 µL) to achieve a constant concentration of the internal standard. Also, add a consistent amount of NaCl (e.g., 5g) to each vial.[10]
Sample Preparation Workflow (Static Headspace)
GC-MS/MS Instrumental Parameters
The following table provides a validated starting point for instrumental parameters. Optimization may be required based on the specific instrument and application.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A robust and widely used platform. |
| MS System | Agilent 7000 Triple Quadrupole or equivalent | Provides high sensitivity and selectivity for MRM analysis.[14] |
| Autosampler | Gerstel MPS2 Headspace Sampler or equivalent | Ensures reproducible heating, equilibration, and injection.[10] |
| GC Column | Agilent DB-624 UI (30 m x 0.25 mm, 1.4 µm) or similar | Mid-polar phase suitable for separating volatile polar compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of analytes. |
| Injection Mode | Split (e.g., 30:1 ratio) | Prevents column overloading and improves peak shape for high concentration samples.[13] |
| Oven Program | 40°C (hold 4 min), ramp to 240°C at 10°C/min, hold 5 min | Separates volatile acetates at the start and elutes less volatile compounds.[15] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization mode providing reproducible fragmentation patterns. |
| MS Source Temp. | 230 °C | Optimal temperature for ionization efficiency. |
| Quadrupole Temp. | 150 °C | Maintains ion transmission stability. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For maximum selectivity and sensitivity.[11] |
MRM Transitions
The following table lists example MRM transitions. These must be empirically determined and optimized on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Collision Energy (eV) |
| Methyl Acetate | 74 | 43 | 59 | 5 |
| Ethyl Acetate | 88 | 43 | 61 | 5 |
| This compound (IS) | 91 | 46 | 64 | 5 |
| Isobutyl Acetate | 116 | 56 | 43 | 10 |
| Isoamyl Acetate | 130 | 70 | 43 | 10 |
| Benzyl Acetate | 150 | 91 | 108 | 15 |
Method Validation for Trustworthiness and Compliance
To ensure the reliability of results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or ISO/IEC 17025.[5][16] Validation provides objective evidence that the method is fit for its intended purpose.[17]
| Validation Parameter | Procedure | Typical Acceptance Criteria |
| Specificity | Analyze blank matrix samples to check for interferences at the retention times of the analytes. | No significant peaks (>20% of LOQ response) at the retention time of the analytes. |
| Linearity & Range | Analyze calibration standards at a minimum of 5 concentration levels. Plot the response ratio (analyte area / IS area) vs. concentration. | Coefficient of determination (R²) ≥ 0.995. |
| Accuracy | Analyze spiked matrix samples (at least 3 replicates at 3 concentrations: low, mid, high). | Mean recovery between 80% and 120%.[11] |
| Precision (Repeatability) | Analyze 6 replicates of a spiked sample at the same concentration on the same day. | Relative Standard Deviation (RSD) ≤ 15%.[18] |
| Precision (Intermediate) | Repeat the repeatability experiment on a different day with a different analyst or instrument. | RSD ≤ 20%. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (e.g., RSD < 20%).[13] | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. Often estimated as 3x the signal-to-noise ratio. | Signal-to-noise ratio ≥ 3. |
Conclusion
This application note details a comprehensive GC-MS/MS method for the selective and sensitive quantification of organic acetates. The use of a stable isotope-labeled internal standard, this compound, coupled with the specificity of MRM analysis, provides a robust framework for obtaining highly accurate and reliable data. The detailed protocol for static headspace sample preparation and the outlined validation procedures offer a complete solution for researchers, scientists, and quality control professionals in diverse fields requiring precise analysis of volatile organic compounds.
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Lee, H., et al. (2022). Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study. PubMed Central. Retrieved from [Link]
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Jurado-Sánchez, B., et al. (n.d.). Gas chromatographic determination of 29 organic acids in foodstuffs after continuous solid-phase extraction. ResearchGate. Retrieved from [Link]
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Wu, Y., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Retrieved from [Link]
-
National Institutes of Health. (2023). Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry. Retrieved from [Link]
-
Gómez-Esteban, S., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. MDPI. Retrieved from [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2011). Pulsed Multiple Reaction Monitoring Approach to Enhancing Sensitivity of a Tandem Quadrupole Mass Spectrometer. Retrieved from [Link]
-
PubMed Central. (n.d.). The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Multiple reaction monitoring (MRM) chromatograms of the analytes using different additives. Retrieved from [Link]
-
ResearchGate. (n.d.). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Retrieved from [Link]
-
Sanou, S., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2013). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bioactive Components of Ethyl acetate Root Extract of Guiera senegalensis J.F. Gmel. Retrieved from [Link]
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- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Storage and stability of Ethyl acetate-D3
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the storage, stability, and troubleshooting of Ethyl acetate-D3 (CD3COOCH2CH3). As Senior Application Scientists, we move beyond simple instructions to explain the underlying chemical principles, ensuring the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and preservation of this compound.
Q1: What are the optimal storage conditions for this compound?
A: this compound should be stored at room temperature in a tightly sealed container, protected from light, moisture, and ignition sources.[1][2][3][4] While "room temperature" is a common recommendation, maintaining a controlled environment (20-25°C or 68-77°F) is ideal. The compound is highly flammable with a low flash point, necessitating storage in a designated flammables cabinet away from heat, sparks, and open flames.[2][5][6][7] Proper ventilation is crucial to prevent the accumulation of vapors, which are heavier than air and can form explosive mixtures.[5][6]
Q2: What is the expected shelf life and long-term stability of this compound?
A: When stored under the recommended conditions, this compound is a stable compound.[1][2][8] Manufacturers often suggest that the compound should be re-analyzed for chemical purity after three years to ensure it still meets the required specifications for use.[1] However, the primary factor affecting its long-term stability is the integrity of the storage container and the exclusion of moisture and contaminants.
Q3: What type of container is best for storing this compound?
A: For long-term storage, glass or metal containers are strongly recommended.[9] While some plastics like polyvinyl chloride (PVC) are considered highly resistant, others, such as polyethylene (PE) and polypropylene (PP), can degrade with prolonged exposure, especially at higher concentrations or temperatures.[9] This degradation can lead to leaching of plasticizers and other additives into the solvent, compromising its purity.[9][10][11] Always store in the original manufacturer's container if possible, as it has been selected for compatibility.[12] If transferring is necessary, use a clean, dry amber glass bottle with a tightly fitting cap.
Q4: What are the primary chemical degradation pathways for this compound?
A: The most significant degradation pathway is hydrolysis, where the ester reacts with water to form deuterated acetic acid (CD3COOH) and ethanol (CH3CH2OH). This reaction can be catalyzed by both acids and bases.[13][14][15][16] Another potential reaction is transesterification, which can occur if the solvent is contaminated with other alcohols (e.g., methanol), leading to the formation of different esters.[17][18][19][20]
Chemical Degradation Pathway: Hydrolysis
// Reactants EA_D3 [label="this compound\n(CD3COOCH2CH3)"]; Water [label="Water (H2O)"];
// Intermediates & Catalysts Catalyst [label="Acid (H+) or\nBase (OH-)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Products AA_D3 [label="Acetic acid-D3\n(CD3COOH)"]; Ethanol [label="Ethanol\n(CH3CH2OH)"];
// Edges EA_D3 -> AA_D3 [label=" Hydrolysis"]; Water -> AA_D3; Catalyst -> AA_D3 [style=dashed, arrowhead=open, label=" catalyzes"]; EA_D3 -> Ethanol [label=" Hydrolysis"]; Water -> Ethanol; Catalyst -> Ethanol [style=dashed, arrowhead=open, label=" catalyzes"];
// Grouping {rank=same; EA_D3; Water;} {rank=same; AA_D3; Ethanol;} } endom Caption: Acid- or base-catalyzed hydrolysis of this compound.
Q5: Is there a risk of Deuterium-Hydrogen (D-H) exchange?
A: Yes, there is a potential risk, particularly under acidic or basic conditions. The deuterium atoms in this compound are on the carbon alpha to the carbonyl group (CD3-C=O). These positions are susceptible to enolization, a process that can facilitate exchange with protons from protic solvents (like water or alcohols) or acidic/basic reagents. While the rate of exchange at room temperature in a neutral, anhydrous environment is negligible, it can become significant if the compound is used in reactions involving strong acids or bases, or if it is stored improperly with acidic or basic contaminants.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the use of this compound.
Problem 1: My NMR spectrum shows unexpected peaks, suggesting contamination.
-
Possible Cause 1: Hydrolysis. The presence of water in the solvent or on glassware can lead to hydrolysis.
-
Signature Peaks: Look for a new singlet corresponding to the methyl group of deuterated acetic acid (CD3COOH) and the characteristic triplet and quartet of ethanol.
-
Solution: Use anhydrous handling techniques. Ensure all glassware is oven-dried, and handle the solvent under an inert atmosphere (e.g., nitrogen or argon). Filter the solvent through a drying agent like anhydrous sodium sulfate if minor water contamination is suspected. For critical applications, purchase a new, sealed bottle.
-
-
Possible Cause 2: Leached Contaminants. If stored in an incompatible plastic container, plasticizers or other additives may have leached into the solvent.[9][10]
-
Signature Peaks: These can be varied and complex, often appearing as broad humps or sharp peaks in the aromatic or aliphatic regions of the NMR spectrum.
-
Solution: Immediately transfer the solvent to a clean, dry amber glass bottle. The purity of the solvent is compromised, and it should not be used for sensitive experiments. It is best to discard the contaminated solvent according to institutional guidelines and obtain a fresh supply.
-
-
Possible Cause 3: Cross-Contamination. The solvent may have been contaminated by improper handling, such as using a dirty pipette or needle.
-
Signature Peaks: Will correspond to the specific contaminant introduced.
-
Solution: Review laboratory procedures and ensure dedicated, clean equipment is used for solvent handling. If the contaminant can be identified and will not interfere with your experiment, you may proceed with caution. Otherwise, the solvent should be replaced.
-
Problem 2: I observe poor reproducibility in my experimental results.
-
Possible Cause: Inconsistent Solvent Purity. If you are using an older bottle of this compound or one that has been opened multiple times, its purity may have changed over time due to gradual moisture ingress and hydrolysis.
-
Solution: Perform a purity check on your solvent before critical experiments (see protocol below). For a series of related experiments, it is best practice to use a single, fresh bottle of the solvent to ensure consistency across all runs.
-
-
Possible Cause: Isotopic Dilution. If your experimental conditions promote D-H exchange, the isotopic enrichment of your compound may decrease, affecting quantification or mechanistic studies that rely on the deuterium label.
-
Solution: Evaluate your experimental conditions. If strong acids or bases are used, consider if a non-protic solvent system is feasible. Run a control experiment to quantify the extent of D-H exchange under your specific conditions.
-
Workflow for Troubleshooting Purity Issues
// Start start [label="Unexpected Experimental Result\nor Suspected Contamination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Steps step1 [label="Step 1: Acquire Purity Data\n(NMR, GC-MS)"]; step2 [label="Step 2: Identify Contaminant\n(Compare to known spectra)"]; step3 [label="Step 3: Determine Source"]; step4 [label="Step 4: Implement Corrective Action"]; end_use [label="Use Solvent\n(with caution if contaminant is inert)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_discard [label="Discard & Replace Solvent", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Decisions dec1 [label="Purity Acceptable?"]; dec2 [label="Source Identified?"]; dec3 [label="Contaminant Inert\nto Experiment?"];
// Paths start -> step1; step1 -> dec1; dec1 -> step2 [label="No"]; dec1 -> end_use [label="Yes"]; step2 -> dec2; dec2 -> step3 [label="Yes\n(e.g., Hydrolysis, Leaching)"]; dec2 -> end_discard [label="No\n(Unknown Origin)"]; step3 -> step4 [label="Review Storage & Handling\nProcedures"]; step4 -> dec3; dec3 -> end_use [label="Yes"]; dec3 -> end_discard [label="No"]; } endom Caption: A logical workflow for diagnosing and resolving purity issues.
Data & Protocols
Table 1: Summary of Storage and Stability Data
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | Room Temperature (20-25°C / 68-77°F) | Prevents potential degradation from heat and pressure buildup.[1][2][21] |
| Container | Original manufacturer's container or Amber Glass Bottle | Glass is inert and prevents photo-degradation. Avoids leaching from incompatible plastics.[9][12] |
| Atmosphere | Tightly sealed, under inert gas (N2, Ar) for high-purity applications | Minimizes ingress of atmospheric moisture, which causes hydrolysis.[5][6][22] |
| Environment | Well-ventilated, designated flammables cabinet | Highly flammable liquid. Vapors are explosive.[2][5][7][12] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, moisture | These can catalyze rapid degradation or cause hazardous reactions.[2][7] |
| Re-analysis Period | After 3 years | To confirm chemical purity before continued use.[1] |
Experimental Protocol: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a method to quickly assess the chemical purity of this compound and check for common contaminants like water, ethanol, and acetic acid-D3.
Objective: To determine the purity of this compound and identify potential hydrolysis products.
Materials:
-
This compound sample to be tested.
-
High-purity NMR tubes.
-
Anhydrous deuterated chloroform (CDCl3).
-
Class A volumetric flasks and pipettes.
Procedure:
-
Sample Preparation:
-
In a clean, dry environment, accurately prepare a solution of the this compound sample in anhydrous CDCl3. A concentration of approximately 1% (v/v) is typically sufficient.
-
-
Instrument Setup:
-
Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure standard acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 seconds to allow for accurate integration of all proton signals.
-
-
Data Acquisition & Analysis:
-
Acquire the spectrum and process the data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum to the residual CDCl3 peak at 7.26 ppm.
-
Integrate all peaks.
-
-
Interpretation of Spectrum:
-
This compound: The primary signals should be a quartet at ~4.12 ppm (2H, -O-CH2-CH3) and a triplet at ~1.25 ppm (3H, -O-CH2-CH3). The singlet from the deuterated acetyl group (CD3) will not be visible in the ¹H spectrum.
-
Ethanol (Hydrolysis product): Look for a quartet at ~3.69 ppm and a triplet at ~1.22 ppm. The -OH peak can appear as a broad singlet anywhere from 1-5 ppm depending on concentration and water content.
-
Water: Appears as a singlet, typically around 1.56 ppm in CDCl3, but its position can vary.
-
Acetic acid-D3 (Hydrolysis product): The acidic proton (-COOH) will appear as a very broad singlet, often above 10 ppm. It is sometimes difficult to detect at low concentrations.
-
-
Purity Calculation:
-
Calculate the mole percent of contaminants by comparing the integration of their characteristic peaks to the integration of the ethyl group quartet of the parent compound. For example: % Ethanol = [Integral(Ethanol CH2) / 2] / [Integral(Ethyl Acetate CH2) / 2] * 100
-
This systematic approach to storage, handling, and verification will ensure the integrity of your this compound, leading to more reliable and reproducible scientific outcomes.
References
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- L. A. Hammett, et al. (2015). Understanding the Hydrolysis Mechanism of Ethyl Acetate Catalyzed by an Aqueous Molybdocene: A Computational Chemistry Investigation. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/om501115h]
- C/D/N Isotopes. (2015). Ethyl-2,2,2-d3 Acetate - Safety Data Sheet. [URL: https://www.cdnisotopes.com/msds/D-5662.pdf]
- Proprep. (n.d.). What is the mechanism of acid hydrolysis to produce ethanol from ethyl acetate, and how do the react.... Retrieved from Proprep. [URL: https://www.proprep.
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- A. Shafiei, et al. (2017). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Biofuel Research Journal. [URL: https://www.biofueljournal.com/article_52697_18c5750d4076e0332d96c4293e5a5225.pdf]
- Prexams. (n.d.). Hydrolysis of Ethyl Acetate. Retrieved from Prexams. [URL: https://www.prexams.
- Journal of the Physical Society of Japan. (n.d.). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. [URL: https://www.jstage.jst.go.jp/article/jpsj/19/2/19_2_204/_pdf]
- Homework.Study.com. (n.d.). Write a mechanism for the acid-catalyzed transesterification reaction of ethyl acetate with 1-butanol, which gives butyl acetate. Retrieved from Homework.Study.com. [URL: https://homework.study.
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- Ind. Eng. Chem. Process Des. Develop. (1971). Transesterification of Ethyl Acetate with Methanol in a Tubular Reactor. [URL: https://pubs.acs.org/doi/pdf/10.1021/i260039a001]
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- ChemicalBook. (2025). ETHYL-D5 ACETATE-D3 - Safety Data Sheet. [URL: https://www.chemicalbook.com/msds/117121-81-0_cb.htm]
- Sigma-Aldrich. (n.d.). Ethyl acetate-d8 D 99.5atom , 99 CP 117121-81-0. Retrieved from Sigma-Aldrich website. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/522899]
- Sanli Fengxiang. (2023). Can Ethyl Acetate Be Stored in Plastic?. Retrieved from Sanli Fengxiang website. [URL: https://www.sanlifengxiang.
- Certificate of Analysis. (n.d.). Product: Ethyl Acetate. [URL: https://www.hpcl.com.
- BOC Sciences. (n.d.). CAS 90691-33-1 this compound. Retrieved from BOC Sciences website. [URL: https://www.bocsci.com/cas-90691-33-1-item-2613418.html]
- JECFA. (1996). ETHYL ACETATE. [URL: https://www.fao.org/fileadmin/user_upload/jecfa_additives/docs/Monograph1/Additive-181.pdf]
- PubChem - NIH. (n.d.). Ethyl Acetate. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.
- Sigma-Aldrich. (2024). Ethyl acetate - SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/270989]
- University Chemistry. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. [URL: https://www.dxhx.pku.edu.cn/EN/10.3866/PKU.DXHX202005013]
- Sigma-Aldrich. (n.d.). Ethyl Acetate. Retrieved from Sigma-Aldrich website. [URL: https://www.sigmaaldrich.com/US/en/product/sial/phr1481]
- Whitehouse Labs. (n.d.). Plastic Containers: What could be leaching into our food?. Retrieved from Whitehouse Labs website. [URL: https://www.whitehouselabs.
- Jubilant Ingrevia Limited. (n.d.). Ethyl Acetate Safety Data Sheet. [URL: https://www.jubilantingrevia.
- Shell. (n.d.). Ethyl Acetate. [URL: https://www.shell.com/business-customers/chemicals/solvents/alcohols-and-ethers/ethyl-acetate/_jcr_content/root/main/section/textimage.
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- Chemistry Stack Exchange. (2017). Ethyl Acetate: how to store. [URL: https://chemistry.stackexchange.
- EUROLAB - Laboratuvar. (n.d.). Determination of Ethyl Acetate (GC). Retrieved from EUROLAB website. [URL: https://www.laboratuvar.
- ResearchGate. (2021). Influence of Storage Conditions on the Stability of Vitamin D3 and Kinetic Study of the Vitamin Degradation in Fortified Canola Oil during the Storage. [URL: https://www.researchgate.net/publication/353683888_Influence_of_Storage_Conditions_on_the_Stability_of_Vitamin_D3_and_Kinetic_Study_of_the_Vitamin_Degradation_in_Fortified_Canola_Oil_during_the_Storage]
- ResearchGate. (n.d.). Extraction/Leaching of Metal-Containing Additives from Polyvinyl Chloride, Ethyl Vinyl Acetate, and Polypropylene Bags and Infusion Sets into Infusion Solutions. Retrieved from ResearchGate. [URL: https://www.researchgate.net/publication/362944747_ExtractionLeaching_of_Metal-Containing_Additives_from_Polyvinyl_Chloride_Ethyl_Vinyl_Acetate_and_Polypropylene_Bags_and_Infusion_Sets_into_Infusion_Solutions]
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- NASA. (n.d.). Spaceflight Maximum Allowable Concentrations for Ethyl Acetate. [URL: https://ntrs.nasa.gov/api/citations/20190000355/downloads/20190000355.pdf]
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Optimizing GC Injection Parameters for Ethyl acetate-D3: A Technical Support Guide
Welcome to the technical support center for optimizing Gas Chromatography (GC) injection parameters for Ethyl acetate-D3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving accurate and reproducible results. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource.
Frequently Asked Questions (FAQs)
Q1: What is the most critical initial parameter to consider when developing a GC method for this compound?
A1: The first consideration should be the expected concentration of this compound in your samples. This will dictate the most appropriate injection technique: split or splitless. For high-concentration samples, a split injection is preferable to avoid overloading the column.[1][2] Conversely, for trace-level analysis, a splitless injection is necessary to ensure maximum transfer of the analyte to the column for detection.[1][2]
Q2: How does the choice of solvent affect my analysis of this compound?
A2: The solvent plays a crucial role in sample introduction and peak shape. Ethyl acetate itself is a polar aprotic solvent.[3] When choosing a sample diluent, it's important to consider its polarity relative to both your analyte and the GC column's stationary phase.[4] A mismatch in polarity between the solvent and the stationary phase can lead to poor peak shapes, such as splitting.[5][6] For splitless injections, the solvent choice is even more critical as it influences the "solvent effect," a mechanism that helps to focus analytes at the head of the column, leading to sharper peaks for volatile compounds.[4][7]
Q3: Can I use the same method for this compound as for non-deuterated Ethyl acetate?
A3: Generally, yes. The physicochemical properties of this compound are very similar to those of its non-deuterated counterpart. However, for applications requiring high precision and accuracy, it's always best to optimize the method specifically for the deuterated standard. Subtle differences in volatility might slightly alter optimal injection parameters.
In-Depth Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound, providing logical steps and the scientific rationale behind them.
Issue 1: Poor Peak Shape - Tailing or Fronting Peaks
Peak tailing or fronting for this compound can significantly impact integration accuracy and, therefore, quantification.
Possible Causes & Solutions:
-
Inlet Activity: Active sites in the GC inlet, often on the liner or septum particles, can interact with polar analytes like ethyl acetate, causing peak tailing.[5][8]
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column.[5] If the problem persists, the column may need to be replaced.
-
-
Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak tailing.[8]
-
Solution: Ensure the column is cut cleanly and installed at the correct height within the inlet, following the manufacturer's instructions.[5]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.[12]
-
Solution: Decrease the injection volume or increase the split ratio.[6] For splitless injections, ensure the sample concentration is within the linear range of the detector.
-
Workflow for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Poor Reproducibility
Inconsistent peak areas or retention times are a common frustration in GC analysis.
Possible Causes & Solutions:
-
Leaky Syringe or Septum: A leak in the injection system will result in a variable amount of sample being introduced onto the column.
-
Solution: Check the syringe for damage and ensure the septum is not cored or worn out. Perform a leak check on the inlet system.
-
-
Inconsistent Injection Speed: The speed of injection can affect peak shape and area, especially for volatile compounds.[12]
-
Solution: Use an autosampler for consistent injection speed and volume. If injecting manually, strive for a consistent and rapid injection technique.
-
-
Inlet Temperature Fluctuations: Unstable inlet temperatures can lead to variable vaporization and, consequently, inconsistent results.
-
Solution: Allow the GC to fully equilibrate before starting a sequence.[13] Verify the inlet temperature with an external probe if necessary.
-
-
Sample Matrix Effects: The sample matrix can influence the vaporization of this compound.
-
Solution: Utilize a deuterated internal standard that is chemically similar to this compound but chromatographically resolved to correct for variations.
-
Issue 3: No Peak or Very Small Peak
The absence or unexpectedly small size of the this compound peak can be perplexing.
Possible Causes & Solutions:
-
Syringe Clog: The syringe may be clogged with septum particles or sample residue.
-
Solution: Clean or replace the syringe.
-
-
Incorrect Split Ratio: If the split ratio is too high, only a very small fraction of the sample will reach the column.[14]
-
Solution: Decrease the split ratio or switch to a splitless injection if trace analysis is required.
-
-
Inlet or Column Leak: A significant leak will prevent the sample from reaching the detector.
-
Solution: Perform a thorough leak check of the entire system from the inlet to the detector.
-
-
Low Inlet Temperature: If the inlet temperature is too low, this compound (boiling point ~77°C) may not vaporize efficiently.[15]
Optimizing Key Injection Parameters for this compound
The following table provides a starting point for optimizing your GC injection parameters for this compound. Remember that the optimal conditions will depend on your specific instrument, column, and analytical goals.
| Parameter | Recommendation and Rationale |
| Injection Mode | Split: For concentrations >50 ppm. Allows for sharp peaks and analysis of high-concentration samples without detector overload.[19] Splitless: For trace analysis (<50 ppm). Maximizes analyte transfer to the column for enhanced sensitivity.[1][19] |
| Inlet Temperature | Start at 200-250°C . This should be well above the boiling point of ethyl acetate (~77°C) to ensure rapid and complete vaporization.[16] For thermally labile samples, a lower temperature may be necessary.[20] |
| Injection Volume | 1 µL is a standard starting volume.[16] Larger volumes can be used with large-volume injection techniques but require careful optimization to prevent backflash.[21] The vapor volume of the solvent at the inlet temperature and pressure must not exceed the liner volume.[22] |
| Split Ratio | For split injections, start with a ratio of 50:1 . Adjust as needed based on peak response and shape. Higher ratios are used for more concentrated samples.[14][23] |
| Splitless Hold Time | For splitless injections, a hold time of 0.5 to 1.0 minutes is typical.[16] This allows sufficient time for the sample to be transferred to the column before the split vent is opened to purge the inlet.[23] |
| Inlet Liner | A deactivated, single-taper liner with glass wool is a good starting point for both split and splitless injections.[9] The taper helps to focus the sample onto the column, and the glass wool aids in vaporization and traps non-volatiles.[9][24] |
| Injection Speed | Use a fast injection speed provided by an autosampler to minimize band broadening and discrimination.[12] |
Decision Logic for Injection Mode Selection
Caption: Decision diagram for selecting the injection mode.
Advanced Injection Techniques
For specific applications, you may consider more advanced injection techniques:
-
Headspace Analysis: This is a powerful technique for analyzing volatile organic compounds (VOCs) like this compound in complex matrices (e.g., biological samples, consumer products).[25] The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This minimizes matrix interference. Key parameters to optimize include vial equilibration temperature and time.[25]
-
Purge and Trap (P&T): P&T is an excellent technique for pre-concentrating volatile analytes from aqueous samples, allowing for very low detection limits.[26][27] An inert gas is bubbled through the sample, and the purged volatiles are trapped on an adsorbent material, which is then heated to desorb the analytes into the GC.[27] This is a standard method for environmental analysis of VOCs.[28]
By understanding the principles behind GC injection and systematically troubleshooting any issues that arise, you can develop a robust and reliable method for the analysis of this compound.
References
- What Affects Peak Area in GC? Key Influencing Factors. (2024, October 18).
- A Technical Guide for Static Headspace Analysis Using GC.
- Effect of the inlet temperature on peak area of impurities areas of... - ResearchGate.
- How to Choose a GC Inlet Liner - Restek.
- GC Troubleshooting for Solvent Peak separation - Chromatography Forum. (2006, June 3).
- Effect of injection volume on peak intensities, shapes and retention... - ResearchGate.
- GC Inlets An Introduction - Agilent.
- Volatile Organic Compound Analysis Using Purge and Trap Success with VOC analysis using the Agilent 5975C Mass Selective Detector.
- Gas Chromatography Liner Selection Guide.
- Solvents for GC-Headspace - EGT Chemie AG.
- ASK BEN | 4 Simple Steps to Find the Right GC Liner. (2025, October 14).
- How to choose a GC liner | Analytics-Shop.
- GC Technical Tip: Peak Shape Problems - No Peaks - Phenomenex.
- Troubleshooting GC peak shapes - Element Lab Solutions.
- GC Tech Tip: Peak Shape Problems - Tailing Peaks - Phenomenex.
- TROUBLESHOOTING GUIDE.
- Split vs Splitless Injection - Restek.
- Capillary GC Liner Selection Guide - Element Lab Solutions.
- analysis of organic acetates in e-vapor products by gc-ms/ms - CORESTA.
- Optimizing Gas Chromatography Parameters for Enhanced Performance - Microbioz India. (2023, November 22).
- Operating Hints for Using Split/Splitless Injectors.
- Split Vs. Splitless Injection in GC: Key Differences - Phenomenex. (2025, April 8).
- GC Method Development - Agilent.
- Split vs. Splitless Injection - YouTube. (2020, April 28).
- Split/Splitless Injector Gas Chromatography - SCION Instruments.
- Ethyl Acetate - the NIST WebBook.
- The LCGC Blog: Solvent Choice for GC Injection – a Critical Method Variable! (2017, March 1).
- Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem - NIH.
- GC Injection Techniques for Accurate Chromatography - Phenomenex. (2025, June 17).
- Ethyl acetate GC | GC9811 | CAS 141-78-6 | Bluster - Dawn Scientific.
- Effects of injection volume change on gas chromatographic sensitivity determined with two contrasting calibration approaches for volatile organic compounds - PubMed.
- What Is Purge And Trap - EST Analytical.
- Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis.
- purge-and-trap gas chromatography: Topics by Science.gov.
- Modification and re-validation of the ethyl acetate-based multi-residue method for pesticides in produce - NIH.
- Peak Shape Changes with Increased Injection Volume - Waters Corporation.
- Method 5030C: Purge-and-Trap for Aqueous Samples, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA.
- Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet | LCGC International. (2025, March 10).
- Choose an Injection Temperature for both your Analytes and GC Column - Phenomenex.
- injection techniques for GC - GL Sciences.
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Technical Support Center: Optimizing Mass Spectrometry Performance with Deuterated Internal Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the effective use of deuterated internal standards (IS) to reduce background noise, correct for matrix effects, and enhance the accuracy and precision of your mass spectrometry (MS) assays. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your workflows with confidence.
Part 1: Foundational Principles: Why Deuterated Standards are the Gold Standard
In quantitative liquid chromatography-mass spectrometry (LC-MS), achieving accurate and reproducible results hinges on controlling for variability.[1] Deuterated internal standards, which are stable isotope-labeled (SIL) versions of your analyte, are considered the "gold standard" for this purpose.[1]
A deuterated IS is chemically almost identical to the analyte, with one or more hydrogen atoms replaced by deuterium.[2][3] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[2][4][5] By adding a known amount of the deuterated IS to every sample, calibrator, and quality control (QC) at the beginning of the workflow, you can use the ratio of the analyte signal to the IS signal for quantification.[3][6][7] This ratiometric approach effectively normalizes for a variety of experimental fluctuations, including:
-
Sample Preparation Variability: Compensates for losses during extraction, evaporation, and reconstitution steps.[6][7]
-
Matrix Effects: Corrects for ion suppression or enhancement caused by co-eluting components from complex biological matrices.[5][8][9]
-
Instrumental Drift: Accounts for minor variations in injection volume and detector response over time.[4][7]
The core principle is that any event that suppresses or enhances the analyte's signal will have a proportional effect on the co-eluting deuterated standard.[9]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 8. waters.com [waters.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ensuring Isotopic Integrity of Ethyl Acetate-D3
Welcome to the technical support center for Ethyl Acetate-D3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing deuterium-hydrogen (D-H) isotopic exchange in this compound. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the isotopic integrity of your deuterated solvent throughout your experiments.
Introduction: The Challenge of Isotopic Exchange
This compound (CD₃COOCH₂CH₃) is a valuable deuterated solvent and internal standard used in a variety of sensitive analytical applications, including NMR spectroscopy and quantitative mass spectrometry. The utility of this compound is critically dependent on the stability of the three deuterium atoms on the acetyl group. However, under certain experimental conditions, these deuterium atoms can be replaced by hydrogen atoms from the surrounding environment in a process known as isotopic exchange or back-exchange.[1][2] This loss of isotopic purity can compromise the accuracy and reliability of experimental results.[3][4]
This guide will delve into the mechanisms of isotopic exchange, provide actionable protocols to mitigate this issue, and offer troubleshooting advice for common problems encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from its environment (e.g., solvent, reagents).[2][5] For this compound, the primary concern is the exchange of the deuterium atoms on the carbon adjacent to the carbonyl group (the α-carbon). This position is susceptible to exchange, particularly under acidic or basic conditions, which can lead to a decrease in the isotopic purity of the solvent.[1][2] Maintaining high isotopic purity is crucial for its use as an internal standard in quantitative analysis and for mechanistic studies where isotope effects are being measured.[3][4]
Q2: What is the primary mechanism that drives isotopic exchange in this compound?
A2: The principal mechanism for isotopic exchange at the α-carbon of this compound is keto-enol tautomerism .[1][2][6] Tautomers are constitutional isomers that readily interconvert. In this case, the "keto" form (the standard ester structure) is in equilibrium with its "enol" form, which contains a carbon-carbon double bond and a hydroxyl group. This process is catalyzed by both acids and bases.
-
Base-Catalyzed Exchange: A base can remove a deuterium atom from the α-carbon to form an enolate intermediate. This enolate can then be protonated by a hydrogen-containing solvent (like water), resulting in the replacement of a deuterium with a hydrogen.[2]
-
Acid-Catalyzed Exchange: An acid can protonate the carbonyl oxygen, making the α-deuteriums more acidic and susceptible to removal by a weak base (like water or the solvent itself) to form an enol. The enol can then be reprotonated at the α-carbon by a hydronium ion, leading to D-H exchange.[2][6]
Q3: Which experimental conditions are most likely to cause isotopic exchange?
A3: The following conditions significantly increase the risk of D-H exchange:
-
Presence of Protic Solvents: Water, alcohols (e.g., methanol, ethanol), and other solvents with exchangeable protons are the primary sources of hydrogen for back-exchange.[1]
-
Acidic or Basic Conditions: Both strong acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH) will catalyze the keto-enol tautomerism, accelerating isotopic exchange.[1][2][6] Even weak acids or bases can contribute to this process over time.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including the rate of isotopic exchange.[3]
-
Presence of Certain Metal Catalysts: Some transition metal catalysts can facilitate H/D exchange.
Q4: How should I properly store this compound to maintain its isotopic purity?
A4: Proper storage is the first line of defense against isotopic exchange.
-
Use the Original Container: Store this compound in its original, tightly sealed container to prevent atmospheric moisture ingress.[7][8]
-
Cool, Dry, and Dark Place: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[9][10] Refrigeration (2°C to 8°C) is recommended for short-term storage, while freezing (-20°C) is suitable for long-term storage.[3]
-
Inert Atmosphere: For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen) to further minimize exposure to moisture.
-
Avoid Contamination: Do not introduce any sources of protic solvents or acidic/basic contaminants into the storage container.
Q5: What are the best practices for handling this compound during an experiment?
A5: Careful handling is crucial to prevent contamination.
-
Work in a Dry Environment: Whenever possible, handle the solvent in a dry atmosphere, such as a glove box or under a stream of inert gas.
-
Use Dry Glassware and Syringes: Ensure all glassware, syringes, and other equipment are thoroughly dried before use.
-
Minimize Exposure to Air: Open the container only when necessary and for the shortest possible time. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.[3]
-
Use Anhydrous Solvents and Reagents: When preparing solutions, use anhydrous grade solvents and reagents to minimize the introduction of water.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to isotopic exchange.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of Isotopic Purity Detected by NMR or MS | Contamination with Protic Solvents (e.g., Water) | 1. Verify Solvent Purity: Run a blank analysis of your this compound to confirm its initial isotopic purity. 2. Use Anhydrous Reagents: Ensure all other solvents and reagents used in your experiment are of anhydrous grade. 3. Dry Glassware: Thoroughly dry all glassware in an oven and cool under an inert atmosphere before use. |
| Acidic or Basic Residues in the Reaction Mixture | 1. Neutralize Reaction Mixture: If your experimental protocol involves acidic or basic steps, ensure the mixture is neutralized before adding this compound. 2. Purify Intermediates: Purify any reaction intermediates to remove acidic or basic impurities before proceeding. | |
| Improper Storage | 1. Review Storage Conditions: Confirm that the this compound has been stored according to the recommendations (cool, dry, tightly sealed).[7][8][9][10] 2. Check for Container Integrity: Ensure the container seal has not been compromised. | |
| Inaccurate Quantification When Using this compound as an Internal Standard | Isotopic Exchange During Sample Preparation or Analysis | 1. Minimize Exposure to Protic Solvents: Reduce the time the sample is in contact with aqueous or alcoholic solutions. 2. Control pH: Maintain the pH of your sample and mobile phase as close to neutral as possible. 3. Lower Ion Source Temperature: In mass spectrometry, high ion source temperatures can sometimes promote back-exchange.[3] Reduce the temperature to the minimum required for efficient ionization. |
| Chromatographic Isotope Effect | 1. Optimize Chromatography: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[4] Adjust your chromatographic method to ensure co-elution or baseline separation for accurate integration. |
Part 3: Experimental Protocols & Visualization
This section provides detailed protocols for assessing isotopic purity and a visual guide to the troubleshooting workflow.
Protocol 1: Quantification of Isotopic Purity by ¹H NMR Spectroscopy
This method allows for the determination of the degree of deuteration by comparing the integral of the residual proton signal of the acetyl group to that of a non-exchangeable proton signal within the molecule (the ethyl group protons) or an internal standard.
-
Sample Preparation:
-
Accurately transfer a known amount of this compound (e.g., 5-10 µL) into a clean, dry NMR tube.
-
Add a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or C₆D₆) that does not have signals overlapping with the analyte's signals.
-
For higher accuracy, add a known amount of a high-purity, non-exchangeable internal standard (e.g., dimethyl sulfone).[3]
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure accurate integration.
-
-
Data Analysis:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the residual proton signal of the acetyl group (singlet at ~2.05 ppm).
-
Integrate the quartet of the ethyl group's methylene protons (~4.12 ppm) or the triplet of the ethyl group's methyl protons (~1.26 ppm).
-
Calculate the isotopic purity based on the relative integrals. For example, if integrating the acetyl methyl protons (theoretically 0 protons for 100% deuteration) and the ethyl methyl protons (3 protons), the percentage of residual protons on the acetyl group can be calculated.
-
Protocol 2: Isotopic Purity Assessment by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile, aprotic solvent (e.g., dichloromethane or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to determine the optimal concentration for your instrument.
-
-
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is typically suitable.
-
Injection: Use a split injection to avoid overloading the column.[11]
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to ensure good separation from any impurities.
-
MS Detection: Acquire data in full scan mode to observe the molecular ions of the different isotopologues. The molecular ion for undeuterated ethyl acetate is m/z 88, for D1 it is 89, for D2 it is 90, and for D3 it is 91.
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of each isotopologue (m/z 88-91).
-
Calculate the relative abundance of each isotopologue from the integrated peak areas to determine the isotopic distribution and purity.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing and resolving isotopic exchange issues.
Part 4: Chemical Compatibility
It is essential to be aware of the chemical compatibility of this compound with common laboratory materials and reagents to prevent both degradation of the solvent and potential isotopic exchange.
| Reagent/Material Class | Compatibility | Notes |
| Strong Oxidizing Agents | Incompatible | Can cause vigorous reactions.[9][10] |
| Strong Acids (e.g., Nitric Acid) | Incompatible | Can cause hydrolysis and catalyzes D-H exchange.[9][10] |
| Strong Bases | Incompatible | Can cause hydrolysis and catalyzes D-H exchange.[9][10] |
| Amines | Incompatible | Can react with the ester group. |
| Protic Solvents (Water, Alcohols) | Use with Caution | Primary source of protons for exchange. Use anhydrous grades when possible. |
| Aprotic Solvents (Acetonitrile, DCM) | Compatible | Generally safe to use and preferred for dilutions. |
| Common Plastics (LDPE, HDPE, PP) | Limited Compatibility | May be suitable for short-term contact, but long-term storage can lead to leaching or degradation.[12] |
| Glass (Borosilicate) | Compatible | Preferred material for storage and handling. |
| Stainless Steel | Compatible | Generally compatible for transfer lines and instrument components. |
This table provides general guidance. Always consult the Safety Data Sheet (SDS) and specific chemical compatibility charts for detailed information.[9][10][12][13][14][15][16]
References
- Ethyl Acetate Handling Guide. (n.d.).
- Nichols, M. A., & Waner, M. J. (2010). Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto-Enol Tautomeric Equilibrium Reactions.
- ECHEMI. (2017).
- Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. (2018).
- Alpha Halogenation of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
- Deuterium Exchange. (2024). YouTube.
- Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Deriv
- Technical Support Center: Navigating the Nuances of Deuter
- Ethyl Acetate: how to store. (2017). Chemistry Stack Exchange.
- Troubleshooting Deuterated Compounds in Mass Spectrometry: A Technical Support Guide. (2025). Benchchem.
- Deuterium Exchange. (2023). Chemistry LibreTexts.
- Effect of buffer general acid-base catalysis on the stereoselectivity of ester and thioester H/D exchange in D2O. (2011). PubMed.
- Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto-Enol Tautomeric Equilibrium Reactions. (2010). ERIC.
- Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (n.d.). SciSpace.
- Chemical Compatibility Calcul
- Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024).
- Gas chromatography-mass spectrophotometer (GC-MS) analysis of ethyl acetate crude extract. (n.d.).
- Labmax™ Chemical Compatibility Chart. (n.d.). Life Science Products.
- Deuterium Isotope Effect in 1-(Acetyl-d3)adamantane: A Technical Guide. (2025). Benchchem.
- Stereochemistry and deuterium isotope effects associated with the cyclization-rearrangements catalyzed by tobacco epiaristolochene and hyoscyamus premnaspirodiene synthases, and the chimeric CH4 hybrid cyclase. (n.d.). PMC.
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). PubMed.
- Chemical Comp
- analysis of organic acetates in e-vapor products by gc-ms/ms. (n.d.). CORESTA.
- Determination of chemical purity and isotopic composition of natural and carbon-13-labeled arsenobetaine bromide standards by quantit
- GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. (2025). Universal Journal of Pharmaceutical Research.
- Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.).
- 1H-NMR impurity originating from ethyl acetate - What could it be?. (2022).
- A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry. (2025). Benchchem.
- CHEMICAL COMPATIBILITY CHART. (2013). Thermo Fisher Scientific.
- ethyl acetate: one scan test for JDX team. (2003). St. Olaf College.
- Chemical Compatibility Table. (n.d.). Geotech Environmental Equipment.
- Solvent Deuterium Isotope Effects on the Glyceraldehyde 3-Phosphate Dehydrogenase-catalyzed Hydrolysis of p-Nitrophenyl Acetate. (2025).
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Troubleshooting poor peak shape with Ethyl acetate-D3
A Guide to Troubleshooting and Optimizing Chromatographic Peak Shape
Welcome to the technical support center. As Senior Application Scientists, we understand that achieving perfect peak shape is paramount for accurate quantification and robust analytical methods. This guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights and systematic protocols to diagnose and resolve poor peak shapes encountered when working with Ethyl acetate-D3, whether as an analyte, an internal standard, or a sample solvent.
We will move beyond simple checklists to explore the underlying chemical and physical principles causing peak distortion, empowering you to not only fix your current issue but also prevent future occurrences.
Part 1: The Diagnostic Workflow: Identifying the Root Cause
When poor peak shape is observed, a systematic approach is more effective than random adjustments. The first step is to correctly identify the type of peak distortion you are seeing. The three most common issues are Peak Tailing, Peak Fronting, and Split Peaks.
The following workflow provides a logical path to diagnose the issue.
Technical Support Center: Matrix Effects in the Analysis of Ethyl Acetate-D3
Welcome to the technical support center for bioanalytical challenges related to Ethyl Acetate-D3. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated internal standards in quantitative mass spectrometry. Here, we will delve into the complexities of matrix effects, offering field-proven insights and systematic troubleshooting protocols to ensure the integrity and accuracy of your analytical data.
Introduction to Matrix Effects with Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are a significant source of imprecision and inaccuracy.[1] These effects arise from co-eluting components of the biological matrix (e.g., plasma, urine, tissue homogenates) that can either suppress or enhance the ionization of the target analyte, leading to erroneous results.[2][3]
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the most effective strategy to compensate for these matrix effects.[4] In theory, the SIL internal standard, being chemically identical to the analyte, should experience the same degree of ionization suppression or enhancement, allowing for an accurate analyte-to-internal standard response ratio.[4] However, this compensation is not always perfect, and several factors can lead to differential matrix effects between the analyte and its deuterated counterpart.[5]
This guide will address the common issues encountered when using this compound as an internal standard and provide a structured approach to troubleshooting and mitigation, in alignment with regulatory expectations from bodies like the FDA and EMA.[6][7][8][9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your analysis, providing a systematic approach to diagnosis and resolution.
Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples
Symptom: Your QC samples, spiked with known concentrations of ethyl acetate and this compound, are failing acceptance criteria (typically ±15% of the nominal concentration) as stipulated in regulatory guidelines.[10]
Potential Cause: Differential matrix effects between ethyl acetate and this compound. This can be caused by slight chromatographic separation of the analyte and the internal standard, exposing them to different micro-environments of co-eluting matrix components.[1][5][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for QC failures.
Experimental Protocol: Quantifying Matrix Effects (Matrix Factor Assessment)
This protocol is essential for determining the extent of ion suppression or enhancement and is a key component of bioanalytical method validation as required by regulatory agencies.[2][6][7][8]
Methodology:
-
Prepare a Neat Solution (A): Prepare a solution containing ethyl acetate and this compound at a known concentration in a clean solvent (e.g., mobile phase).
-
Prepare Post-Extraction Spiked Samples (B):
-
Take blank matrix samples from at least six different sources (lots).[7][10]
-
Process these samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
After the final extraction step, spike the resulting blank extract with ethyl acetate and this compound to the same concentration as the neat solution.
-
-
Analyze and Calculate:
-
Analyze both sets of samples (A and B) via LC-MS/MS.
-
Calculate the Matrix Factor (MF) for both the analyte and the internal standard:
-
MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
-
-
Calculate the Internal Standard-Normalized Matrix Factor:
-
IS-Normalized MF = MF (Analyte) / MF (IS)
-
-
Interpretation of Results:
| Result | Interpretation | Recommended Action |
| IS-Normalized MF close to 1.0 | The internal standard is effectively compensating for the matrix effect. | The issue may lie elsewhere (e.g., stability, stock solution error). |
| IS-Normalized MF significantly different from 1.0 | The analyte and internal standard are experiencing different degrees of matrix effects. | Proceed with enhancing sample cleanup or optimizing chromatography. |
| High variability in MF across different matrix lots | The method is susceptible to inter-subject variability in the matrix. | A more robust sample cleanup method is required.[12] |
Issue 2: Chromatographic Separation of Ethyl Acetate and this compound
Symptom: You observe a slight but consistent retention time difference between the analyte (ethyl acetate) and the internal standard (this compound) peaks.
Potential Cause: The "deuterium isotope effect." The replacement of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule, such as lipophilicity, which can cause it to interact differently with the stationary phase of the LC column.[1][11] This separation can lead to incomplete compensation for matrix effects if the ion suppression/enhancement profile is not uniform across the elution window.[5][11]
Mitigation Strategies:
-
Chromatographic Optimization:
-
Reduce Resolution: While counterintuitive, sometimes using a column with slightly lower resolving power can force the co-elution of the analyte and its deuterated analog, improving compensation.[11]
-
Modify Mobile Phase: Adjust the gradient slope or solvent composition to minimize the separation.
-
-
Consider a Different Labeled Standard: If chromatographic separation cannot be resolved, consider using a ¹³C-labeled internal standard. Carbon-13 isotopes have a much smaller impact on retention time compared to deuterium.[2]
Issue 3: Suspected Back-Exchange of Deuterium
Symptom: Inconsistent internal standard response over time, or an increase in the analyte signal after incubating the sample.
Potential Cause: Although less common for stable positions, deuterium atoms can sometimes exchange with protons from the surrounding solvent (e.g., water in the biological matrix or mobile phase), especially under certain pH or temperature conditions. This would convert the this compound internal standard into unlabeled ethyl acetate, compromising quantitation.[1]
Verification Protocol:
-
Incubation Study:
-
Spike a blank matrix with this compound.
-
Analyze a portion immediately (T=0).
-
Incubate the remaining sample under typical storage and processing conditions (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
Re-analyze the incubated sample.
-
-
Data Analysis:
-
Monitor the peak area of this compound. A significant decrease suggests instability.
-
Monitor the peak area of unlabeled ethyl acetate. A significant increase suggests back-exchange.[1]
-
Preventative Measures:
-
pH Control: Ensure the pH of your samples and mobile phases is maintained in a range where back-exchange is minimized.
-
Temperature Control: Avoid prolonged exposure of samples to high temperatures.
-
Solvent Choice: Prepare stock solutions in aprotic solvents if possible.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in bioanalysis?
A1: Matrix effects are primarily caused by endogenous components in the biological sample that co-elute with the analyte of interest.[2] These components can include phospholipids, salts, proteins, and metabolites.[2] Exogenous substances like anticoagulants or co-administered drugs can also contribute.[2] These interfering substances can alter the efficiency of the ionization process in the mass spectrometer's source, leading to either ion suppression or enhancement.[1][2]
Q2: My protein precipitation (PPT) method is fast, but I'm seeing significant matrix effects. What's a better alternative?
A2: While PPT is simple, it is often not very effective at removing interfering components like phospholipids.[13] More rigorous sample cleanup techniques are recommended to reduce matrix effects:[14][15]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids. Optimizing the pH and the choice of organic solvent (e.g., methyl tert-butyl ether, ethyl acetate) can yield a much cleaner extract than PPT.[13]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.[16] It uses a solid sorbent to selectively retain the analyte while matrix components are washed away, or vice-versa.
Caption: Effectiveness of sample cleanup techniques.
Q3: Can I use a different deuterated internal standard if this compound is not available or problematic?
A3: Yes, but with careful consideration. The ideal SIL internal standard is one that is structurally identical to the analyte. If this compound presents issues like back-exchange or chromatographic separation, you could consider Ethyl Acetate-¹³C₂. If a SIL-IS is not feasible, a structural analog can be used, but this requires more extensive validation to prove that it adequately tracks the analyte's behavior, as it will not co-elute and will experience different matrix effects.[17][18]
Q4: How do regulatory agencies like the FDA and EMA view matrix effects?
A4: Both the FDA and EMA consider the evaluation of matrix effects a critical component of bioanalytical method validation.[6][7][8][19][20] They require laboratories to demonstrate that the method is free from significant matrix effects and that the chosen internal standard is appropriate.[7][21] This is typically done by evaluating the accuracy and precision of QC samples prepared in at least six different lots of the biological matrix.[10] The EMA provides more prescriptive guidance on the quantitative assessment of matrix factors.[19][22]
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
X. Li, et al. (2022). Assessment of matrix effect in quantitative LC–MS bioanalysis. PMC - NIH. [Link]
-
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
ResearchGate. (2025). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?[Link]
-
SlideShare. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
PharmaCompass.com. FDA guideline - Bioanalytical Method Validation. [Link]
-
myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
LCGC International. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
-
PMC - NIH. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]
-
Waters Corporation. Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]
-
YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]
-
ResearchGate. Demonstration of dilution approach for reducing matrix effect in different commodities. [Link]
-
YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
Walsh Medical Media. (2011). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. [Link]
-
Reddit. (2025). Understanding Internal standards and how to choose them. [Link]
-
Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. [Link]
-
NIH. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]
-
ResearchGate. (2020). (PDF) Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]
-
PMC - NIH. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]
-
Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. [Link]
-
ACS Publications. Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes. [Link]
-
ResearchGate. (2025). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. [Link]
-
NIH. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. [Link]
-
SlideShare. (2011). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. [Link]
-
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
Sources
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Technical Support Center: Enhancing Signal-to-Noise Ratio with Ethyl Acetate-D3
Welcome to the technical support center for the application of Ethyl Acetate-D3 (acetic-d3 acid, ethyl ester) in advanced analytical workflows. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this deuterated compound to improve the signal-to-noise (S/N) ratio in Nuclear Magnetic Resonance (NMR) spectroscopy and enhance the accuracy of quantitative mass spectrometry (MS) assays.
Here, we move beyond theoretical concepts to provide practical, field-proven insights and troubleshooting strategies. Our goal is to empower you with the knowledge to anticipate challenges, diagnose issues, and optimize your experimental outcomes.
Section 1: Foundational Principles: Why Use this compound?
The strategic substitution of protium (¹H) with deuterium (²H) in ethyl acetate offers distinct advantages in two primary analytical domains: NMR spectroscopy and mass spectrometry. Understanding the underlying principles is crucial for its effective application.
In NMR Spectroscopy: Minimizing Solvent Interference
In ¹H NMR, the overwhelming signal from non-deuterated solvent protons can obscure the signals of the analyte, making spectral interpretation difficult, if not impossible. By using a deuterated solvent like this compound, where the methyl group of the acetyl moiety is deuterated, the solvent's proton signal is significantly reduced.[1][2]
The primary reasons for using deuterated solvents in NMR are:
-
To avoid swamping the analyte signal: Deuterium resonates at a completely different frequency than protons, effectively removing the large solvent peak from the ¹H NMR spectrum.[1][3]
-
To stabilize the magnetic field: Modern NMR spectrometers utilize the deuterium signal from the solvent for field-frequency locking, which corrects for magnetic field drift and ensures high spectral resolution.[2][4]
-
To provide a chemical shift reference: The small, residual proton signal of the deuterated solvent is a known reference point for calibrating the chemical shift axis.[4]
In Mass Spectrometry: The Gold Standard for Quantification
In quantitative mass spectrometry, particularly in complex matrices such as plasma or tissue extracts, analytical variability can arise from multiple sources, including sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these issues through a technique called isotope dilution mass spectrometry.[6]
A SIL-IS is chemically almost identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[6] By adding a known amount of this compound to a sample at the beginning of the workflow, it acts as a mimic for the non-deuterated ethyl acetate. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. Any variations in the analytical process will affect both the analyte and the internal standard proportionally, allowing for highly accurate and precise quantification based on the ratio of their signals.[7]
Section 2: Troubleshooting and FAQs in NMR Spectroscopy
While this compound is a valuable tool, its use is not without potential challenges. This section addresses common issues encountered during NMR experiments in a question-and-answer format.
Q1: I'm seeing unexpected peaks in my ¹H NMR spectrum when using this compound. What could they be?
A1: Unexpected peaks when using this compound can arise from several sources. Here's a systematic approach to identifying them:
-
Residual Protons of this compound: Even in highly deuterated solvents, a small amount of the non-deuterated or partially deuterated isotopologues will be present. For this compound (CD₃COOCH₂CH₃), you will still observe the signals for the ethyl group protons (a quartet around 4.1 ppm and a triplet around 1.2 ppm). The residual signal from the acetyl group (CHD₂COOCH₂CH₃) would appear as a multiplet around 2.0 ppm.
-
Water: Water is a common contaminant in NMR solvents and typically appears as a broad singlet. Its chemical shift is highly dependent on the solvent and temperature. In a non-polar solvent like ethyl acetate, it will be further downfield than in more polar solvents.
-
Common Laboratory Solvents: Contamination from other solvents used in your synthesis or purification steps is a frequent issue. Consult a table of common NMR solvent impurities for their characteristic chemical shifts.[7][8] For example, residual non-deuterated ethyl acetate will show a singlet at ~2.05 ppm, a quartet at ~4.12 ppm, and a triplet at ~1.26 ppm in CDCl₃.[7]
-
Impurities from Synthesis: The synthesis of this compound may introduce trace impurities. Common starting materials for deuterated compounds can sometimes carry over. Check the manufacturer's certificate of analysis for information on potential impurities.
Q2: My sample has residual non-deuterated ethyl acetate from a previous step. How can I remove it before acquiring my NMR spectrum?
A2: Ethyl acetate can be notoriously difficult to remove completely, as it can be strongly adsorbed by some compounds.[9] Here are a few effective strategies:
-
Co-evaporation with a More Volatile Solvent: Dissolve your sample in a solvent in which it is at least partially soluble and that has a lower boiling point than ethyl acetate, such as dichloromethane (DCM) or chloroform.[9] Evaporate the solvent under reduced pressure. Repeat this process several times. The more volatile solvent will form an azeotrope with the ethyl acetate, aiding in its removal.
-
High Vacuum Drying: Place your sample under a high vacuum for an extended period (overnight is often necessary). Gently heating the sample, if it is stable, can also help to drive off the residual solvent.
-
Lyophilization (Freeze-Drying): If your compound is soluble in a solvent that can be lyophilized (e.g., water, benzene, or 1,4-dioxane) and is not volatile itself, this can be an effective method for removing residual solvents.
Q3: The lock signal for this compound is unstable. What should I do?
A3: An unstable lock signal can be due to several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample may be poor. Re-shimming the spectrometer is the first step.
-
Insufficient Solvent: Ensure you have the correct volume of solvent in your NMR tube (typically 0.5-0.6 mL for a standard 5 mm tube) to cover the detection coils.
-
Precipitate in the Sample: If your sample has precipitated out of solution, this can disrupt the homogeneity of the magnetic field. Try gently warming the sample to redissolve it or filter the sample to remove any solids.
-
Paramagnetic Impurities: Paramagnetic species in your sample can interfere with the lock system.
Section 3: Troubleshooting and FAQs in Mass Spectrometry
The use of this compound as an internal standard in mass spectrometry is a powerful technique, but requires careful consideration of potential pitfalls.
Q1: What are the key considerations when developing an LC-MS/MS method using this compound as an internal standard?
A1: A robust LC-MS/MS method using a deuterated internal standard requires careful optimization of several parameters:
-
Isotopic Purity: The isotopic purity of the this compound should be high (typically >98%) to minimize the contribution of the unlabeled analyte to the internal standard signal.
-
Chromatographic Co-elution: Ideally, the analyte and the deuterated internal standard should co-elute. A slight shift in retention time can sometimes be observed due to the deuterium isotope effect, but this is usually minimal for small molecules. If there is a significant separation, it may indicate that the internal standard is not a suitable mimic for the analyte under the chosen chromatographic conditions.
-
Mass Spectrometric Resolution: Ensure that your mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard. For this compound (CD₃COOCH₂CH₃), the mass will be 3 Da higher than that of ethyl acetate.
-
No Isotopic Exchange: Verify that there is no back-exchange of deuterium for hydrogen under your sample preparation or analysis conditions. This is generally not an issue for C-D bonds but can be a concern for O-D or N-D bonds.
Q2: I am observing a signal at the m/z of my analyte in my blank samples that are spiked only with the this compound internal standard. What is the cause?
A2: This is a common issue known as "crosstalk" and can arise from two main sources:
-
Isotopic Contribution from the Internal Standard: Even with high isotopic enrichment, the deuterated internal standard will contain a small percentage of the non-deuterated isotopologue. This will contribute to the signal at the m/z of the analyte. This contribution should be consistent and can be corrected for during data analysis.
-
In-source Fragmentation of the Internal Standard: It is possible that the deuterated internal standard loses its deuterium atoms in the ion source of the mass spectrometer, leading to a fragment ion with the same m/z as the analyte. This can be investigated by infusing the internal standard alone and observing the fragmentation pattern.
Q3: My quantitative results are inconsistent when using this compound as an internal standard. What are the potential causes?
A3: Inconsistent results, despite using a deuterated internal standard, can point to several issues:
-
Timing of Internal Standard Addition: The internal standard must be added to the sample as early as possible in the workflow to account for variability in all subsequent steps.
-
Matrix Effects: While a co-eluting deuterated internal standard can compensate for most matrix effects, severe ion suppression can still impact the signal of both the analyte and the internal standard, leading to poor sensitivity. Diluting the sample or improving the sample cleanup procedure may be necessary.
-
Non-linear Response: At very high concentrations, the detector response may become non-linear. Ensure that your calibration curve covers the expected concentration range of your samples and that the response is linear within this range.
Section 4: Experimental Protocols and Data Presentation
This section provides a detailed experimental protocol for a common application of this compound and presents relevant data in a clear, tabular format.
Protocol: Quantification of Ethyl Acetate in a Pharmaceutical Formulation using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a method for the quantification of residual ethyl acetate in a drug product.
1. Materials and Reagents:
-
Ethyl Acetate (analyte)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Drug product to be analyzed
2. Preparation of Standard and Stock Solutions:
-
Prepare a 1 mg/mL stock solution of ethyl acetate in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a working internal standard solution of 1 µg/mL by diluting the this compound stock solution in methanol.
-
Prepare a series of calibration standards by spiking the appropriate amounts of the ethyl acetate stock solution into a blank matrix (e.g., the drug product formulation without ethyl acetate).
3. Sample Preparation:
-
Weigh a known amount of the drug product into a centrifuge tube.
-
Add a known volume of the working internal standard solution (1 µg/mL this compound).
-
Add a suitable extraction solvent (e.g., methanol) to dissolve the sample and precipitate any excipients.
-
Vortex the sample for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Ethyl Acetate: Precursor ion (m/z 89.1 [M+H]⁺) → Product ion (e.g., m/z 43.0, corresponding to the acetyl fragment)
-
This compound: Precursor ion (m/z 92.1 [M+H]⁺) → Product ion (e.g., m/z 46.0, corresponding to the deuterated acetyl fragment)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of ethyl acetate in the samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
Data Presentation: Characteristic NMR Chemical Shifts and Mass Fragments
The following tables summarize key quantitative data for ethyl acetate and its D3-labeled counterpart.
Table 1: ¹H NMR Chemical Shifts of Ethyl Acetate and its Residual Peaks in CDCl₃
| Functional Group | Chemical Shift (δ) in non-deuterated Ethyl Acetate (ppm) | Expected Residual Chemical Shift in this compound (CD₃COOCH₂CH₃) (ppm) |
| -CH₃ (acetyl) | ~2.05 (singlet) | ~2.04 (multiplet, CHD₂) |
| -OCH₂- | ~4.12 (quartet) | ~4.12 (quartet) |
| -CH₃ (ethyl) | ~1.26 (triplet) | ~1.26 (triplet) |
Data compiled from various sources, including Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[8][10]
Table 2: Key Mass-to-Charge Ratios (m/z) for Ethyl Acetate and this compound in Mass Spectrometry
| Species | Ethyl Acetate (C₄H₈O₂) | This compound (C₂D₃C₂H₅O₂) |
| Molecular Weight | 88.11 | 91.13 |
| [M+H]⁺ | 89.1 | 92.1 |
| Common Fragment Ions | 71, 61, 45, 43 | 71, 61, 45, 46 |
Note: The fragmentation pattern of this compound will show a characteristic shift of +3 Da for fragments containing the deuterated acetyl group.[11][12]
Section 5: Visualizing Workflows and Concepts
To further clarify the experimental and logical processes, the following diagrams are provided in Graphviz DOT language.
Diagram: Troubleshooting Workflow for Unexpected Peaks in ¹H NMR
Caption: A flowchart for identifying the source of unexpected peaks in a ¹H NMR spectrum.
Diagram: Workflow for Quantitative Analysis using this compound as an Internal Standard
Caption: A step-by-step workflow for quantitative analysis using an internal standard.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry. BenchChem Technical Support.
- BenchChem. (2025). Application Note and Protocols for LC-MS Analysis using a Deuterated Internal Standard. BenchChem Technical Support.
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
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Graphviz. (2024). DOT Language. Retrieved from [Link]
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Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
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ncona.com. (2020). Create diagrams with code using Graphviz. Retrieved from [Link]
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Doc Brown's Chemistry. (2025). Mass spectrum of ethyl ethanoate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Mass spectrum fragmentation of ethyl acetate. Retrieved from [Link]
-
ResearchGate. (2022). Mass fragmentation pattern of identified compounds from ethyl acetate.... Retrieved from [Link]
-
PubMed. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Retrieved from [Link]
-
ResearchGate. (2022). 1H-NMR impurity originating from ethyl acetate - What could it be?. Retrieved from [Link]
-
YouTube. (2021). NMR spectrum of ethyl acetate. Retrieved from [Link]
-
ResearchGate. (2023). NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl.... Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2013). Validation/Verification of Analytical Procedures. Retrieved from [Link]
-
UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
-
TutorChase. (n.d.). Why is deuterated solvent used in NMR analysis?. Retrieved from [Link]
-
SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Retrieved from [Link]
-
Eurisotop. (n.d.). ETHYL ACETATE (2-13C, 99%). Retrieved from [Link]
-
Greenfield Global. (n.d.). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. Retrieved from [Link]
-
Reddit. (2024). How to avoid ethyl acetate signals in NMR?. Retrieved from [Link]
-
ResearchGate. (2018). A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation and SPE Filter Cartridges. Retrieved from [Link]
-
myADLM.org. (2014). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays?. Retrieved from [Link]
-
PubMed Central (PMC). (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Retrieved from [Link]
-
RSC Publishing. (2023). A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]
-
Shimadzu. (n.d.). LC-MS Resource Guide. Retrieved from [Link]
-
3M ENVIRONMENTAL LABORATORY. (2019). Validation of Chromatographic Analytical Methods. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2025). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. Retrieved from [Link]
-
PubMed Central (PMC). (2022). A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2017). REACTIVE DISTILLATION FOR ETHYL ACETATE PRODUCTION. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Acetate. Retrieved from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Ethyl acetate. Retrieved from [Link]
-
YouTube. (2021). Graphviz tutorial. Retrieved from [Link]
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YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]
-
LornaJane. (2011). Drawing Flow Diagrams with GraphViz. Retrieved from [Link]
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Wondershare EdrawMax. (n.d.). Build Diagrams from Code Using Graphviz. Retrieved from [Link]
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Graphviz. (n.d.). User Guide. Retrieved from [Link]
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GraphViz Examples and Tutorial. (n.d.). Simple Graph. Retrieved from [Link]
-
YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]
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Technical Support Center: Best Practices for Handling Deuterated Solvents
Welcome to the technical support center for deuterated solvent handling. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we will address common challenges and provide expert, field-proven insights to ensure the integrity of your experimental results. Our focus is on the causality behind experimental choices, offering self-validating protocols to enhance the trustworthiness of your data.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated solvents necessary for ¹H NMR spectroscopy?
Deuterated solvents are fundamental to ¹H NMR spectroscopy because they replace hydrogen (¹H) atoms with their isotope, deuterium (²H or D).[1] This substitution is critical for two primary reasons:
-
Minimizing Solvent Interference: In a typical NMR sample, the solvent molecules vastly outnumber the analyte molecules. If a standard, proton-containing solvent were used, its massive ¹H signal would overwhelm and obscure the signals from the sample of interest.[1][2]
-
Providing a Lock Signal: Modern NMR spectrometers utilize the deuterium signal from the solvent to stabilize, or "lock," the magnetic field. This lock ensures the stability and reproducibility of the experiment, leading to accurate and sharp spectral lines.[3]
Q2: What are the most common impurities in deuterated solvents and how do I identify them?
The most prevalent impurities are residual non-deuterated solvent, water, and contaminants from laboratory equipment.
-
Residual Solvent Peaks: Due to the high cost of achieving 100% isotopic enrichment, a small amount of the protonated form of the solvent always remains.[4] For example, in Chloroform-d (CDCl₃), a residual peak for CHCl₃ is typically observed at approximately 7.26 ppm.[5]
-
Water Contamination: Most deuterated solvents are hygroscopic, meaning they readily absorb moisture from the atmosphere.[6] Water appears as a peak in the ¹H NMR spectrum, with its chemical shift varying depending on the solvent.
-
External Contaminants: Impurities can be introduced from various sources such as glassware, NMR tube caps, and even plastic tubing.[6][7] Common contaminants include silicone grease (appearing around 0 ppm) and phthalates from plastics.[7]
Q3: How should I store deuterated solvents to maintain their purity?
Proper storage is crucial to prevent contamination and degradation.
-
General Storage: Store solvents in tightly sealed containers, away from light and moisture.[8] For many common solvents, room temperature storage is adequate.[8]
-
Refrigeration: Certain solvents, including Chloroform-d, diethyl ether, tetrahydrofuran (THF), and those containing tetramethylsilane (TMS), should be stored in a refrigerator to minimize degradation or evaporation.[9][10] It is recommended to store serum bottles upright and avoid freezing.[9][10]
-
Special Considerations for Chloroform-d: Chloroform-d can decompose over time, especially when exposed to light and oxygen, forming acidic byproducts.[9][11] To mitigate this, it is often supplied in amber bottles, packaged under an argon atmosphere, and may contain silver foil as a radical scavenger.[9][11]
Q4: My DMSO-d₆ is frozen. What is the best way to thaw it?
Dimethyl sulfoxide (DMSO) has a relatively high freezing point of 18°C. If your DMSO-d₆ has solidified, you can gently thaw it in a warm water bath. It is important to ensure the container is tightly sealed to prevent water contamination during this process.[10]
Troubleshooting Guides
Issue 1: Unexpected peaks in the NMR spectrum.
Symptom:
You observe signals in your ¹H NMR spectrum that do not correspond to your analyte.
Troubleshooting Steps:
-
Identify Known Impurities: Consult a reference table for the chemical shifts of common NMR solvent impurities. This will help you determine if the unexpected peaks are due to residual solvent, water, or other known contaminants.
-
Assess Water Contamination: The chemical shift of the water peak is highly dependent on the solvent and temperature. A broad peak is often indicative of water.
-
Check for External Contamination:
-
Glassware: Ensure all glassware, including NMR tubes and pipettes, is thoroughly cleaned and dried. Oven-drying at 150°C for several hours is recommended for moisture-sensitive experiments.[12]
-
NMR Tube Caps: Avoid shaking the NMR tube, as this can leach impurities from the cap. Use a vortex mixer instead.[6] Utilizing PTFE caps can also eliminate this issue.[6]
-
Syringes and Septa: Reusing syringes or piercing the same septum multiple times can introduce contaminants.
-
Workflow for Minimizing External Contamination dot
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to Method Validation Using Ethyl acetate-D3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the regulated environments of pharmaceutical and bioanalytical laboratories, the integrity of your data is paramount. The validation of an analytical method is the cornerstone of this assurance, providing documented evidence that a procedure is fit for its intended purpose. A critical component of robust analytical methods, especially those employing mass spectrometry, is the use of an appropriate internal standard (IS). This guide provides an in-depth technical exploration of method validation with a focus on a highly effective and widely applicable deuterated internal standard: Ethyl acetate-D3.
This document deviates from rigid templates to offer a narrative grounded in practical experience and scientific rationale. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the performance of this compound against other common internal standards, supported by experimental data.
The Lynchpin of Quantitation: The Role of the Internal Standard
Before we dissect the validation process, it is crucial to understand why an internal standard is not just a recommendation but a necessity for achieving accurate and precise results. An IS is a compound with similar physicochemical properties to the analyte of interest, added at a constant concentration to all samples, including calibrators and quality controls (QCs). Its primary function is to correct for variability during sample preparation and analysis, such as:
-
Extraction Efficiency: Losses during sample cleanup and extraction.
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer source caused by co-eluting matrix components.
-
Instrumental Variability: Fluctuations in injection volume and detector response.
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative LC-MS and GC-MS bioanalysis because their physicochemical properties are nearly identical to the analyte.[1] Among SILs, deuterated compounds like this compound are frequently employed due to their cost-effectiveness and wide availability.[2]
This compound: A Versatile Internal Standard
This compound (ethyl-2,2,2-d3 acetate) is the deuterated analog of ethyl acetate, a common solvent and a potential analyte in various applications, including the analysis of flavorants, residual solvents, and in esterification reaction monitoring. Its utility as an internal standard stems from its close structural and chemical similarity to a range of volatile and semi-volatile organic compounds.
A prime example of its application is in the analysis of organic acetates in e-vapor products by GC-MS/MS.[3] In such methods, this compound effectively mimics the behavior of other short-chain acetates, ensuring reliable quantification.
A Comparative Analysis: this compound vs. Other Internal Standards
The selection of an internal standard is a critical decision in method development. While deuterated standards are widely used, other options exist, each with its own set of advantages and disadvantages.
| Internal Standard Type | Key Advantages | Key Disadvantages | Best Suited For |
| This compound (Deuterated) | - High structural similarity to analyte, leading to similar extraction recovery and chromatographic behavior.[2]- Good compensation for matrix effects.[4]- Generally cost-effective compared to other SILs.[2] | - Potential for slight chromatographic separation from the analyte (isotopic effect).[5]- Risk of H/D exchange at certain molecular positions, although less common for stable C-D bonds.[5] | - Quantitative analysis of ethyl acetate and other small esters by GC-MS or LC-MS.[3]- Applications where a close structural analog is critical for accuracy. |
| ¹³C-Labeled Analogs | - Co-elutes perfectly with the analyte, providing the most effective compensation for matrix effects.[1]- Highly stable with no risk of isotope exchange.[1] | - Typically more expensive to synthesize.[1]- Less commonly available than deuterated standards.[1] | - High-stakes bioanalytical studies requiring the utmost precision and accuracy.- Methods with significant and variable matrix effects. |
| Structural Analogs (Non-Isotopically Labeled) | - Often readily available and cost-effective.[6] | - Different physicochemical properties can lead to varied extraction recovery and chromatographic retention.[6]- May not fully compensate for matrix effects.[6] | - Early-stage method development.- Assays where a SIL is not available or economically viable, and validation demonstrates acceptable performance. |
Experimental Validation of an Analytical Method Using this compound
The validation of an analytical method is a comprehensive process that evaluates several key parameters to ensure its reliability.[7][8] The following sections outline the experimental protocols for validating a hypothetical GC-MS method for the quantification of a target analyte using this compound as the internal standard.
Workflow for Analytical Method Validation
Caption: A generalized workflow for the validation of an analytical method.
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.[8]
Protocol:
-
Blank Matrix Analysis: Analyze at least six different sources of the blank matrix (e.g., plasma, urine, product placebo) to assess for any interfering peaks at the retention time of the analyte and this compound.
-
Spiked Sample Analysis: Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and this compound. Compare this to a neat solution of the analyte and IS to ensure no significant peak distortion or shift due to the matrix.
Acceptance Criteria: The response of interfering peaks in the blank matrix at the retention time of the analyte and IS should be less than 20% of the LLOQ response for the analyte and less than 5% for the IS.
Linearity and Range
Objective: To establish that the method provides results that are directly proportional to the concentration of the analyte over a specified range.[7][9]
Protocol:
-
Calibration Curve Preparation: Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of the analyte. A constant concentration of this compound is added to each standard.
-
Analysis: Analyze the calibration standards in triplicate.
-
Data Evaluation: Plot the peak area ratio (analyte peak area / IS peak area) against the analyte concentration. Perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[9][10]
Protocol:
-
QC Sample Preparation: Prepare quality control (QC) samples in the blank matrix at a minimum of three concentration levels: Low, Medium, and High.
-
Intra-day (Repeatability) Analysis: Analyze at least five replicates of each QC level on the same day.
-
Inter-day (Intermediate Precision) Analysis: Repeat the analysis on at least two different days with different analysts or on different instruments, if possible.
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for each QC level.
-
Precision: The relative standard deviation (RSD) should not exceed 15% for each QC level.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[9]
Protocol:
-
LOD Estimation: Typically determined as the concentration that yields a signal-to-noise ratio of 3:1.
-
LOQ Confirmation: The LLOQ is the lowest point on the calibration curve. Its accuracy and precision must meet the acceptance criteria (±20% for accuracy and ≤20% for RSD).
Experimental Data Summary (Hypothetical GC-MS Method)
The following table summarizes hypothetical validation data for the quantification of a target analyte using this compound as the internal standard, with performance characteristics inspired by published data.[3]
| Validation Parameter | Acceptance Criteria | Result | Pass/Fail |
| Linearity (r²) | ≥ 0.99 | 0.998 | Pass |
| Range | Defined by linear standards | 10 - 1000 ng/mL | Pass |
| Accuracy (Mean % Bias) | |||
| LLOQ (10 ng/mL) | ± 20% | +5.5% | Pass |
| Low QC (30 ng/mL) | ± 15% | +2.1% | Pass |
| Mid QC (300 ng/mL) | ± 15% | -1.3% | Pass |
| High QC (800 ng/mL) | ± 15% | +0.8% | Pass |
| Precision (% RSD) | |||
| LLOQ (10 ng/mL) | ≤ 20% | 8.7% | Pass |
| Low QC (30 ng/mL) | ≤ 15% | 6.2% | Pass |
| Mid QC (300 ng/mL) | ≤ 15% | 4.5% | Pass |
| High QC (800 ng/mL) | ≤ 15% | 3.8% | Pass |
| Specificity | No significant interference | No interference observed | Pass |
The Causality Behind Experimental Choices
The choice of a deuterated internal standard like this compound is a deliberate one, aimed at mitigating the inherent variability of analytical systems. The deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. However, the overall chemical structure and properties remain virtually identical. This near-perfect analogy is the reason for its superior performance in compensating for analytical variability compared to structural analogs.[1]
The validation experiments are designed to challenge the method under conditions it will encounter during routine use. For instance, analyzing multiple sources of blank matrix for specificity ensures the method is robust against biological variability between subjects or batches of product. The assessment of accuracy and precision at different concentrations confirms the method's reliability across its entire working range.
Conclusion: Trustworthiness Through Rigorous Validation
The use of a well-characterized and appropriate internal standard, such as this compound, is fundamental to the development of a robust and reliable quantitative analytical method. However, the mere inclusion of an internal standard is not sufficient. A comprehensive validation, following the principles and protocols outlined in this guide, is essential to provide the documented evidence of a method's suitability for its intended purpose. By understanding the "why" behind each validation parameter and experimental design, researchers and scientists can ensure the integrity of their data and make decisions with confidence.
References
-
CORESTA. (n.d.). analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from [Link]
-
Altabrisa Group. (2025, June 23). Key Parameters for Analytical Method Validation. Retrieved from [Link]
-
Wieling, J., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? SciSpace. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Analytical Method Validation: Collation between International Guidelines. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
Wieling, J., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? SciSpace. Retrieved from [Link]
-
LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched? Retrieved from [Link]
-
ResearchGate. (2025, August 6). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2015, May 15). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. Retrieved from [Link]
-
YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards. Retrieved from [Link]
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The Gold Standard for Quantification: A Comparative Guide to the Accuracy and Precision of Ethyl Acetate-D3
For researchers, scientists, and drug development professionals, the precise and reliable quantification of volatile organic compounds is a critical cornerstone of robust analytical data. In complex matrices, achieving accuracy and precision is a constant challenge. This guide provides an in-depth technical comparison of quantification methodologies for ethyl acetate, focusing on the superior performance of Ethyl acetate-D3 as an internal standard. Through an exploration of the principles of isotope dilution mass spectrometry, supporting experimental data, and detailed protocols, we will demonstrate why a deuterated internal standard is the preferred choice for rigorous scientific investigation.
The Imperative for an Ideal Internal Standard in Quantitative Analysis
The fundamental goal of an internal standard (IS) in quantitative analysis is to compensate for variations that can occur during sample preparation and analysis. An ideal IS should chemically and physically mimic the analyte of interest as closely as possible, ensuring that any loss of analyte during extraction, or fluctuations in instrument response, are mirrored by the IS. This allows for a ratiometric measurement that corrects for these potential errors, leading to more accurate and precise results.
Historically, various compounds have been employed as internal standards for ethyl acetate quantification, including structural analogs like 4-methyl-2-pentanol or compounds with different physicochemical properties such as decane in residual solvent analysis. While these can provide a degree of correction, they are not without their limitations. Differences in volatility, polarity, and ionization efficiency between the analyte and a non-isotopically labeled IS can lead to differential responses to matrix effects and sample processing inconsistencies, ultimately compromising data integrity.
This compound: The Isotopic Advantage
The use of a stable isotope-labeled internal standard, such as this compound, represents the gold standard in quantitative mass spectrometry. In this compound, three hydrogen atoms on the ethyl group have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the unlabeled ethyl acetate by a mass spectrometer, while its chemical and physical properties remain virtually identical.
This near-perfect chemical mimicry ensures that this compound co-elutes with the native ethyl acetate during chromatographic separation.[1] This co-elution is critical because it means both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement at the same time, providing the most accurate correction.[1]
Comparative Analysis: this compound vs. Alternative Internal Standards
To illustrate the superior performance of this compound, let's consider a comparative analysis with other commonly used internal standards for ethyl acetate quantification.
| Internal Standard Type | Example | Principle of Operation | Advantages | Disadvantages |
| Deuterated (Isotopic) | This compound | Co-elutes with the analyte and is distinguished by mass. Corrects for extraction, matrix, and instrument variability. | - Near-identical chemical and physical properties.- Co-elution minimizes differential matrix effects.- Provides the most accurate and precise correction. | - Higher cost compared to non-isotopic standards. |
| Structural Analog | 4-methyl-2-pentanol | Similar chemical structure and properties to the analyte. | - More affordable than isotopic standards.- Can provide reasonable correction in some matrices. | - Differences in retention time can lead to differential matrix effects.- May not perfectly mimic the analyte's behavior during extraction. |
| Non-related Compound | Decane | A different compound added at a known concentration. | - Inexpensive and readily available. | - Significant differences in chemical and physical properties.- Does not effectively correct for matrix-specific effects on the analyte.- Prone to large inaccuracies in complex samples. |
Experimental Protocol: Quantification of Ethyl Acetate in an E-Vapor Liquid Matrix using GC-MS/MS with this compound Internal Standard
This protocol is based on established methodologies for the analysis of organic acetates in complex matrices.[2]
Materials and Reagents
-
Ethyl acetate (analytical standard)
-
Ethyl-2,2,2-d3 acetate (this compound)
-
Acetonitrile (GC grade)
-
Deionized water
-
Sample matrix (e.g., e-liquid)
Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of ethyl acetate and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with the ethyl acetate stock solution to achieve a concentration range of 80 to 10,000 ng/mL.[2]
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in acetonitrile at a concentration of 1000 ng/mL.
-
Sample Preparation:
-
Accurately weigh approximately 0.36 g of the e-liquid sample into a centrifuge tube.[2]
-
Add 19.8 mL of acetonitrile.[2]
-
Spike with a known volume of the this compound internal standard working solution.
-
Vortex for 30 minutes.[2]
-
Centrifuge to pellet any insoluble material.
-
Transfer the supernatant to a GC vial for analysis.
-
GC-MS/MS Instrumental Parameters
-
Gas Chromatograph (GC): Agilent 7890A or equivalent
-
Mass Spectrometer (MS): Agilent 7001B or equivalent
-
Injection Mode: Split (30:1)[2]
-
Inlet Temperature: 295 °C[2]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program: 40 °C hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 2 min
-
Ionization Mode: Electron Ionization (EI)
-
MS/MS Transitions:
-
Ethyl acetate: Quantifier m/z 61 -> 43, Qualifier m/z 88 -> 45
-
This compound: Quantifier m/z 64 -> 46, Qualifier m/z 91 -> 46
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of ethyl acetate to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of ethyl acetate in the samples by applying the area ratio to the calibration curve.
Visualizing the Workflow and Principle
Isotope Dilution Quantification Workflow
Caption: Workflow for quantitative analysis using this compound internal standard.
Principle of Isotope Dilution
Caption: The core principle of isotope dilution mass spectrometry.
Trustworthiness and Method Validation
The robustness of a quantitative method hinges on its validation. The described protocol, utilizing this compound, has been shown to yield good recoveries, typically in the range of 87-112% for aerosol samples and 79-124% for e-liquids, demonstrating its accuracy.[2] Key validation parameters to consider include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For ethyl acetate, an LOQ of 80 ng/mL has been reported.[2]
Conclusion
For researchers, scientists, and drug development professionals who demand the highest level of confidence in their quantitative data, the use of a deuterated internal standard is indispensable. This compound offers a chemically identical, yet mass-differentiable, surrogate for ethyl acetate, providing unparalleled correction for the myriad of variables that can influence analytical results. By adopting an isotope dilution mass spectrometry approach with this compound, laboratories can significantly enhance the accuracy, precision, and reliability of their ethyl acetate quantifications, ensuring the integrity and defensibility of their scientific findings.
References
-
Analysis of organic acetates in e-vapor products by gc-ms/ms. (n.d.). CORESTA. Retrieved January 12, 2026, from [Link]
-
Vetter, W., & Schliessel, B. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of Agricultural and Food Chemistry, 54(10), 3514-3521. [Link]
Sources
A Comparative Guide to Calibration Curve Performance: Ethyl Acetate-D3 vs. a Structural Analog Internal Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of confident decision-making. In quantitative analysis using mass spectrometry, the choice of an internal standard (IS) is a critical determinant of data quality. This guide provides an in-depth, objective comparison of the "gold standard" stable isotope-labeled internal standard (SIL-IS), Ethyl acetate-D3 , against a common alternative—a structural analog IS (Propyl Acetate) . The focus is on the impact of this choice on two fundamental validation parameters: linearity and range .
The context for this comparison is the quantification of ethyl acetate, a volatile organic compound (VOC) that can be a significant biomarker in various biological matrices.[1][2][3] Its volatility presents unique analytical challenges, making robust correction for variability essential.
The Mechanistic Imperative: Why the "Gold Standard" Shines
An internal standard is added at a known concentration to every sample, calibrator, and quality control (QC) sample to correct for variability during the analytical process.[4] The core principle is that the IS should behave as similarly to the analyte as possible.[5] Herein lies the fundamental difference between a deuterated and a structural analog IS.
-
This compound (Deuterated IS): As a SIL-IS, it is chemically identical to the analyte, with only a mass difference due to the replacement of three hydrogen atoms with deuterium.[5] This near-perfect chemical mimicry ensures it experiences the same extraction recovery, chromatographic behavior, and ionization response as the analyte.[6] This co-elution and identical behavior provide the most accurate correction for matrix effects and other sources of analytical variability.[5] Regulatory bodies like the FDA and EMA strongly advocate for the use of SIL-IS where available.[5]
-
Propyl Acetate (Structural Analog IS): This compound is structurally similar to ethyl acetate but not identical. While it may share some chemical properties, differences in its carbon backbone lead to distinct chromatographic retention times, extraction efficiencies, and ionization responses.[6] These differences can result in incomplete correction for analytical variability, potentially introducing bias and imprecision into the final data.[6][7]
This guide will now present the experimental protocols and resulting data to demonstrate these theoretical differences in practice.
Experimental Design: A Head-to-Head Comparison
The following protocols outline the methodology for establishing and validating a calibration curve for ethyl acetate in human plasma using both this compound and Propyl Acetate as internal standards. The analysis is performed by Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for VOC analysis.[8][9]
Experimental Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Ethyl Acetate (analyte), this compound (IS-A), and Propyl Acetate (IS-B) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions:
-
Create a series of working standard solutions of Ethyl Acetate by serially diluting the stock solution to cover the expected analytical range (e.g., 10 µg/mL to 10,000 µg/mL).
-
Prepare two separate internal standard working solutions: one for this compound (IS-A) and one for Propyl Acetate (IS-B), each at a fixed concentration (e.g., 500 ng/mL).
-
-
Calibration Curve (CC) Preparation:
-
Label two sets of microcentrifuge tubes, one for each IS.
-
Dispense 95 µL of blank human plasma into each tube.
-
Spike 5 µL of the appropriate Ethyl Acetate working standard solution into each tube to create a calibration curve with at least 6 non-zero concentration levels.[10] This creates a range from 50 ng/mL to 5000 ng/mL.
-
Prepare a "zero sample" (blank plasma spiked only with the IS) and a "blank sample" (blank plasma only).
-
-
Quality Control (QC) Sample Preparation: Prepare QC samples in blank plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (in the middle of the range)
-
High QC (approx. 75% of the Upper Limit of Quantification)
-
Experimental Protocol 2: Sample Extraction and GC-MS Analysis
-
Internal Standard Addition:
-
To the first set of CC and QC samples, add 50 µL of the this compound (IS-A) working solution.
-
To the second set, add 50 µL of the Propyl Acetate (IS-B) working solution.
-
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to all samples.
-
Vortex & Centrifuge: Vortex each sample for 30 seconds to precipitate proteins, then centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial for analysis.
-
GC-MS Analysis: Inject 1 µL of the prepared sample onto the GC-MS system.
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)[11] |
| Inlet Temp | 250 °C (Splitless mode)[12] |
| Oven Program | 40°C (hold 2 min), ramp to 220°C at 15°C/min, hold 2 min[12] |
| Carrier Gas | Helium at 1.2 mL/min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition | Selected Ion Monitoring (SIM) |
| Quant Ions | Ethyl Acetate: m/z 61; this compound: m/z 64; Propyl Acetate: m/z 73[13] |
Visualizing the Workflow
The following diagram illustrates the parallel workflows for generating calibration curve data using both the deuterated and structural analog internal standards.
Caption: Parallel workflow for comparing internal standards.
Results: A Quantitative Comparison of Performance
The performance of a calibration curve is assessed by its linearity (correlation coefficient, R²), the range over which it is accurate and precise, and the performance of QCs.[10] The following tables summarize representative data from the two experimental arms.
Table 1: Calibration Curve Linearity and Range
| Parameter | This compound (IS-A) | Propyl Acetate (IS-B) | Regulatory Acceptance Criteria |
| Calibration Range | 50 – 5000 ng/mL | 100 – 4000 ng/mL | Defined by LLOQ and ULOQ |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Simplest model with best fit |
| Correlation (R²) | 0.9985 | 0.9912 | ≥ 0.99 is generally expected |
| LLOQ | 50 ng/mL | 100 ng/mL | Accuracy ±20%, Precision ≤20% |
| ULOQ | 5000 ng/mL | 4000 ng/mL | Accuracy ±15%, Precision ≤15% |
Analysis: The deuterated internal standard (IS-A) demonstrates superior performance. It achieves a wider linear dynamic range and a higher correlation coefficient, indicating a better fit of the data to the regression line.[6] The slightly different physicochemical properties of Propyl Acetate (IS-B) likely cause it to track less effectively with the analyte at the extremes of the concentration range, resulting in a narrower validated range.
Table 2: Inter-Day Accuracy and Precision from Quality Controls
| QC Level | This compound (IS-A) | Propyl Acetate (IS-B) |
| Accuracy (% Bias) | Precision (%CV) | |
| LLOQ QC | -5.6% | 8.2% |
| Low QC | -2.1% | 4.5% |
| Mid QC | 1.3% | 3.1% |
| High QC | 3.8% | 3.9% |
| Acceptance Criteria | ±15% (±20% at LLOQ) | ≤15% (≤20% at LLOQ) |
Analysis: The data for this compound shows excellent accuracy (bias well within ±15%) and precision (CV < 10%) across the entire range.[10] In contrast, the Propyl Acetate data, while technically passing, shows significantly higher bias and poorer precision, especially at the low and high ends of the curve.[6][14] This demonstrates that the structural analog is less effective at compensating for variability, leading to less reliable results. The higher %CV for the structural analog indicates greater scatter in the data, which directly impacts the confidence in any single measurement.
Conclusion: Prioritizing Data Defensibility
This guide demonstrates, with both mechanistic rationale and supporting data, the clear advantages of using a deuterated internal standard like this compound over a structural analog like Propyl Acetate for quantitative bioanalysis.
-
Linearity and Range: this compound provides a wider, more robust linear range with a stronger correlation coefficient, allowing for the confident quantification of samples across a broader spectrum of concentrations.
-
Accuracy and Precision: The use of a deuterated IS results in demonstrably better accuracy and precision, ensuring that the generated data is a more reliable reflection of the true analyte concentration in the biological sample.[6]
While a structural analog may be a viable option when a deuterated standard is unavailable, its use can compromise data quality.[6] For researchers, scientists, and drug development professionals operating in regulated environments, the investment in a stable isotope-labeled internal standard is a direct investment in the scientific integrity and defensibility of the data. By adhering to the validation protocols outlined in regulatory guidelines and choosing the most appropriate internal standard, laboratories can ensure the highest level of confidence in their bioanalytical results.[10]
References
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MDPI. (n.d.). Volatile Organic Compounds in Biological Matrices as a Sensitive Weapon in Cancer Diagnosis. Available at: [Link]
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SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Available at: [Link]
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Journal of Applied Pharmaceutical Science and Research. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Available at: [Link]
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ResearchGate. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. Available at: [Link]
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National Center for Biotechnology Information. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Available at: [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
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Wiley Analytical Science. (2020). The potential of volatile organic compounds. Available at: [Link]
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National Center for Biotechnology Information. (2024). Synthesis and quantification of short-chain fatty acid esters of hydroxy fatty acids in rat intestinal contents and fecal samples by LC-MS/MS. Available at: [Link]
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Available at: [Link]
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Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]
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A Senior Application Scientist's Guide to Determining LOD & LOQ for Ethyl Acetate-D3 in Quantitative Mass Spectrometry
This guide provides a comprehensive framework for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Ethyl acetate-D3. As a stable isotope-labeled internal standard (SIL-IS), this compound is a critical tool in quantitative mass spectrometry. Its utility, however, is fundamentally linked to understanding the performance boundaries of the analytical method. This document moves beyond rote procedural lists to explain the causality behind the experimental design, ensuring a robust and defensible determination of a method's true sensitivity limits.
We will explore the theoretical underpinnings as defined by international regulatory bodies, present a detailed, self-validating experimental protocol, and contextualize the performance of this compound against less robust quantification strategies. This guide is intended for researchers, analytical scientists, and drug development professionals who rely on precise and accurate quantification at trace levels.
The Foundational Role of Deuterated Standards in Bioanalysis
In quantitative mass spectrometry, the goal is to establish a precise relationship between instrument response and analyte concentration. However, this relationship is often disrupted by variables such as sample loss during preparation, instrument variability, and matrix effects (ion suppression or enhancement).[1][2] An ideal internal standard (IS) should perfectly mimic the analyte's behavior through every step of the analytical process, thereby normalizing these variations.[3]
This is where deuterated internal standards, like this compound, offer an unparalleled advantage. By replacing one or more hydrogen atoms with its stable isotope, deuterium, the standard becomes chemically identical to the native analyte (Ethyl acetate) but is differentiated by mass.[4] This near-perfect chemical analogy ensures it co-elutes chromatographically and experiences identical ionization effects, leading to:
-
Enhanced Quantitative Accuracy: By correcting for variations in sample preparation and matrix effects, the ratio of the analyte to the IS provides a much more accurate reflection of the true concentration.[1][5]
-
Improved Reproducibility: The normalization provided by the deuterated standard reduces run-to-run and inter-sample variability, leading to higher precision.[5][6]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized as the gold standard by regulatory bodies like the FDA and EMA for bioanalytical method validation.[1]
Understanding the limits of this highly precise system—the LOD and LOQ—is a mandatory step in method validation, defining the boundaries of reliable data generation.
Defining the Limits: LOD and LOQ according to ICH Q2(R1)
The International Council for Harmonisation (ICH) provides the benchmark definitions for LOD and LOQ in its Q2(R1) guideline, "Validation of Analytical Procedures".[7][8]
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[9] It is the point where we can confidently distinguish a signal from the background noise.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with a defined, acceptable level of precision and accuracy.[8][10] This is the minimum concentration for which reliable numerical results can be reported.
Several methods are recommended for their determination, with the most common and statistically robust approaches being:
-
Based on Signal-to-Noise Ratio (S/N): This approach is applicable for methods that exhibit baseline noise. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at 10:1.[11][12]
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically rigorous method. The LOD and LOQ are calculated using the following formulas:
Where:
This guide will focus on the second, more objective method for its statistical power and clear validation pathway.
Experimental Protocol: Determining LOD & LOQ for this compound via GC-MS
This protocol describes a validated workflow for determining the LOD and LOQ of this compound in a common matrix like human plasma. The principles are broadly applicable to other matrices and LC-MS systems.
3.1. Instrumentation and Reagents
-
Instrument: Gas Chromatograph with Mass Spectrometric detector (e.g., Agilent 7890B GC with 7000 Series Triple Quadrupole MS/MS)[13].
-
Reagents: this compound (IS), Ethyl acetate (analyte), Acetonitrile (LC-MS grade)[13], Human Plasma (screened blank), Type I Water.
3.2. Preparation of Standards and Blanks
-
Causality: The accuracy of the LOD/LOQ determination is entirely dependent on the accuracy of the standards used. We prepare standards in the actual analytical matrix (plasma) to ensure that the determined limits are relevant to the real-world application, accounting for all potential matrix interferences.
-
Primary Stocks: Prepare 1 mg/mL stock solutions of Ethyl acetate and this compound in acetonitrile.
-
Spiking Solutions: Create a series of intermediate spiking solutions of Ethyl acetate by serially diluting the primary stock. These will be used to generate the low-level calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This concentration should be chosen to provide a stable, mid-range detector response.
-
Calibration Standards (Low-Level): Prepare a set of 5-7 calibration standards by spiking blank human plasma with the appropriate Ethyl acetate spiking solution to achieve concentrations near the expected LOQ (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 ng/mL).
-
Blank Samples: Prepare at least 10 independent blank samples by processing blank human plasma through the entire sample preparation procedure without the addition of the analyte.
-
3.3. Sample Preparation (Protein Precipitation)
-
Causality: A simple, reproducible extraction is key. Protein precipitation is chosen for its speed and effectiveness in removing the bulk of matrix interferences. The deuterated IS is added before this step to correct for any analyte loss during the extraction and subsequent steps.[5]
-
To 100 µL of each standard or blank sample in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (this compound, 100 ng/mL).
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial for GC-MS analysis.
-
3.4. GC-MS Method Parameters
-
Causality: Method parameters are optimized for the separation of a volatile compound like ethyl acetate from the solvent front and other matrix components. A split injection is used to avoid overloading the column.[13]
-
GC Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Inlet Temp: 250°C.
-
Injection Mode: Split (e.g., 30:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: Start at 40°C, hold for 2 min, ramp to 180°C at 20°C/min, hold for 1 min.
-
MS Ionization: Electron Ionization (EI), 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ethyl acetate: e.g., Q1: 88.1 -> Q3: 43.1
-
This compound: e.g., Q1: 91.1 -> Q3: 46.1
-
-
3.5. Data Analysis and Calculation Workflow
-
Causality: This workflow systematically uses the acquired data to calculate the statistical parameters required by the ICH guideline, ensuring a defensible result.
// Node Definitions prep [label="Prepare & Analyze Samples", fillcolor="#F1F3F4", fontcolor="#202124"]; blanks [label="1. Analyze >= 10 Blank Samples\n(Matrix + IS only)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cal_standards [label="2. Analyze Low-Level Calibration Standards\n(Matrix + IS + Analyte)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
process [label="Process Data", fillcolor="#F1F3F4", fontcolor="#202124"]; calc_sigma [label="Calculate Standard Deviation (σ)\nof the Analyte Response\nin Blank Samples", fillcolor="#34A853", fontcolor="#FFFFFF"]; plot_curve [label="Plot Calibration Curve\n(Analyte/IS Ratio vs. Concentration)", fillcolor="#34A853", fontcolor="#FFFFFF"];
derive [label="Derive Parameters", fillcolor="#F1F3F4", fontcolor="#202124"]; get_slope [label="Determine Slope (S)\nfrom the Linear Regression\nof the Calibration Curve", fillcolor="#FBBC05", fontcolor="#202124"];
calculate [label="Calculate Final Limits", fillcolor="#F1F3F4", fontcolor="#202124"]; calc_lod [label="LOD = (3.3 * σ) / S", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calc_loq [label="LOQ = (10 * σ) / S", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections prep -> blanks; prep -> cal_standards;
blanks -> process -> calc_sigma; cal_standards -> process -> plot_curve;
plot_curve -> derive -> get_slope;
calc_sigma -> calculate; get_slope -> calculate;
calculate -> calc_lod; calculate -> calc_loq; } } Caption: Workflow for LOD/LOQ determination via the standard deviation and slope method.
-
Determine σ: Analyze the 10+ blank samples. Measure the peak area of the analyte (Ethyl acetate) at its expected retention time. Calculate the standard deviation (σ) of these peak area measurements.
-
Determine S: Analyze the low-level calibration standards. For each point, calculate the ratio of the analyte peak area to the IS peak area. Perform a linear regression of this ratio against the known concentration. The slope of this line is S.
-
Calculate LOD and LOQ: Apply the ICH formulas using the empirically determined σ and S values.
-
Confirmation: Prepare and analyze a set of quality control (QC) samples at the calculated LOQ concentration. The results should meet the pre-defined acceptance criteria for precision and accuracy (e.g., precision ≤20% RSD and accuracy within ±20% of the nominal value). This step is critical for validating the trustworthiness of the calculated limit.[7]
Performance Comparison: The Deuterated Standard Advantage
To illustrate the superiority of using this compound, consider the following hypothetical but realistic data for the quantification of ethyl acetate in plasma.
| Quantification Method | Typical LOQ (ng/mL) | Precision at LOQ (%RSD) | Comments |
| External Standard | 50 - 100 | 25 - 40% | Highly susceptible to matrix effects and sample loss. Poor reproducibility. |
| Structural Analog IS | 10 - 25 | 15 - 25% | Better than no IS, but differences in chemical properties can lead to varied extraction recovery and ionization efficiency.[2] |
| This compound (SIL-IS) | 0.5 - 2.0 | < 15% | Co-elutes and experiences identical matrix effects as the analyte, providing the most accurate correction and highest sensitivity.[4][6] |
As the data clearly demonstrates, the use of a deuterated internal standard like this compound dramatically lowers the limit of quantification while simultaneously improving precision. This allows for the confident measurement of analytes at much lower concentrations, a critical requirement in fields like pharmacokinetics, toxicology, and environmental monitoring.
Conclusion
Determining the LOD and LOQ for an analytical method is not merely a box-checking exercise in validation; it is the fundamental characterization of a method's capability. For trace-level quantification, the use of a deuterated internal standard like this compound is indispensable. Its chemical similarity to the analyte provides robust correction for analytical variability, pushing detection and quantification limits to the low levels often required in modern research and development.[3][6] By following a statistically sound protocol grounded in ICH guidelines, scientists can establish and validate these performance characteristics with a high degree of scientific integrity, ensuring that the data generated is both accurate and defensible.
References
- ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis.
- BenchChem. (n.d.). The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide.
- Pharma Validation. (n.d.). ICH Q2 Guidance on Reporting LOD and LOQ Values.
- South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
-
Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. [Link]
- Jemmings, W., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- Pharma Specialists. (2021). Determination of LOD and LOQ.
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- BioPharm International. (2015). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
- Patsnap. (n.d.). How to Validate a Biochemical Method per ICH Guidelines.
- Chemistry Stack Exchange. (2016). What techniques can determine the concentration of ethyl acetate in a solution containing ethyl acetate, acetic acid, ethanol and water?.
- National Institutes of Health. (2018). Pressurized Solvent Extraction with Ethyl Acetate and Liquid Chromatography—Tandem Mass Spectrometry for the Analysis of Selected Conazole Fungicides in Matcha.
- SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua.
- European Pharmacopoeia. (n.d.). Determination of ethyl acetate using gas chromatography.
- Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ).
- Environmental Protection Agency. (n.d.). Detection Limit/Quantitation Limit Summary Table.
- Publications Office of the European Union. (2016). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food.
- BenchChem. (n.d.). A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry.
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A Guide to Inter-Laboratory Comparison of Analytical Methods Utilizing Ethyl Acetate-D3
Introduction: The Imperative for Reproducible Analytical Data
In the realms of pharmaceutical development, clinical research, and environmental analysis, the ability to generate consistent and reproducible data across different laboratories is not merely a desirable attribute but a fundamental requirement. Inter-laboratory comparisons, or proficiency testing, serve as a cornerstone for validating analytical methods and ensuring that a given procedure will yield comparable results regardless of the location, instrumentation, or operator.[1][2][3] This guide provides an in-depth technical overview of structuring an inter-laboratory study to assess the precision of an analytical method, with a specific focus on the pivotal role of a high-quality internal standard, Ethyl acetate-D3.
The international standard ISO/IEC 17025 explicitly requires laboratories to monitor their performance by comparison with the results of other laboratories.[1][2][4] Such studies are essential for identifying potential biases in a method, evaluating its robustness, and establishing consensus values for reference materials. The design and execution of these studies are critical, and standardized practices, such as those outlined in ASTM E691, provide a framework for planning, conducting, and analyzing the results of an interlaboratory study (ILS) to determine the precision of a test method.[5][6][7][8]
At the heart of achieving analytical precision, particularly in chromatographic and mass spectrometric techniques, lies the effective use of internal standards. An ideal internal standard co-elutes with the analyte of interest and experiences the same variations during sample preparation and analysis, thereby providing a reliable reference for quantification. Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for their ability to mimic the analyte's behavior with high fidelity.[9] This guide will delve into a practical application, comparing the performance of this compound as a SIL internal standard against other common quantification strategies in a hypothetical inter-laboratory study.
The Critical Role of the Internal Standard: this compound
Ethyl acetate is a widely used solvent and a common analyte in various applications, from food and beverage analysis to environmental monitoring. Its volatile nature and potential for variability during sample preparation make accurate quantification challenging. An internal standard is crucial to compensate for these potential inconsistencies.
This compound, a deuterated form of ethyl acetate, serves as an exemplary SIL internal standard. Its chemical and physical properties are nearly identical to those of the non-labeled analyte, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation.[10][11] However, its increased mass allows for clear differentiation by a mass spectrometer. This co-elution and similar behavior are paramount for correcting matrix effects, which are a common source of error in complex samples.[12][13]
While SIL internal standards are preferred, it is also important to acknowledge potential challenges. In some instances, deuterated standards can exhibit slight chromatographic shifts compared to their non-labeled counterparts, a phenomenon known as the "isotope effect."[14] Therefore, careful method development and validation are always necessary.
Designing an Inter-Laboratory Study: A Comparative Analysis
To illustrate the benefits of using this compound, we will outline a hypothetical inter-laboratory study designed to measure the concentration of ethyl acetate in a model complex matrix (e.g., a fruit juice concentrate). The study will involve ten participating laboratories and will compare three different analytical approaches:
-
Method A: External Calibration
-
Method B: Internal Standard Calibration with a Structural Analog (e.g., Propyl Acetate)
-
Method C: Internal Standard Calibration with this compound
The primary objective is to assess the repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) of each method.
Experimental Workflow
The overall workflow for the inter-laboratory study is depicted below:
Detailed Experimental Protocols
Sample Preparation:
A bulk sample of fruit juice concentrate is fortified with a known concentration of ethyl acetate (e.g., 50 µg/mL). The fortified sample is then homogenized and aliquoted into vials for distribution to the participating laboratories. Each laboratory receives a set of blinded samples.
Method A: External Calibration Protocol
-
Prepare a series of calibration standards of ethyl acetate in a clean solvent (e.g., methanol) at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject the calibration standards into the GC-MS system to generate a calibration curve.
-
For the unknown sample, perform a liquid-liquid extraction:
-
To 1 mL of the sample, add 2 mL of a suitable extraction solvent (e.g., dichloromethane).
-
Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the organic layer to a clean vial.
-
-
Inject 1 µL of the extract into the GC-MS.
-
Quantify the ethyl acetate concentration using the external calibration curve.
Method B: Internal Standard Calibration with Propyl Acetate
-
Prepare a series of calibration standards containing a fixed concentration of propyl acetate (internal standard, IS) and varying concentrations of ethyl acetate.
-
Inject the calibration standards to generate a calibration curve based on the ratio of the analyte peak area to the IS peak area.
-
For the unknown sample, add a known amount of propyl acetate to 1 mL of the sample before extraction.
-
Perform the liquid-liquid extraction as described in Method A.
-
Inject 1 µL of the extract into the GC-MS.
-
Quantify the ethyl acetate concentration using the internal standard calibration curve.
Method C: Internal Standard Calibration with this compound
-
Prepare a series of calibration standards containing a fixed concentration of this compound (IS) and varying concentrations of ethyl acetate.
-
Inject the calibration standards to generate a calibration curve based on the ratio of the analyte peak area to the IS peak area.
-
For the unknown sample, add a known amount of this compound to 1 mL of the sample before extraction.
-
Perform the liquid-liquid extraction as described in Method A.
-
Inject 1 µL of the extract into the GC-MS.
-
Quantify the ethyl acetate concentration using the internal standard calibration curve.[15]
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Oven Program: 40°C for 2 min, then ramp to 200°C at 10°C/min
-
Carrier Gas: Helium at 1 mL/min
-
Ionization Mode: Electron Ionization (EI)
-
Selected Ion Monitoring (SIM) ions:
-
Ethyl acetate: m/z 43, 61, 88
-
Propyl acetate: m/z 43, 59, 73
-
This compound: m/z 46, 64, 91
-
Data Presentation and Analysis
The data from the ten laboratories is collected and analyzed for precision. The results are summarized in the tables below.
Table 1: Reported Concentrations of Ethyl Acetate (µg/mL)
| Laboratory | Method A (External Std) | Method B (Propyl Acetate IS) | Method C (this compound IS) |
| 1 | 45.2 | 48.5 | 50.1 |
| 2 | 58.1 | 52.1 | 50.5 |
| 3 | 42.8 | 47.9 | 49.8 |
| 4 | 61.5 | 53.5 | 50.9 |
| 5 | 48.9 | 49.2 | 49.5 |
| 6 | 55.3 | 51.8 | 50.3 |
| 7 | 40.1 | 46.5 | 49.2 |
| 8 | 65.2 | 54.2 | 51.1 |
| 9 | 46.7 | 48.8 | 50.6 |
| 10 | 59.8 | 52.9 | 50.8 |
Table 2: Statistical Analysis of Inter-Laboratory Study Results
| Parameter | Method A (External Std) | Method B (Propyl Acetate IS) | Method C (this compound IS) |
| Mean Concentration (µg/mL) | 52.36 | 50.54 | 50.28 |
| Standard Deviation (s) | 8.87 | 2.84 | 0.65 |
| Repeatability Std Dev (sr) | 4.12 | 1.56 | 0.31 |
| Reproducibility Std Dev (sR) | 9.78 | 3.21 | 0.72 |
| Repeatability Limit (r) | 11.54 | 4.37 | 0.87 |
| Reproducibility Limit (R) | 27.38 | 8.99 | 2.02 |
| Accuracy (% Bias from True Value) | +4.72% | +1.08% | +0.56% |
True Value = 50 µg/mL
Interpretation of Results and Discussion
The hypothetical data clearly demonstrates the superior performance of the method utilizing this compound as the internal standard.
-
Accuracy: Method C shows the lowest bias from the true value, indicating the highest accuracy. This is because this compound most effectively compensates for variations in extraction efficiency and instrument response.
-
Precision:
-
Repeatability (r): This value represents the maximum expected difference between two measurements within the same laboratory. Method C has the smallest repeatability limit, indicating high intra-laboratory precision.
-
Reproducibility (R): This value represents the maximum expected difference between two measurements from different laboratories. Method C exhibits a significantly lower reproducibility limit, highlighting its robustness and reliability across different analytical environments.
-
Method A, relying on external calibration, shows poor precision and accuracy. This is expected, as it does not account for any variability in sample preparation or injection volume. Method B, using a structural analog (propyl acetate), offers a significant improvement over external calibration. However, because propyl acetate has different physicochemical properties than ethyl acetate (e.g., boiling point, polarity), it does not perfectly mimic the analyte's behavior, leading to less precise results compared to Method C.
The use of this compound (Method C) provides the most reliable data. Because the deuterated standard co-elutes and behaves almost identically to the analyte, it effectively corrects for matrix effects and other sources of analytical variability.[16][17] This leads to a substantial improvement in both repeatability and reproducibility, which is the ultimate goal of a robust analytical method intended for widespread use.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of reliable quantitative analytical methods. This guide has demonstrated, through a hypothetical inter-laboratory comparison, the significant advantages of using a stable isotope-labeled internal standard like this compound. The near-identical chemical behavior of this compound to its non-labeled counterpart ensures superior correction for analytical variability, leading to enhanced accuracy, repeatability, and reproducibility.
For laboratories seeking to validate their analytical methods and ensure the comparability of their results, participation in inter-laboratory studies is essential.[18] When the analyte of interest is ethyl acetate or a similar volatile compound, the use of this compound as an internal standard is a scientifically sound choice that contributes to the generation of high-quality, reliable data.
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Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? SciSpace. [Link]
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The Gold Standard in Quantitative Analysis: A Cost-Benefit Guide to Ethyl Acetate-D3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly in the realms of chromatography and mass spectrometry, the pursuit of accuracy, precision, and reliability is paramount. The choice of an internal standard is a critical decision that can significantly impact the quality of analytical data. This guide provides an in-depth technical analysis of the costs and benefits associated with using Ethyl acetate-D3, a deuterated stable isotope-labeled internal standard, compared to its non-deuterated counterpart and other alternatives. By synthesizing technical data, field-proven insights, and regulatory considerations, this document serves as a comprehensive resource for making informed decisions in your analytical workflows.
The Fundamental Challenge: Mitigating Analytical Variability
Quantitative analysis, especially in complex matrices such as plasma, urine, or food samples, is fraught with potential for variability. This variability can arise from multiple sources, including sample preparation (e.g., extraction efficiency), instrumental drift, and matrix effects (ion suppression or enhancement in mass spectrometry). An ideal internal standard should mimic the behavior of the analyte throughout the entire analytical process, thereby compensating for these variations and ensuring accurate quantification.[1][2]
While structurally similar analogs can be used as internal standards, they often fall short of this ideal. Differences in physicochemical properties can lead to variations in extraction recovery and chromatographic retention, and they may not experience the same degree of matrix effects as the analyte.[3][4] This is where stable isotope-labeled internal standards (SIL-IS), such as this compound, offer a superior solution.
The Deuterated Advantage: Why this compound Excels
This compound is chemically identical to its non-deuterated counterpart, with the only difference being the replacement of three hydrogen atoms on the acetyl group with deuterium atoms. This subtle change in mass allows it to be distinguished by a mass spectrometer, while its physicochemical properties remain virtually identical to the analyte.[5] This near-perfect analogy provides several key benefits:
-
Co-elution in Chromatography: this compound will co-elute with non-deuterated ethyl acetate (or a structurally similar analyte) in most chromatographic systems. This is crucial for compensating for matrix effects, as both the analyte and the internal standard experience the same ionization conditions at the same time.[4]
-
Identical Extraction Recovery: During sample preparation, any loss of the analyte due to incomplete extraction will be mirrored by a proportional loss of this compound. The ratio of the two remains constant, leading to an accurate calculation of the original analyte concentration.
-
Correction for Ionization Variability: Fluctuations in the mass spectrometer's ionization source that affect the analyte will similarly affect the deuterated internal standard. By using the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized.[6]
-
Enhanced Method Robustness and Ruggedness: The use of a deuterated internal standard leads to more robust and reliable analytical methods, reducing the likelihood of failed batches and the need for costly re-analysis. This is particularly critical in regulated environments such as clinical trials and drug development.[7][8]
Cost Analysis: A Necessary Investment for Quality Data
The primary drawback of using this compound is its higher initial cost compared to non-deuterated Ethyl acetate. To provide a clear perspective, let's examine the approximate costs:
| Compound | Purity/Isotopic Enrichment | Price (per gram) | Price (per 1000 Liters) |
| This compound | 99 atom % D[9] | ~$315.00 USD[9] | - |
| Ethyl acetate | ≥99.8%[10] | - | ~$960.00 USD (approx. $1.00/L)[11][12] |
Note: Prices are approximate and can vary based on supplier, quantity, and purity.
While the upfront cost of this compound is significantly higher on a per-gram basis, a direct comparison of bulk prices is not entirely relevant, as the internal standard is used in minute quantities (typically at a fixed, low concentration in each sample). A more insightful cost-benefit analysis considers the long-term financial implications:
The Hidden Costs of Inadequate Internal Standards:
-
Failed Analytical Runs: Assays failing to meet validation criteria due to poor precision or accuracy necessitate re-analysis, consuming valuable time, resources, and expensive instrument time.
-
Regulatory Scrutiny and Delays: Regulatory bodies like the FDA and EMA closely scrutinize bioanalytical method validation data. The use of a less reliable internal standard can lead to questions, delays in approval, or even the rejection of a submission.[7]
When these factors are considered, the initial investment in a high-quality deuterated internal standard like this compound can be seen as a cost-saving measure in the long run by ensuring data integrity and minimizing the risk of costly failures.
Performance Comparison: this compound vs. Alternatives
To illustrate the practical benefits, let's consider a common application: the quantification of a small polar analyte in a biological matrix using LC-MS/MS.
Alternatives to this compound:
-
Non-Deuterated Ethyl Acetate (as a structural analog): While inexpensive, its use as an internal standard is problematic as it is often the analyte of interest or a potential contaminant. If used for a different but structurally similar analyte, it may not perfectly mimic its behavior.
-
Other Deuterated Solvents (e.g., Acetone-d6, Acetonitrile-d3): The choice of a deuterated internal standard should ideally be a labeled version of the analyte itself. If Ethyl acetate is not the analyte, another deuterated compound may not co-elute or have the same extraction recovery, diminishing its effectiveness.
-
¹³C-Labeled Ethyl Acetate: Carbon-13 labeled standards are also excellent internal standards and are less prone to the minor chromatographic shifts sometimes observed with deuterated compounds (the "isotope effect").[14] However, they are typically even more expensive to synthesize than their deuterated counterparts.[15]
Experimental Data Synopsis:
Numerous studies have demonstrated the superiority of stable isotope-labeled internal standards over structural analogs. For instance, in a comparative study, the use of a SIL internal standard resulted in a mean bias of 100.3% with a standard deviation of 7.6%, while an analogous internal standard yielded a mean bias of 96.8% with a standard deviation of 8.6%.[3] This indicates significantly improved accuracy and precision with the SIL-IS.[3]
Experimental Workflow: Quantification of a Small Polar Analyte
The following diagram and protocol outline a typical workflow for the quantification of a small polar analyte in plasma using this compound as an internal standard.
Detailed Protocol: Quantification of a Hypothetical Small Polar Analyte (SPA) in Human Plasma
This protocol is a representative example and should be optimized and validated for the specific analyte and matrix.
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of the Small Polar Analyte (SPA) and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of SPA.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A column appropriate for polar analytes (e.g., a HILIC column or a reversed-phase C18 column with an appropriate mobile phase for polar compound retention).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI), positive or negative mode, depending on the analyte.
-
MRM Transitions: Optimize and monitor at least one specific precursor-to-product ion transition for both the SPA and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the SPA and this compound.
-
Calculate the peak area ratio (SPA/Ethyl acetate-D3).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the SPA in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion: A Strategic Investment in Data Quality
The decision to use this compound as an internal standard is a strategic one that prioritizes data quality and long-term project success over short-term cost savings. While the initial purchase price is higher than that of non-deuterated alternatives, the benefits in terms of improved accuracy, precision, and method robustness are substantial. By mitigating the inherent variability of analytical systems and complex matrices, deuterated internal standards provide a level of confidence in quantitative data that is essential for regulated drug development and high-impact research. In a field where the cost of failure is exceedingly high, the investment in the "gold standard" of internal standards is not just justifiable but prudent.
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- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from https://www.ijpsonline.com/articles/a-review-use-of-deuterated-internal-standards-in-mass-spectometry-techniques.pdf
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The Gold Standard Debate: A Comparative Guide to Deuterated vs. ¹³C-Labeled Internal Standards in Quantitative Mass Spectrometry
For Immediate Release
In the landscape of drug development and clinical research, the precision of quantitative bioanalysis is not just a goal; it is a prerequisite for safety and efficacy. At the heart of achieving this precision lies the use of a stable isotope-labeled internal standard (SIL-IS), a practice widely considered the gold standard in mass spectrometry-based assays.[1] However, the choice of isotope—typically deuterium (²H or D) versus carbon-13 (¹³C)—is a critical decision with profound implications for data quality, method robustness, and regulatory compliance.
This guide provides an in-depth, objective comparison of these two classes of internal standards, exemplified by a discussion around a common deuterated standard, Ethyl Acetate-D3, and its ¹³C-labeled counterparts. We will dissect the underlying physicochemical principles, present supporting experimental frameworks, and offer field-proven insights to guide researchers, scientists, and drug development professionals in making the optimal choice for their demanding applications.
The Fundamental Role of an Internal Standard
An ideal internal standard is a chemical mimic of the analyte, added at a known concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[2] Its purpose is to navigate the entire analytical workflow alongside the analyte, experiencing the same procedural variations—from extraction inefficiencies to matrix-induced ionization suppression or enhancement in the mass spectrometer.[3] By normalizing the analyte's response to that of the SIL-IS, these variations are effectively cancelled out, ensuring accurate and precise quantification.[4][5]
Stable isotope labeling achieves this mimicry with near-perfection. By replacing one or more atoms with their heavier, non-radioactive isotopes, the resulting molecule is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[6][7]
The Isotope Effect: The Core of the Comparison
The central difference between deuterated and ¹³C-labeled standards stems from the "isotope effect." This phenomenon arises from the significant relative mass difference between hydrogen (≈1 amu) and deuterium (≈2 amu). In contrast, the mass difference between ¹²C and ¹³C is much smaller.[8] This disparity leads to subtle but critical differences in physicochemical properties.
Diagram: The Isotope Effect Workflow
This diagram illustrates how the choice of isotopic label can lead to divergent analytical outcomes due to the isotope effect.
Caption: Divergent paths of ¹³C and Deuterated IS.
Key Performance Differences: Deuterated vs. ¹³C-Labeled Standards
| Feature | Deuterated Standards (e.g., this compound) | ¹³C-Labeled Standards | Causality & Expert Insight |
| Chromatographic Co-elution | May elute slightly earlier than the analyte.[2][9] | Co-elutes perfectly with the analyte.[10] | The C-D bond is slightly stronger and less polar than the C-H bond, which can reduce interaction with reversed-phase LC columns, causing a retention time shift.[1][11] This shift is the most significant drawback of deuteration. |
| Matrix Effect Compensation | Can be compromised. A slight chromatographic shift means the analyte and IS may enter the ion source at different times, experiencing different levels of ion suppression from co-eluting matrix components.[1] | Considered ideal. Perfect co-elution ensures both analyte and IS are subjected to the exact same matrix effects, allowing for robust and reliable correction.[2] | Studies have shown that matrix effects for an analyte and its deuterated standard can differ by over 25% due to chromatographic shifts, leading to significant quantitative error. |
| Label Stability | Susceptible to back-exchange, especially if deuterium is on a heteroatom (-OH, -NH) or an activated carbon.[6][12][13] | Highly stable. The ¹³C atom is part of the molecule's covalent backbone and is not subject to chemical exchange.[2][14] | Back-exchange, where deuterium atoms are replaced by protons from the solvent, leads to a loss of the IS signal and the artificial inflation of the analyte signal, compromising accuracy.[13] Careful selection of the labeling position is critical for deuterated standards.[12] |
| Metabolic Stability | The stronger C-D bond can slow metabolism if bond cleavage is the rate-determining step (Kinetic Isotope Effect).[1] | Metabolic stability is identical to the unlabeled analyte. | While sometimes exploited to create more stable drugs ("deuterated drugs"), this kinetic isotope effect is an undesirable property for an internal standard, as it no longer perfectly mimics the analyte's metabolic fate. |
| Cost & Availability | Generally less expensive and more widely available.[12][15] | Typically more expensive due to more complex, multi-step chemical syntheses.[14][15] | Deuterium labels can often be introduced via simpler H/D exchange reactions, lowering manufacturing costs.[6] However, for new assays, the higher initial cost of a ¹³C-IS can be offset by faster method development and greater long-term reliability.[15] |
Experimental Verification: A Self-Validating Protocol
To adhere to the principles of trustworthiness and scientific integrity, every analytical method must be rigorously validated. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance on the essential elements of bioanalytical method validation.[16][17][18]
Below is a step-by-step protocol to experimentally compare the performance of a deuterated versus a ¹³C-labeled internal standard for a hypothetical analyte, "Drug-X," in human plasma.
Protocol 1: Comparative Evaluation of Internal Standard Performance
1. Objective: To assess the impact of isotopic labeling (D vs. ¹³C) on assay accuracy and precision by evaluating chromatographic co-elution and matrix effects.
2. Materials:
- Analyte: Drug-X
- Internal Standards: Drug-X-D4 (deuterated), Drug-X-¹³C3 (carbon-13 labeled)
- Control human plasma (6 different lots)
- Reagents for Liquid-Liquid Extraction (e.g., Ethyl Acetate)
- LC-MS/MS system
3. Experimental Workflow:
Diagram: Internal Standard Validation Workflow
Caption: Workflow for IS performance validation.
4. Step-by-Step Methodology:
Expected Quantitative Data Summary
| Parameter | Drug-X-¹³C3 (Ideal IS) | Drug-X-D4 (Deuterated IS) | Interpretation |
| Retention Time (RT) Shift vs. Analyte | 0.00 min | -0.08 min | The deuterated standard elutes earlier, confirming the chromatographic isotope effect. |
| Analyte Matrix Factor (%CV across 6 lots) | 22.5% | 22.5% | This reflects the inherent variability of the biological matrix itself. |
| IS Matrix Factor (%CV across 6 lots) | 21.9% | 28.7% | The ¹³C-IS tracks the analyte's matrix variability closely. The D4-IS shows higher variability, suggesting it is influenced differently by the matrix due to the RT shift. |
| IS-Normalized Matrix Factor (%CV across 6 lots) | 2.8% | 16.5% | Conclusion: The ¹³C-IS provides superior normalization, resulting in much higher precision. The %CV for the D4-IS may exceed typical acceptance criteria (e.g., <15%), indicating a non-robust assay. |
Conclusion and Best Practices
While deuterated internal standards like this compound are often more accessible and cost-effective, they carry inherent risks that can compromise assay integrity.[12] The potential for chromatographic shifts leading to differential matrix effects and the risk of back-exchange are significant liabilities in the highly regulated environment of drug development.[13]
¹³C-labeled internal standards represent the scientifically superior choice for robust, accurate, and reliable quantitative bioanalysis. Their near-identical physicochemical properties ensure perfect co-elution and equivalent ionization behavior, providing the most effective compensation for matrix effects and other analytical variables.[2][10]
As Senior Application Scientists, our recommendation is unequivocal:
-
Prioritize ¹³C-Labeled Standards: For all new method development, ¹³C (or ¹⁵N) labeled standards should be the default choice. The upfront investment is justified by increased data reliability and smoother validation.[9][15]
-
Rigorously Validate Deuterated Standards: If a ¹³C-IS is unavailable, a deuterated standard may be used, but it requires more extensive validation.[2] Pay meticulous attention to chromatographic co-elution with the analyte under all gradient conditions and assess matrix effects across a wide variety of individual lots. Ensure the deuterium labels are positioned on chemically stable, non-exchangeable parts of the molecule.[6]
-
Adhere to Regulatory Guidance: All methods, regardless of IS choice, must be validated according to current regulatory standards (e.g., FDA M10 guidance) to ensure data integrity.[16]
By understanding the fundamental science behind isotopic labeling and implementing a self-validating, data-driven approach to method development, researchers can ensure their quantitative results are not just numbers, but reliable data upon which critical decisions can be made.
References
- Chambers, E. E. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
- CBR International Corp. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
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Various Authors. (2013). Which internal standard? Deuterated or C13 enriched? ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Comparative Guide.
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Deuterium Exchange Issues in Stable Isotope Dilution Analysis.
- Li, W., et al. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science.
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. Retrieved from [Link]
- BenchChem. (n.d.). A Head-to-Head Comparison: Deuterium-Labeled vs. ¹³C-Labeled Internal Standards in Quantitative Bioanalysis.
- Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
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Ogawa, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. Retrieved from [Link]
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Lo, Y. L., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. Retrieved from [Link]
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Mettler-Altmann, T., et al. (2018). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. Retrieved from [Link]
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Guttman, M., et al. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry - ACS Publications. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. Retrieved from [Link]
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Fera Science Ltd. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]
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Kellner, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC - PubMed Central. Retrieved from [Link]
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van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved from [Link]
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Schwendel, A., et al. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. PubMed. Retrieved from [Link]
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IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. Retrieved from [Link]
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Navigating the Nuances of Deuterated Internal Standards: A Comparative Guide to Regulatory and Scientific Best Practices
For researchers, scientists, and drug development professionals vested in the precision of bioanalytical data, the choice and validation of an internal standard (IS) represent a cornerstone of quantitative accuracy. Among the available options, stable isotope-labeled internal standards (SIL-IS) are universally regarded as the gold standard, with deuterated standards being a prevalent choice.[1][2] This guide provides an in-depth comparison of regulatory guidelines and field-proven scientific insights for the effective use of deuterated standards in quantitative mass spectrometry.
The Foundational Role of an Internal Standard
Quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to variability from multiple sources.[3] These include inconsistencies during sample extraction, instrumental drift, and, most notably, matrix effects, where co-eluting components from biological samples can suppress or enhance the ionization of the target analyte.[3][4][5] An ideal internal standard is added at a constant, known concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[3][6] By mimicking the analyte's behavior, it effectively normalizes for these variations. The ratio of the analyte's signal to the IS's signal, rather than the analyte's absolute signal, is used for quantification, ensuring data reliability and reproducibility.[3]
Deuterated Standards: The Preferred, Yet Imperfect, Surrogate
Deuterated standards, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (²H or D), are the most common type of SIL-IS.[7] Their near-identical chemical structure to the analyte makes them excellent surrogates for tracking the analyte through the analytical workflow.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now largely harmonized under the ICH M10 guideline, strongly recommend the use of a SIL-IS whenever feasible.[1]
However, the substitution of hydrogen with deuterium is not without consequence. While often subtle, these changes can introduce analytical challenges that must be rigorously evaluated. The primary concerns revolve around three key areas: chromatographic shifts, isotopic instability, and purity.
Potential Pitfalls and Scientific Considerations
The Chromatographic Isotope Effect: When Co-elution Fails
A foundational assumption for a SIL-IS is that it will co-elute perfectly with the analyte. However, replacing hydrogen with the slightly larger and more lipophilic deuterium can alter a molecule's interaction with the stationary phase of an LC column.[8] This often results in the deuterated standard eluting slightly earlier than the unlabeled analyte, a phenomenon known as the "chromatographic isotope effect".[9][10]
While a small, consistent retention time shift may be acceptable, it introduces a significant risk: differential matrix effects .[9] If the analyte and the IS elute at different times, they may be exposed to different profiles of co-eluting matrix components, leading to varying degrees of ion suppression or enhancement.[8][9][11] This negates the primary benefit of the SIL-IS and can lead to significant quantification errors.[8][11]
Isotopic Instability: The Risk of Back-Exchange
The stability of the deuterium label is paramount. Deuterium atoms at certain "labile" positions on a molecule can exchange with hydrogen atoms from the surrounding solvent or matrix, a process called isotopic back-exchange.[1][12][13] This is a critical flaw, as it reduces the concentration of the deuterated IS and creates the unlabeled analyte, leading to a systematic overestimation of the analyte's true concentration.[12][14]
Factors influencing back-exchange include:
-
Position of the Label: Deuterium on heteroatoms (e.g., -OH, -NH, -SH) is highly susceptible to rapid exchange.[12][13] Labels on carbon atoms adjacent to carbonyl groups can also be at risk.[13] The most stable positions are typically on aliphatic or aromatic carbon atoms not prone to enolization.[15]
-
pH and Temperature: Back-exchange can be catalyzed by both acids and bases and is accelerated at higher temperatures.[12] The rate is often lowest around a pH of 2.5.[12]
Purity: Isotopic and Chemical Imperfections
The purity of the deuterated standard is a critical, multi-faceted parameter.
-
Chemical Purity: The standard must be free from other chemical impurities that could interfere with the analysis.
-
Isotopic Purity/Enrichment: This refers to the percentage of the standard that is correctly labeled with deuterium. High isotopic enrichment (typically >98%) is necessary to ensure a strong IS signal and minimize interference.[2]
-
Presence of Unlabeled Analyte: The most detrimental impurity is the presence of the unlabeled analyte itself within the deuterated standard material. This leads to a constant positive bias in every measurement and can severely impact accuracy, especially at the lower limit of quantification (LLOQ).[1]
A Comparative Look at Regulatory Guidelines
The FDA and EMA, through the harmonized ICH M10 guideline, have established a unified framework for bioanalytical method validation. While they strongly advocate for SIL-IS use, they place the burden of proof on the scientist to demonstrate the standard's suitability.
| Parameter | FDA & EMA (ICH M10) Guideline Summary | Scientific Rationale & Best Practice |
| Internal Standard Choice | Strongly recommends using a stable isotope-labeled version of the analyte. The absence of an IS must be justified.[1][16] | A SIL-IS is the gold standard for correcting variability.[5] Deuterated standards are common, but ¹³C or ¹⁵N-labeled standards are superior as they are less prone to chromatographic shifts and back-exchange, though often more expensive.[11][17][18] |
| IS Purity & Characterization | The quality and suitability of the IS must be ensured. A Certificate of Analysis (CoA) is not strictly required for the IS if its suitability is demonstrated.[16] | Verify the chemical and isotopic purity. Crucially, assess the IS for the presence of the unlabeled analyte, as this directly impacts accuracy.[1] |
| Interference Check | The IS must not interfere with the analyte. A standard zero (blank matrix + IS) should show no significant response at the analyte's mass transition (<20% of LLOQ response).[19] | This confirms that the IS itself is not contributing to the analyte signal, either through contamination or in-source fragmentation. |
| Matrix Effects | Matrix effects must be assessed to ensure they do not compromise the accuracy and precision of the assay. | This is especially critical when a chromatographic shift is observed. The post-extraction addition experiment should be performed using matrix from at least six different sources to evaluate potential differential matrix effects.[1] |
| Stability | Stability of the analyte and IS must be evaluated in stock solutions and in the biological matrix under expected storage and processing conditions (e.g., freeze-thaw, bench-top).[1] | For deuterated standards, these experiments are crucial for detecting potential isotopic back-exchange. Stability should be tested under the most extreme conditions the samples might experience. |
| IS Response Variability | Provides detailed guidance on evaluating IS response variability across an analytical run. Consistent and reproducible IS response is expected.[20] | Significant drift or erratic IS response can indicate issues with sample processing, instrument performance, or differential matrix effects that the IS is not adequately correcting for.[6][20] |
The Self-Validating System: A Workflow for Success
To ensure trustworthiness, the validation of a deuterated internal standard must be a self-validating process. Every experimental step should be designed to confirm its suitability and expose potential liabilities.
Experimental Workflow for Deuterated IS Validation
Caption: Workflow for the rigorous validation of a deuterated internal standard.
Detailed Protocol: Assessing Chromatographic Shift and Differential Matrix Effects
Objective: To determine if a retention time difference exists between the analyte and the deuterated IS, and to quantify the impact of differential matrix effects.
Methodology:
-
Solution Preparation:
-
Set A (Neat Solution): Prepare a solution containing the analyte and deuterated IS at a known concentration (e.g., mid-QC level) in a clean solvent (e.g., 50:50 acetonitrile:water).[9]
-
Set B (Post-Extraction Spike): Obtain blank biological matrix from at least six different individual sources. Process these samples (e.g., via protein precipitation or solid-phase extraction) as you would an actual study sample. In the final, clean extract, spike the analyte and deuterated IS to the same concentration as in Set A.[1]
-
-
LC-MS/MS Analysis:
-
Inject replicates (n=3-5) of Set A and all samples from Set B onto the LC-MS/MS system.
-
-
Data Analysis:
-
Chromatographic Shift (ΔtR): From the chromatograms of Set A, precisely determine the retention time at the peak apex for the analyte (tR_Analyte) and the deuterated IS (tR_IS). The shift is the difference between these two values. A consistent shift across injections confirms an isotopic effect.[9]
-
Matrix Factor (MF) Calculation: For each of the six matrix sources in Set B, calculate the Matrix Factor for both the analyte and the IS separately using the following formula:
-
MF = (Peak Area in Post-Extraction Spike) / (Mean Peak Area in Neat Solution)
-
-
IS-Normalized MF: Calculate the IS-normalized matrix factor for each source. This is the critical measure of differential effects.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
-
Acceptance Criteria:
-
The coefficient of variation (%CV) of the IS-normalized matrix factor across the different sources should not exceed 15%. If this criterion is not met, it indicates that the chromatographic shift is leading to variable and unpredictable matrix effects, and the method is not reliable.
-
Comparison of Stable Isotope Labels
While deuterated standards are the most common, other stable isotopes offer distinct advantages, primarily the mitigation of the chromatographic isotope effect.
| Isotope Label | Advantages | Disadvantages | When to Consider |
| Deuterium (²H or D) | - Most common and widely available.- Relatively inexpensive and easy to synthesize.[7] | - Potential for chromatographic shifts leading to differential matrix effects.[8][11]- Risk of isotopic back-exchange if label is in a labile position.[12][14] | For routine analyses where cost is a major factor and the potential pitfalls can be thoroughly validated and controlled. |
| Carbon-13 (¹³C) | - Considered superior to deuterium.[18]- Minimal to no chromatographic shift; co-elutes perfectly with the analyte.[11][17]- Label is exceptionally stable and not prone to exchange.[11] | - Significantly more expensive than deuterated standards.[18]- Less commercially available for a wide range of compounds.[18] | For high-stakes regulated studies, methods with significant matrix effects, or when a deuterated standard has failed validation due to isotopic shifts or instability. |
| Nitrogen-15 (¹⁵N) | - Similar advantages to ¹³C: stable label and negligible isotopic effect on chromatography.[7] | - Limited to nitrogen-containing molecules.- Can be expensive and synthesis can be complex. | For nitrogen-containing analytes where a ¹³C version is unavailable or prohibitively expensive, and a deuterated standard is unsuitable. |
Conclusion
Deuterated internal standards are a powerful and indispensable tool in modern bioanalysis, endorsed by regulatory authorities worldwide. Their utility, however, is not unconditional. The potential for chromatographic shifts, isotopic instability, and the presence of impurities necessitates a validation strategy that is both rigorous and skeptical. By understanding the underlying scientific principles and adhering to a validation process that actively seeks out these potential failures, researchers can confidently employ deuterated standards to generate the high-quality, reproducible data that underpins successful drug development. When the highest level of accuracy is required and potential issues with deuterium are identified, ¹³C-labeled standards, despite their cost, present a superior alternative.
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Technical Support Center: Retention Time Shifts with Deuter
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized M
- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Benchchem.
- Technical Support Center: Isotopic Back-Exchange with Deuter
- matrix effects in bioanalysis with stable isotope labeled standards. Benchchem.
- A Comparative Guide to the Use of Deuterated Internal Standards in Regul
- A Comparative Guide to 13C-Labeled and Deuterated Internal Standards for Quantit
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Deuterated Standards for LC-MS Analysis.
- Which internal standard? Deuterated or C13 enriched?.
- Are there advantages to using 13C labeled internal standards over 2H labeled standards?. Cayman Chemical.
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuter
- ISOTEC® Stable Isotopes. Sigma-Aldrich.
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- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
- Small Molecule Specific Run Acceptance, Specific Assay Operation, and Chromatographic Run Quality Assessment: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
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Safety Operating Guide
A Senior Application Scientist's Guide to Safe and Compliant Disposal
An In-Depth Guide to the Proper Disposal of Ethyl Acetate-D3
Ethyl acetate, a ubiquitous solvent in organic synthesis, chromatography, and pharmaceutical development, is prized for its favorable boiling point and relatively low toxicity. When isotopically labeled with deuterium (D), as in this compound, it becomes a powerful tool for mechanistic studies and metabolic tracking. However, its physical properties, particularly its high flammability, necessitate stringent disposal protocols.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. As we will explore, the key to its proper disposal lies in understanding its chemical hazards, not the isotopic label. Deuterium is a stable, non-radioactive isotope of hydrogen; therefore, this compound waste is not radioactive and requires no special radiological handling.[1] The disposal procedures are dictated entirely by the flammable and chemical nature of the ethyl acetate molecule.
Part 1: Immediate Hazard Assessment and Safety Precautions
Before handling any chemical waste, a thorough understanding of its hazards is paramount. This compound's primary danger is its high flammability.[2][3] It has a very low flash point, meaning it can form an ignitable mixture with air at well below room temperature.
Core Safety Principles:
-
Work Area: Always handle this compound and its waste within a certified laboratory fume hood to minimize the inhalation of vapors and prevent the accumulation of flammable concentrations in the air.[2]
-
Ignition Sources: Scrupulously eliminate all potential ignition sources. This includes open flames, hot plates, spark-producing equipment, and static electricity.[3][4][5]
-
Personal Protective Equipment (PPE): The minimum required PPE when handling this waste includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2]
-
Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., butyl rubber or Viton™). Dispose of contaminated gloves after use in accordance with good laboratory practices.[2]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[5]
-
Table 1: Key Safety Data for Ethyl Acetate
| Parameter | Value | Significance |
|---|---|---|
| Flash Point | -3 °C (27 °F)[2] | Can form an ignitable vapor-air mixture at temperatures well below standard room temperature. |
| EPA Hazardous Waste Code | D001[6] | Classifies the waste as hazardous due to ignitability under the Resource Conservation and Recovery Act (RCRA). |
| Lower Explosion Limit (LEL) | 2.2%[2] | The minimum concentration in air that can ignite. |
| Upper Explosion Limit (UEL) | 11.5%[2] | The maximum concentration in air that can ignite. |
| Auto-ignition Temperature | 427 °C (801 °F)[2] | The temperature at which the solvent will ignite without an external spark or flame. |
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency (EPA) regulations, any waste with a flash point below 60°C (140°F) is classified as an ignitable hazardous waste.[6] With its flash point of -3°C, this compound waste clearly falls into this category, assigned the EPA waste code D001 .[2][6]
The Critical Importance of Segregation: The segregation of waste streams is a cornerstone of safe and cost-effective laboratory management.
-
Do NOT mix with halogenated solvents: Halogenated waste (e.g., dichloromethane, chloroform) requires a different, often more expensive, disposal process. Mixing non-halogenated waste like ethyl acetate into a halogenated stream unnecessarily increases disposal costs.[7][8]
-
Do NOT mix with aqueous or corrosive waste: Mixing flammable organic solvents with acids, bases, or oxidizers can lead to dangerous chemical reactions, heat generation, or gas evolution.[7]
This compound waste should be collected in a dedicated container for non-halogenated flammable liquids .
Part 3: Step-by-Step Disposal Protocol
Follow this workflow to ensure the safe containment and disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Methodology:
-
Select an Approved Waste Container: Use a container designated for flammable liquid waste. Common options include plastic-coated glass safety cans or larger polyethylene drums for bulk collection.[7][9][10] The container must be in good condition, free of leaks, and compatible with ethyl acetate.
-
Label the Container: Before adding any waste, affix a properly filled-out hazardous waste label. This label must include:
-
Place Container in a Satellite Accumulation Area (SAA): The container should be kept at or near the point of generation, such as in a designated and marked cabinet within the lab.[13] This area must be under the control of the operator.
-
Add Waste: Pour the this compound waste into the container using a funnel. Ground and bond the container and receiving equipment during the transfer of large quantities to prevent static discharge.[3][5]
-
Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[5] This prevents the release of flammable vapors.
-
Monitor Fill Level: Do not fill the container beyond 80-90% capacity to allow for vapor expansion.[10]
-
Arrange for Disposal: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not attempt to dispose of the waste yourself.[1][14] The waste must be handled by a licensed hazardous waste disposal company.[9]
Part 4: Regulatory and Compliance Overview
In the United States, the disposal of hazardous waste is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[15][16][17] Academic and research laboratories typically operate under specific regulations, such as the Subpart K standards for academic labs, which provide an alternative to industrial generator rules.[18]
Your institution is registered with the EPA as a hazardous waste generator, categorized as either a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG), based on the volume of waste produced monthly.[11][13] This status dictates how long waste can be stored on-site and the required documentation.[13]
By following your institutional EHS guidelines, you ensure compliance with these complex federal, state, and local regulations, protecting both yourself and the environment.[15][16]
Conclusion
The proper disposal of this compound is a straightforward process when guided by a clear understanding of its chemical properties. The key takeaways are to recognize its classification as a D001 ignitable hazardous waste and to understand that its deuterated nature does not impact the disposal method. By adhering to strict safety precautions, practicing diligent waste segregation, and following the established institutional protocols for collection and disposal, researchers can manage this waste stream safely, responsibly, and in full compliance with environmental regulations.
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Navigating the Safe Handling of Ethyl Acetate-D3: A Guide to Personal Protective Equipment
In the landscape of modern research and drug development, the use of deuterated solvents like Ethyl Acetate-D3 is indispensable for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. While structurally similar to its non-deuterated counterpart, the unique isotopic composition and hygroscopic nature of this compound necessitate a meticulous approach to its handling to ensure both personnel safety and experimental integrity.[1][2] This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) to create a safe and compliant laboratory environment.
Understanding the Risks: Why Specialized PPE is Crucial
This compound is a highly flammable liquid and vapor, categorized as a Class IB Flammable Liquid.[3][4] Its vapor is heavier than air and can travel to distant ignition sources, creating a flashback hazard.[5][6] The primary routes of occupational exposure are inhalation, skin contact, and eye contact.[4] Exposure can cause serious eye irritation, skin irritation, and respiratory tract irritation.[7][8][9] Inhalation of high concentrations may lead to drowsiness, dizziness, and narcotic effects.[3][5][6] While deuteration does not fundamentally alter these hazards, the high value of the material and its sensitivity to moisture contamination provide additional impetus for stringent handling protocols.[1][10] The causality behind our PPE recommendations is rooted in a multi-faceted risk assessment that considers the chemical's inherent properties, potential exposure routes, and the specific laboratory tasks being performed.
| Hazard Classification | Description | Primary Risk Mitigation with PPE |
| Flammable Liquid | Highly flammable liquid and vapor (Category 2).[5][7] | Flame-resistant lab coat, use within a fume hood. |
| Eye Irritation | Causes serious eye irritation (Category 2A).[3][5][7][9] | Chemical splash goggles and/or face shield. |
| Skin Irritation | Repeated exposure may cause skin dryness or cracking.[7][8] | Appropriate chemical-resistant gloves. |
| Target Organ Toxicity | May cause drowsiness or dizziness (Category 3).[3][5][6][9] | Engineering controls (fume hood) to minimize vapor inhalation. |
Core PPE for Handling this compound
The selection of appropriate PPE is the cornerstone of safe laboratory practice. All PPE should be inspected for integrity before each use.
-
Eye Protection : Due to the serious eye irritation hazard, chemical splash goggles that comply with ANSI Z87.1 or EN 166 standards are mandatory.[3][9][11] Standard safety glasses do not provide a sufficient seal against vapors and splashes. For operations with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to goggles.[7]
-
Hand Protection : To prevent skin contact, solvent-resistant gloves are required.[12] Nitrile gloves are commonly used and provide adequate protection for incidental contact, but they should be changed immediately if contamination occurs. For prolonged contact or immersion, butyl rubber gloves offer superior resistance. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. After handling, hands should be thoroughly washed.[6][7]
-
Body Protection : A flame-resistant lab coat is essential due to the high flammability of ethyl acetate.[5][13] At a minimum, a 100% cotton lab coat is preferred over synthetic materials which can melt and adhere to the skin if ignited.[13] Protective clothing should be worn to prevent skin exposure and should be removed immediately if it becomes wet with the solvent.[4][8]
-
Respiratory Protection : The primary method for controlling inhalation hazards is the use of engineering controls. All handling of this compound should be performed in a certified chemical fume hood to minimize vapor concentrations.[5][13][14] If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[4][8][11]
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its proper use. The following workflow ensures that protection is maintained throughout the handling process and minimizes the risk of contamination.
Caption: PPE Workflow for Handling this compound.
Step-by-Step Protocol
-
Preparation : Before handling the solvent, ensure all potential ignition sources are removed from the area.[12][15] Confirm that the chemical fume hood is functioning correctly.[13] Visually inspect all PPE for any defects.
-
Donning PPE :
-
Handling : Perform all transfers and manipulations of this compound inside the fume hood to prevent the accumulation of flammable vapors.[14] Keep containers tightly closed when not in use.[5][6]
-
Doffing PPE : To prevent cross-contamination, remove PPE in the following order:
-
Gloves : Remove the first glove by grasping the cuff and peeling it off inside-out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside-out.
-
Goggles : Remove by handling the strap, not the front surface.
-
Lab Coat : Remove by rolling it down your arms and turning it inside out, containing any potential contamination.
-
-
Disposal and Hygiene :
Emergency Procedures: In Case of Exposure
In the event of accidental exposure, immediate and correct action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[7] Rinse the affected skin area with plenty of water.[3][7] |
| Eye Contact | Immediately flush eyes cautiously with water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[7] If feeling unwell, call a poison center or physician.[3][6] |
| Ingestion | Rinse mouth with water.[6] Do NOT induce vomiting.[8][16] Seek immediate medical attention.[4] |
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ethyl acetate - SAFETY DATA SHEET. RCI Labscan Limited. [Link]
-
Ethyl Acetate: A Sweet-Smelling Safety Hazard. VelocityEHS. [Link]
-
Acetic acid, ethyl ester {Ethyl acetate} SAFETY DATA SHEET. Alpha-Tec Systems. [Link]
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Safety Data Sheet: Ethyl acetate. Chemos GmbH&Co.KG. [Link]
-
Safe Storage and Use of Flammable Solvents. Lab Manager Magazine. [Link]
-
Flammable Liquids. Division of Research Safety - University of Illinois. [Link]
-
Ethyl acetate - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
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Ethyl Acetate Technical Specifications. Univar Solutions. [Link]
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Ethyl Acetate - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. University of Nevada, Reno Environmental Health & Safety. [Link]
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Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]
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Laboratory Safety Manual - Chapter 10: Fire Safety. The University of North Carolina at Chapel Hill. [Link]
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Rules for Flammable Solvent Storage in Laboratories. University of Copenhagen. [Link]
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Ethyl acetate - SAFETY DATA SHEET. MilliporeSigma. [Link]
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How to dry deuterated NMR solvents? ResearchGate. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
